molecular formula C10H7ClO3 B8496001 (4-Chloro-2-ethynylphenoxy)acetic acid

(4-Chloro-2-ethynylphenoxy)acetic acid

Cat. No.: B8496001
M. Wt: 210.61 g/mol
InChI Key: PMGUESVDPMMDMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Chloro-2-ethynylphenoxy)acetic acid is a chemical compound of interest in scientific research. It is a derivative of phenoxyacetic acid, a family of compounds known for their diverse biological activities. The structure features a chlorine atom at the 4-position and an ethynyl group at the 2-position of the phenoxy ring, which is linked to an acetic acid moiety. This configuration suggests potential as a building block in organic synthesis or as an analog for studying the structure-activity relationships of auxin-like herbicides such as MCPA (4-Chloro-2-methylphenoxyacetic acid) . Researchers may employ this compound in the development of novel molecular probes or in agricultural science research to investigate plant growth regulation mechanisms. The ethynyl group, in particular, offers a reactive handle for further chemical modifications via click chemistry, facilitating the creation of more complex derivatives or conjugates for specialized applications. This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the Safety Data Sheet (SDS) and handle this material with appropriate precautions.

Properties

Molecular Formula

C10H7ClO3

Molecular Weight

210.61 g/mol

IUPAC Name

2-(4-chloro-2-ethynylphenoxy)acetic acid

InChI

InChI=1S/C10H7ClO3/c1-2-7-5-8(11)3-4-9(7)14-6-10(12)13/h1,3-5H,6H2,(H,12,13)

InChI Key

PMGUESVDPMMDMW-UHFFFAOYSA-N

Canonical SMILES

C#CC1=C(C=CC(=C1)Cl)OCC(=O)O

Origin of Product

United States
Foundational & Exploratory

(4-Chloro-2-ethynylphenoxy)acetic acid chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Phenoxyacetic Acid Derivatives: Focus on (4-Chlorophenoxy)acetic Acid

A Note to the Researcher: The query for "(4-Chloro-2-ethynylphenoxy)acetic acid" did not yield sufficient data for a comprehensive technical guide, suggesting it is a compound not widely characterized in published literature. This guide will therefore focus on the closely related, extensively studied, and commercially significant analogue, (4-Chlorophenoxy)acetic acid (4-CPA) . The principles, protocols, and data presented for 4-CPA provide a robust foundation for understanding and working with this class of phenoxyacetic acids. A brief discussion on the potential influence of the ethynyl group is included for theoretical consideration.

Introduction and Overview

(4-Chlorophenoxy)acetic acid, commonly known as 4-CPA, is a synthetic plant growth regulator that belongs to the phenoxyacetic acid class of compounds.[1] It functions as an auxin mimic, leveraging the plant's natural hormonal pathways to control and stimulate growth.[1][2] Primarily recognized for its role in horticulture and agriculture, 4-CPA is utilized to prevent the premature dropping of flowers and fruits (abscission), promote the setting of fruit, induce the development of seedless fruits, and accelerate ripening.[3][4][5] Its ability to influence cell division and differentiation makes it a valuable tool for improving crop yield and quality.[2] This guide provides a detailed examination of its chemical properties, biological activity, applications, and handling protocols.

Physicochemical Properties

The physical and chemical characteristics of 4-CPA are fundamental to its application, formulation, and environmental fate. Key properties are summarized below.

PropertyValueSource
CAS Number 122-88-3[2]
Molecular Formula C₈H₇ClO₃[2]
Molecular Weight 186.59 g/mol [2]
Appearance White to off-white crystalline solid/powder[2][6]
Melting Point 155-159 °C[2]
Solubility Slightly soluble in water. Soluble in ethanol, acetone, and benzene.[2][3]
Stability Stable in acidic medium and to light and heat.[2]

Mechanism of Action: Auxin Mimicry

4-CPA exerts its biological effects by mimicking the action of indole-3-acetic acid (IAA), the most common naturally occurring plant auxin. At the molecular level, synthetic auxins like 4-CPA are thought to bind to auxin receptors, initiating a signaling cascade that alters gene expression. This process typically involves the degradation of Aux/IAA transcriptional repressor proteins, which in turn allows Auxin Response Factors (ARFs) to regulate the transcription of auxin-responsive genes. These genes are involved in critical developmental processes including cell division, elongation, and differentiation. By upregulating specific genes, 4-CPA can promote fruit growth and prevent the formation of the abscission layer at the base of the pedicel, thereby preventing premature fruit drop.[1]

Auxin_Signaling_Pathway cluster_nucleus Cell Nucleus Auxin 4-CPA (Auxin Mimic) Receptor Auxin Receptor (e.g., TIR1/AFB) Auxin->Receptor Binds Aux_IAA Aux/IAA Repressor Receptor->Aux_IAA Targets for Degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Inhibits DNA Auxin Response Element (AuxRE) in DNA ARF->DNA Binds to Transcription Gene Transcription DNA->Transcription Activates Response Cellular Responses (Growth, Differentiation) Transcription->Response caption Fig. 1: Generalized Auxin Signaling Pathway. Synthesis_Workflow cluster_reaction Reaction Vessel cluster_workup Work-up & Purification Reactant1 4-Chlorophenol Mix Combine Reactants & Base in Solvent Reactant1->Mix Reactant2 Chloroacetic Acid Reactant2->Mix Base Sodium Hydroxide (Base) Base->Mix Solvent Solvent (e.g., Ethanol/Water) Solvent->Mix Heat Heat under Reflux Mix->Heat Cool Cool Reaction Mixture Heat->Cool Acidify Acidify with HCl to Precipitate Product Cool->Acidify Filter Filter & Wash Solid Acidify->Filter Recrystallize Recrystallize from Appropriate Solvent Filter->Recrystallize Product Pure (4-Chlorophenoxy)acetic Acid Recrystallize->Product caption Fig. 2: General Synthesis Workflow for 4-CPA.

Sources

(4-Chloro-2-ethynylphenoxy)acetic acid physical properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physical Properties of (4-Chloro-2-ethynylphenoxy)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Molecular Identity and Predicted Physicochemical Profile

(4-Chloro-2-ethynylphenoxy)acetic acid belongs to the family of chlorophenoxyacetic acids. Its structure incorporates a carboxylic acid moiety, an ether linkage, a chlorinated aromatic ring, and an ethynyl (acetylenic) group. These functional groups collectively dictate its physical and chemical behavior, including its polarity, melting point, solubility, and acidic character.

The presence of the carboxylic acid group suggests that the molecule will exhibit acidic properties and engage in hydrogen bonding, which significantly influences its melting point and solubility in polar solvents. The aromatic ring and chloro-substituent contribute to its hydrophobicity, while the ethynyl group adds rigidity and a region of high electron density to the molecule.

Chemical Structure and Identifiers
  • IUPAC Name: 2-(4-chloro-2-ethynylphenoxy)acetic acid

  • Molecular Formula: C₁₀H₇ClO₃

  • Molecular Weight: 226.62 g/mol

  • CAS Number: Not assigned (as of the latest data review).

Predicted Physical Properties

The following table summarizes the predicted physical properties for (4-Chloro-2-ethynylphenoxy)acetic acid. These values are estimated based on the known properties of structurally similar compounds such as 4-Chlorophenoxyacetic acid (4-CPA) and (4-chloro-2-methylphenoxy)acetic acid (MCPA) and should be confirmed empirically.[1][2]

PropertyPredicted Value / DescriptionRationale / Comparative Insight
Appearance White to off-white crystalline solidPhenoxyacetic acids are typically crystalline solids at room temperature.[1][2]
Melting Point (°C) 140 - 160Expected to be in a range similar to or slightly lower than 4-CPA (157-159 °C) due to the ethynyl group potentially disrupting crystal lattice packing compared to a hydrogen atom.[1]
Boiling Point (°C) > 300 (with decomposition)High boiling point is expected due to molecular weight and hydrogen bonding. Carboxylic acids often decompose at or before their boiling point under atmospheric pressure.
Water Solubility Sparingly solubleThe carboxylic acid group enhances water solubility, but the chlorinated aromatic ring and ethynyl group are hydrophobic. Solubility is expected to be low in neutral water but will increase significantly in alkaline solutions (pH > pKa) due to salt formation.[2][3]
Solubility in Organic Solvents Soluble in polar organic solventsExpected to be soluble in solvents like acetone, ethanol, and diethyl ether, which can interact with the polar carboxylic acid group.[2][4]
pKa ~3.0 - 3.5The electron-withdrawing nature of the phenoxy group should result in a pKa similar to other phenoxyacetic acids, such as 4-CPA (pKa ~3.10).[1]

Experimental Characterization Protocols

The following protocols describe the standard, validated methodologies for determining the key physical properties of a novel organic solid like (4-Chloro-2-ethynylphenoxy)acetic acid. Adherence to these procedures ensures the generation of reliable and reproducible data.

Workflow for Physicochemical Characterization

The logical flow for characterizing a new compound is critical. The process begins with identity and purity confirmation, followed by the determination of fundamental physical constants and solubility, and concludes with structural elucidation.

G cluster_0 Step 1: Purity & Identity cluster_1 Step 2: Physical Constants cluster_2 Step 3: Solubility Profile cluster_3 Step 4: Structural Confirmation Purity Initial Synthesis Product HPLC Purity Assessment (HPLC/UPLC) Purity->HPLC MS Molecular Weight Confirmation (Mass Spec) HPLC->MS MP Melting Point Determination MS->MP If pure pKa pKa Measurement (Titration) MP->pKa Solubility Qualitative Solubility Testing MP->Solubility NMR NMR Spectroscopy (¹H, ¹³C) MP->NMR IR IR Spectroscopy NMR->IR

Sources

A Comprehensive Technical Guide to the Synthesis of (4-Chloro-2-ethynylphenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a detailed, in-depth exploration of a robust and efficient synthetic pathway for (4-Chloro-2-ethynylphenoxy)acetic acid, a molecule of significant interest in the fields of medicinal chemistry and materials science. The synthesis is strategically designed as a multi-step process commencing from the readily available starting material, 4-chlorophenol. This document offers a comprehensive narrative that elucidates the causal relationships behind experimental choices, ensuring that each described protocol is a self-validating system. Key transformations, including a regioselective ortho-bromination, a Sonogashira cross-coupling reaction, and a Williamson ether synthesis, are meticulously detailed with step-by-step methodologies. This guide is intended for researchers, scientists, and professionals in drug development, providing them with the necessary technical insights and practical protocols to successfully synthesize the target compound.

Introduction: The Significance of (4-Chloro-2-ethynylphenoxy)acetic Acid

(4-Chloro-2-ethynylphenoxy)acetic acid is a substituted phenoxyacetic acid derivative characterized by the presence of a chloro and an ethynyl group on the phenyl ring. The phenoxyacetic acid scaffold is a well-established pharmacophore found in a variety of herbicides and pharmaceuticals.[1] The introduction of an ethynyl group provides a versatile handle for further chemical modifications via click chemistry or other alkyne-based transformations, making it a valuable building block in the synthesis of more complex molecules with potential biological activity. The strategic placement of the chloro and ethynyl substituents can significantly influence the molecule's electronic properties and binding interactions with biological targets. This guide presents a logical and field-proven synthetic route to access this important compound.

Retrosynthetic Analysis and Proposed Synthesis Pathway

A retrosynthetic analysis of the target molecule, (4-Chloro-2-ethynylphenoxy)acetic acid, suggests a convergent synthesis strategy. The key disconnections are the ether linkage of the acetic acid side chain and the carbon-carbon bond of the ethynyl group. This leads to a proposed forward synthesis commencing with 4-chlorophenol.

The proposed multi-step synthesis pathway is as follows:

  • Ortho-bromination of 4-chlorophenol: Introduction of a bromine atom at the ortho-position to the hydroxyl group to provide a handle for the subsequent cross-coupling reaction.

  • Protection of the phenolic hydroxyl group: To prevent interference during the Sonogashira coupling.

  • Sonogashira cross-coupling: Formation of the carbon-carbon bond between the aryl bromide and a protected alkyne.

  • Deprotection of the alkyne and the phenol: Removal of the protecting groups to yield 4-chloro-2-ethynylphenol.

  • Williamson ether synthesis: Formation of the final product by reacting 4-chloro-2-ethynylphenol with a suitable C2-synthon.

This pathway is designed for efficiency, high yield, and selectivity, utilizing well-established and reliable chemical transformations.

Detailed Synthesis Pathway and Mechanistic Insights

The synthesis of (4-Chloro-2-ethynylphenoxy)acetic acid is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The following sections provide a detailed explanation of each step, including the rationale for the choice of reagents and reaction conditions.

Step 1: Regioselective Ortho-Bromination of 4-Chlorophenol

The initial step involves the selective bromination of 4-chlorophenol at the position ortho to the hydroxyl group. The hydroxyl group is a strongly activating, ortho-, para-directing group. Since the para position is already occupied by a chlorine atom, bromination is directed to the ortho positions.[1] To achieve mono-bromination and avoid the formation of di-brominated byproducts, a mild brominating agent and controlled reaction conditions are essential.[2]

  • Reaction Scheme:

    step1 4-Chlorophenol 4-Chlorophenol 2-Bromo-4-chlorophenol 2-Bromo-4-chlorophenol 4-Chlorophenol->2-Bromo-4-chlorophenol NBS, Acetonitrile

    Step 1: Ortho-bromination of 4-chlorophenol.
  • Experimental Protocol: A detailed protocol for the synthesis of 2-Bromo-4-chlorophenol using N-bromosuccinimide (NBS) is provided below. NBS is a preferred reagent as it offers milder reaction conditions and improved selectivity compared to liquid bromine.[3]

    Protocol 1: Synthesis of 2-Bromo-4-chlorophenol

    • In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 12.85 g (0.1 mol) of 4-chlorophenol in 100 mL of acetonitrile.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add 17.8 g (0.1 mol) of N-bromosuccinimide (NBS) portion-wise to the stirred solution over 30 minutes, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[3]

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in 100 mL of diethyl ether and wash with 2 x 50 mL of water and 1 x 50 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate, 9:1) to yield pure 2-bromo-4-chlorophenol.

    Reactant/ReagentMolar Mass ( g/mol )AmountMoles
    4-Chlorophenol128.5612.85 g0.1
    N-Bromosuccinimide (NBS)177.9817.8 g0.1
    Acetonitrile-100 mL-
Step 2 & 3: Sonogashira Cross-Coupling of 2-Bromo-4-chlorophenol

The Sonogashira reaction is a powerful method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[4] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[4] To avoid potential side reactions with the acidic phenolic proton, the hydroxyl group of 2-bromo-4-chlorophenol should be protected prior to the coupling reaction. A common and easily removable protecting group for phenols is the trimethylsilyl (TMS) group. However, for simplicity and to avoid an extra protection/deprotection step, direct coupling can be attempted as the Sonogashira reaction is often tolerant of free hydroxyl groups.[5] For a more robust synthesis, this guide will proceed with the direct coupling of 2-bromo-4-chlorophenol with (trimethylsilyl)acetylene, followed by in-situ or subsequent deprotection.

  • Reaction Scheme:

    step2_3 2-Bromo-4-chlorophenol 2-Bromo-4-chlorophenol 4-Chloro-2-((trimethylsilyl)ethynyl)phenol 4-Chloro-2-((trimethylsilyl)ethynyl)phenol 2-Bromo-4-chlorophenol->4-Chloro-2-((trimethylsilyl)ethynyl)phenol TMS-acetylene, Pd(PPh3)2Cl2, CuI, Et3N 4-Chloro-2-ethynylphenol 4-Chloro-2-ethynylphenol 4-Chloro-2-((trimethylsilyl)ethynyl)phenol->4-Chloro-2-ethynylphenol K2CO3, MeOH

    Steps 2 & 3: Sonogashira coupling and deprotection.
  • Experimental Protocol:

    Protocol 2: Synthesis of 4-Chloro-2-ethynylphenol

    • To a dried 250 mL Schlenk flask, add 10.37 g (0.05 mol) of 2-bromo-4-chlorophenol, 0.70 g (1 mol%) of bis(triphenylphosphine)palladium(II) dichloride, and 0.19 g (2 mol%) of copper(I) iodide.

    • Evacuate the flask and backfill with argon three times.

    • Add 100 mL of degassed triethylamine and 7.3 mL (0.055 mol) of (trimethylsilyl)acetylene via syringe.

    • Heat the reaction mixture to 70 °C and stir for 4-6 hours under an argon atmosphere.

    • Monitor the reaction by TLC for the disappearance of the starting material.

    • After completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalysts.

    • Wash the Celite pad with 50 mL of diethyl ether.

    • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude TMS-protected intermediate.

    • Dissolve the crude intermediate in 100 mL of methanol.

    • Add 13.8 g (0.1 mol) of potassium carbonate and stir the mixture at room temperature for 2 hours. The deprotection can be monitored by TLC.[6]

    • After completion of the deprotection, neutralize the mixture with 1 M HCl.

    • Extract the product with 3 x 75 mL of diethyl ether.

    • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate, 8:2) to yield pure 4-chloro-2-ethynylphenol.

    Reactant/ReagentMolar Mass ( g/mol )AmountMoles
    2-Bromo-4-chlorophenol207.4510.37 g0.05
    (Trimethylsilyl)acetylene98.227.3 mL0.055
    Pd(PPh₃)₂Cl₂701.900.70 g0.001
    Copper(I) iodide190.450.19 g0.001
    Triethylamine-100 mL-
    Potassium carbonate138.2113.8 g0.1
    Methanol-100 mL-
Step 4: Williamson Ether Synthesis

The final step in the synthesis of (4-Chloro-2-ethynylphenoxy)acetic acid is the formation of the ether linkage via a Williamson ether synthesis.[7] This reaction involves the deprotonation of the phenolic hydroxyl group of 4-chloro-2-ethynylphenol with a base to form a phenoxide, which then acts as a nucleophile and attacks an electrophilic C2-synthon, such as chloroacetic acid or its ester.[8] Using chloroacetic acid directly requires a base to first form the phenoxide and then to neutralize the carboxylic acid product.

  • Reaction Scheme:

    step4 4-Chloro-2-ethynylphenol 4-Chloro-2-ethynylphenol (4-Chloro-2-ethynylphenoxy)acetic acid (4-Chloro-2-ethynylphenoxy)acetic acid 4-Chloro-2-ethynylphenol->(4-Chloro-2-ethynylphenoxy)acetic acid 1. NaOH, H2O 2. ClCH2COOH 3. HCl

    Step 4: Williamson ether synthesis.
  • Experimental Protocol:

    Protocol 3: Synthesis of (4-Chloro-2-ethynylphenoxy)acetic acid

    • In a 250 mL round-bottom flask, dissolve 4.0 g (0.1 mol) of sodium hydroxide in 50 mL of water.

    • Add 7.63 g (0.05 mol) of 4-chloro-2-ethynylphenol to the sodium hydroxide solution and stir until a clear solution is obtained.

    • In a separate beaker, dissolve 5.2 g (0.055 mol) of chloroacetic acid in 20 mL of water and neutralize with a 30% aqueous sodium hydroxide solution.

    • Add the sodium chloroacetate solution to the phenoxide solution.

    • Heat the reaction mixture to 90-100 °C and reflux for 2-3 hours.[9]

    • Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to a pH of 1-2.

    • The product will precipitate out of the solution. Cool the mixture in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration and wash with cold water.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure (4-Chloro-2-ethynylphenoxy)acetic acid.

    Reactant/ReagentMolar Mass ( g/mol )AmountMoles
    4-Chloro-2-ethynylphenol152.577.63 g0.05
    Sodium hydroxide40.004.0 g0.1
    Chloroacetic acid94.505.2 g0.055
    Water-70 mL-

Overall Synthesis Workflow

The complete synthesis pathway is summarized in the following diagram:

overall_synthesis cluster_0 Step 1: Ortho-bromination cluster_1 Step 2 & 3: Sonogashira Coupling & Deprotection cluster_2 Step 4: Williamson Ether Synthesis 4-Chlorophenol 4-Chlorophenol 2-Bromo-4-chlorophenol 2-Bromo-4-chlorophenol 4-Chlorophenol->2-Bromo-4-chlorophenol NBS, Acetonitrile 4-Chloro-2-ethynylphenol 4-Chloro-2-ethynylphenol 2-Bromo-4-chlorophenol->4-Chloro-2-ethynylphenol 1. TMS-acetylene, Pd(PPh3)2Cl2, CuI, Et3N 2. K2CO3, MeOH (4-Chloro-2-ethynylphenoxy)acetic acid (4-Chloro-2-ethynylphenoxy)acetic acid 4-Chloro-2-ethynylphenol->(4-Chloro-2-ethynylphenoxy)acetic acid 1. NaOH, H2O 2. ClCH2COOH 3. HCl

Overall synthesis workflow for (4-Chloro-2-ethynylphenoxy)acetic acid.

Conclusion

This technical guide has outlined a comprehensive and reliable synthetic pathway for the preparation of (4-Chloro-2-ethynylphenoxy)acetic acid from 4-chlorophenol. The described methodologies are based on well-established and high-yielding chemical transformations, including regioselective bromination, Sonogashira cross-coupling, and Williamson ether synthesis. By providing detailed, step-by-step protocols and explaining the underlying scientific principles, this guide serves as a valuable resource for researchers and scientists in the fields of organic synthesis, medicinal chemistry, and materials science. The successful implementation of this synthesis will provide access to a versatile building block for the development of novel compounds with potential applications in various scientific disciplines.

References

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  • Wikipedia. (n.d.). Williamson ether synthesis.
  • Benchchem. (2025). A Comparative Guide to 3-Bromo-4-chlorophenol and 2,4-dibromophenol in Synthesis.
  • PMC. (n.d.).
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  • PubChem. (n.d.). 4-Bromo-2-chlorophenol.
  • Pearson. (n.d.). In the Sonogashira coupling reaction, TMS-acetylene can be utilized...
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  • R Discovery. (1976, January 1).
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  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
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Sources

A Technical Guide to the (4-Chloro-2-ethynylphenoxy)acetic Acid Scaffold: From Herbicidal Origins to Modern Pharmacological Potential

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The phenoxyacetic acid chemical scaffold, first rising to prominence in the 1940s, represents a cornerstone of modern agricultural chemistry. Its initial discovery as a potent plant growth regulator led to the development of selective herbicides that revolutionized weed control. This guide delves into the specific and relatively novel derivative, (4-Chloro-2-ethynylphenoxy)acetic acid, by first examining the rich history of its parent class. We will deconstruct the molecule to understand the functional role of each substituent—the phenoxyacetic acid core, the 4-chloro group, and the 2-ethynyl moiety. This technical analysis provides a framework for its synthesis, explores its physicochemical properties, and evaluates its potential beyond agriculture, particularly in the realm of drug discovery where the ethynyl group is considered a privileged structural feature. This document serves as a comprehensive resource for researchers, chemists, and drug development professionals interested in the synthesis and application of this versatile scaffold.

The Phenoxyacetic Acid Legacy: A Historical Perspective

The Dawn of Chemical Weed Control: Discovery of 2,4-D

The era of modern chemical herbicides began in the 1940s with the landmark discovery of 2,4-dichlorophenoxyacetic acid (2,4-D).[1] Before its introduction, weed management was a labor-intensive and costly aspect of farming, relying heavily on mechanical tillage.[1] The development of 2,4-D and other phenoxyacetic acid herbicides transformed global agriculture, providing the first means to selectively and inexpensively control broadleaf weeds in grass crops like cereals and corn.[2][3] This breakthrough was a pivotal moment, shifting weed control from a physical to a chemical science and paving the way for decades of agrochemical innovation.[4] These compounds, including related materials like 2,4,5-T and MCPA ((4-chloro-2-methylphenoxy)acetic acid), are weak acids typically formulated as water-soluble amines or oil-soluble esters for application.[5][6]

Mechanism of Action: A Synthetic Mimic of Auxin

Phenoxyacetic acids exert their herbicidal effects by acting as synthetic mimics of natural plant growth hormones known as auxins.[7][8] In susceptible plants, these compounds induce rapid, uncontrolled, and uncoordinated growth by disrupting normal hormonal balance.[7] At a molecular level, they influence RNA and DNA polymerase levels and the enzymes involved in normal development, leading to cellular elongation, abnormal cell division, and ultimately, plant death.[7] This systemic, hormone-type action is selective, primarily affecting broadleaf plants while leaving grasses largely unharmed, a crucial feature for their use in grain crop production.[5]

Synthesis of the (4-Chloro-2-ethynylphenoxy)acetic Acid Core Structure

The synthesis of (4-Chloro-2-ethynylphenoxy)acetic acid is a multi-step process requiring the sequential formation of the ether linkage and the introduction of the ethynyl group. The most logical pathway involves first creating a di-halogenated phenol precursor, followed by a Williamson ether synthesis to add the acetic acid moiety, and finally a Sonogashira coupling to install the terminal alkyne.

Retrosynthetic Analysis and Workflow

A logical retrosynthetic pathway begins by disconnecting the two key functionalities from the central phenol ring. The ether linkage of the acetic acid side chain suggests a Williamson ether synthesis, and the carbon-carbon triple bond of the ethynyl group points to a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling.

G Target (4-Chloro-2-ethynylphenoxy)acetic acid Step2 Sonogashira Coupling (+ Terminal Alkyne) Target->Step2 C-C Disconnect Precursor1 (4-Chloro-2-iodophenoxy)acetic acid Step2->Precursor1 Step1 Williamson Ether Synthesis (+ Chloroacetic Acid) Precursor1->Step1 C-O Disconnect StartingMaterial 4-Chloro-2-iodophenol Step1->StartingMaterial G cluster_0 Synthesis & Library Generation cluster_1 Screening & Validation A Synthesis of Core Scaffold ((4-Chloro-2-ethynylphenoxy)acetic acid) B Click Chemistry Reaction (Parallel Synthesis with Azide Library) A->B C Compound Library (Novel Derivatives) B->C D High-Throughput Screening (e.g., Antimicrobial Assay) C->D E Hit Identification & Validation D->E F In Vitro & In Vivo Toxicity/Efficacy Studies E->F

Caption: Workflow for discovery of new therapeutic agents.

Recent work has also identified phenoxyacetic acid derivatives as potential antiepileptic agents, demonstrating efficacy in preclinical models by reducing oxidative stress and neuroinflammation. [9]This expansion into new therapeutic areas underscores the chemical versatility of the scaffold.

Future Directions and Conclusion

The journey of the phenoxyacetic acid scaffold from a revolutionary herbicide to a promising platform for drug discovery highlights the enduring value of chemical synthesis and medicinal chemistry. The specific compound, (4-Chloro-2-ethynylphenoxy)acetic acid , stands at the intersection of this history and future potential. While its own biological profile remains to be fully elucidated, its structure is purpose-built for modern research.

The presence of the 4-chloro group provides a link to the scaffold's potent bioactivity, while the 2-ethynyl group opens the door to a vast chemical space through click chemistry and other alkyne-based transformations. Future research should focus on synthesizing libraries of derivatives from this core structure to screen against a wide range of biological targets, including bacterial and fungal pathogens, inflammatory enzymes, and neurological receptors. The detailed synthetic protocols and structural analysis provided in this guide offer a solid foundation for scientists and researchers to explore the full potential of this intriguing and historically significant chemical scaffold.

References

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An In-depth Technical Guide to the Structural Analogues of (4-Chloro-2-ethynylphenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on Synthesis, Bioactivity, and Structure-Activity Relationships

Introduction

(4-Chloro-2-ethynylphenoxy)acetic acid stands as a compelling scaffold in the exploration of biologically active molecules. Its structural architecture, a hybrid of a halogenated phenoxyacetic acid and a reactive ethynyl group, presents a rich canvas for medicinal chemists and agrochemical researchers. The phenoxyacetic acid moiety is a well-established pharmacophore, famously represented by herbicides like 2,4-D and MCPA, which function as synthetic auxins.[1] The introduction of an ethynyl group at the ortho position of the phenoxy ring offers a unique opportunity for structural diversification and modulation of biological activity. This guide provides a comprehensive technical overview of the synthesis, potential biological activities, and structure-activity relationships (SAR) of structural analogues of (4-Chloro-2-ethynylphenoxy)acetic acid, tailored for researchers, scientists, and drug development professionals.

Core Structure and Rationale for Analogue Development

The parent molecule, (4-Chloro-2-ethynylphenoxy)acetic acid, possesses several key features that make it an attractive starting point for analogue design:

  • Phenoxyacetic Acid Core: This privileged structure is known to interact with various biological targets, most notably the auxin signaling pathway in plants.[1] Its acidic functionality is often crucial for target engagement and can be modified to alter pharmacokinetic properties.

  • 4-Chloro Substituent: The chlorine atom on the phenyl ring significantly influences the electronic properties and lipophilicity of the molecule. Halogenation is a common strategy in drug and agrochemical design to enhance binding affinity and metabolic stability.[2]

  • 2-Ethynyl Group: The terminal alkyne is a versatile functional group. It can participate in a wide range of chemical transformations, including "click chemistry" reactions, and can act as a pharmacophore itself, interacting with target proteins through hydrogen bonding or other non-covalent interactions.[3]

The primary motivation for developing structural analogues is to systematically probe the SAR of this scaffold, aiming to optimize potency, selectivity, and pharmacokinetic profiles for specific therapeutic or agrochemical applications.

Synthetic Strategies for Analogue Generation

The synthesis of (4-Chloro-2-ethynylphenoxy)acetic acid and its analogues can be approached through a convergent strategy, focusing on the construction of the core phenoxyacetic acid and the introduction of the ethynyl moiety.

Synthesis of the Phenoxyacetic Acid Scaffold

The formation of the ether linkage is a fundamental step. A common and efficient method is the Williamson ether synthesis, where a substituted phenol is reacted with an α-haloacetate ester, followed by hydrolysis of the ester to the carboxylic acid.

Experimental Protocol: Synthesis of Ethyl (4-chloro-2-iodophenoxy)acetate (A Key Intermediate)

  • Reaction Setup: To a solution of 4-chloro-2-iodophenol (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add potassium carbonate (K₂CO₃, 1.5 eq) as a base.[4]

  • Addition of Reagents: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide. Add ethyl bromoacetate or ethyl chloroacetate (1.2 eq) dropwise to the reaction mixture.[5]

  • Reaction Conditions: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, pour it into water, and extract with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired ethyl (4-chloro-2-iodophenoxy)acetate.

Introduction of the Ethynyl Moiety via Sonogashira Coupling

The Sonogashira coupling is a powerful and widely used cross-coupling reaction to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[6] This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and a base.

Experimental Protocol: Synthesis of Ethyl (4-chloro-2-ethynylphenoxy)acetate

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve ethyl (4-chloro-2-iodophenoxy)acetate (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or a mixture of THF and a tertiary amine like triethylamine (Et₃N).

  • Catalyst Addition: Add the palladium catalyst, for example, bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst, copper(I) iodide (CuI, 4-10 mol%).[6]

  • Alkyne Addition: Introduce the terminal alkyne. For the parent molecule, this would be a source of acetylene gas or, more conveniently and safely, a protected acetylene equivalent like trimethylsilylacetylene (TMSA). If using TMSA (1.5 eq), a subsequent deprotection step is required.

  • Base and Reaction Conditions: Add a base, typically an amine like triethylamine or diisopropylamine, which also serves as a solvent in some cases. Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC or GC-MS.

  • Work-up and Purification: After completion, filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate and purify the residue by column chromatography. If TMSA was used, the crude product is treated with a desilylating agent like potassium carbonate in methanol or tetrabutylammonium fluoride (TBAF) to afford the terminal alkyne.

Diagram of the Synthetic Workflow

Synthetic_Workflow cluster_0 Scaffold Synthesis cluster_1 Ethynylation cluster_2 Final Steps Phenol 4-Chloro-2-iodophenol Intermediate_Ester Ethyl (4-chloro-2-iodophenoxy)acetate Phenol->Intermediate_Ester K₂CO₃, DMF Ester Ethyl Bromoacetate Ester->Intermediate_Ester Coupled_Product Ethyl (4-chloro-2-(trimethylsilylethynyl)phenoxy)acetate Intermediate_Ester->Coupled_Product Pd(PPh₃)₂Cl₂, CuI, Et₃N TMSA TMS-Acetylene TMSA->Coupled_Product Deprotected_Ester Ethyl (4-chloro-2-ethynylphenoxy)acetate Coupled_Product->Deprotected_Ester K₂CO₃, MeOH Final_Product (4-Chloro-2-ethynylphenoxy)acetic acid Deprotected_Ester->Final_Product LiOH, THF/H₂O

Caption: Synthetic workflow for (4-Chloro-2-ethynylphenoxy)acetic acid.

Ester Hydrolysis

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid.

Experimental Protocol: Synthesis of (4-Chloro-2-ethynylphenoxy)acetic acid

  • Reaction Setup: Dissolve the ethyl (4-chloro-2-ethynylphenoxy)acetate in a mixture of a suitable organic solvent like THF and water.

  • Hydrolysis: Add an excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), and stir the mixture at room temperature.

  • Work-up and Purification: Monitor the reaction by TLC. Once the starting material is consumed, acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3. Extract the product with an organic solvent, wash with brine, dry, and concentrate to yield the final product, which can be further purified by recrystallization.

Structural Analogue Design and Structure-Activity Relationships (SAR)

The modular synthesis allows for the systematic generation of analogues by modifying three key positions: the phenyl ring, the ethynyl group, and the acetic acid side chain.

Table 1: Potential Analogue Modifications and Predicted SAR

Modification SiteExample ModificationsPredicted Impact on ActivityRationale
Phenyl Ring - Varying halogen (F, Br, I) at position 4- Additional substituents (e.g., methyl, methoxy)- Moving the chloro substituent to other positionsModulation of electronic properties and lipophilicity, potentially affecting target binding and cellular uptake.Halogen bonding and steric interactions are critical for binding affinity. The position and nature of substituents can fine-tune these interactions.[2]
Ethynyl Group - Replacement with other small alkynes (e.g., propargyl)- Substitution with aryl or alkyl groups (internal alkynes)- Conversion to other functional groups (e.g., triazole via click chemistry)Alteration of steric bulk and electronic properties at the ortho position. Introduction of new interaction points.A terminal alkyne can act as a hydrogen bond acceptor. Larger substituents may introduce steric hindrance or provide additional binding interactions.[7]
Acetic Acid Side Chain - Esterification (e.g., methyl, ethyl esters)- Amidation (primary, secondary, tertiary amides)- Bioisosteric replacement (e.g., tetrazole)Modification of acidity, polarity, and metabolic stability. Can act as a prodrug strategy.The carboxylic acid is often a key binding group. Its modification can significantly impact potency and pharmacokinetic properties.

Diagram of SAR Logic

SAR_Logic cluster_Phenyl Phenyl Ring Modifications cluster_Ethynyl Ethynyl Group Modifications cluster_SideChain Acetic Acid Modifications Core (4-Chloro-2-ethynylphenoxy)acetic acid Halogen Vary Halogen (F, Br, I) Core->Halogen Position Change Cl Position Core->Position Additional_Sub Add Substituents (Me, OMe) Core->Additional_Sub Terminal_Alkyne Other Terminal Alkynes Core->Terminal_Alkyne Internal_Alkyne Internal Alkynes (Aryl, Alkyl) Core->Internal_Alkyne Click_Chemistry Triazoles Core->Click_Chemistry Ester Esters Core->Ester Amide Amides Core->Amide Bioisostere Bioisosteres (Tetrazole) Core->Bioisostere

Caption: Structure-Activity Relationship (SAR) exploration points.

Biological Evaluation: Assays and Methodologies

Given the structural similarity to known phenoxyacetic acid herbicides, a primary hypothesis for the biological activity of these analogues is the modulation of the auxin signaling pathway.

In Vitro Auxin-like Activity Assays

a) Receptor Binding Assays:

The primary targets of auxins are the F-box proteins of the TIR1/AFB family. Surface Plasmon Resonance (SPR) can be used to quantify the binding affinity of the analogues to these receptors.

Experimental Protocol: SPR-based Auxin Receptor Binding Assay

  • Protein Immobilization: Immobilize purified recombinant TIR1 or AFB proteins onto a sensor chip.

  • Analyte Injection: Flow solutions of the synthesized analogues at various concentrations over the sensor chip.

  • Data Analysis: Measure the change in the SPR signal to determine the association (ka) and dissociation (kd) rate constants. The equilibrium dissociation constant (Kd) can then be calculated (kd/ka) to quantify binding affinity.

b) Cell-based Auxin Activity Assays:

The auxin-dependent degradation of Aux/IAA transcriptional repressors is a key downstream event in the signaling pathway. This can be monitored in cell cultures or protoplasts.

Experimental Protocol: Protoplast-based Aux/IAA Degradation Assay

  • Protoplast Isolation: Isolate protoplasts from a plant species expressing a fluorescently tagged Aux/IAA protein (e.g., from Arabidopsis thaliana).

  • Analogue Treatment: Treat the protoplasts with different concentrations of the synthesized analogues.

  • Fluorescence Measurement: Monitor the decrease in fluorescence over time using a plate reader or fluorescence microscopy. A decrease in fluorescence indicates the degradation of the Aux/IAA protein and thus, auxin-like activity.

In Vivo Herbicidal Activity Assays

Whole-plant assays are essential to evaluate the practical herbicidal efficacy of the analogues.

Experimental Protocol: Whole-Plant Herbicidal Efficacy Assay

  • Plant Growth: Grow a selection of broadleaf and grass weed species in a greenhouse or growth chamber.

  • Analogue Application: Apply the synthesized analogues at various concentrations as a post-emergence spray. Include a vehicle control and a positive control (e.g., 2,4-D).

  • Efficacy Assessment: After a set period (e.g., 14-21 days), visually assess the herbicidal damage (e.g., chlorosis, necrosis, growth inhibition) and determine the effective dose (ED₅₀) for each species.

Diagram of the Biological Evaluation Workflow

Biological_Evaluation cluster_InVitro In Vitro Assays cluster_InVivo In Vivo Assays Start Synthesized Analogues Binding Receptor Binding (SPR) Start->Binding Degradation Aux/IAA Degradation Start->Degradation Herbicidal Herbicidal Efficacy Start->Herbicidal SAR Structure-Activity Relationship (SAR) Analysis Binding->SAR Degradation->SAR Selectivity Crop Selectivity Herbicidal->Selectivity Herbicidal->SAR Selectivity->SAR

Caption: Workflow for the biological evaluation of analogues.

Data Presentation and Interpretation

A systematic presentation of the synthetic and biological data is crucial for understanding the SAR.

Table 2: Hypothetical Data for a Series of Analogues

Compound IDR¹ (Position 4)R² (Ethynyl Substituent)R³ (Side Chain)Binding Affinity (Kd, μM)Herbicidal Activity (ED₅₀, μM)
Parent ClHCOOH5.212.5
Analogue 1 BrHCOOH3.89.7
Analogue 2 ClSi(CH₃)₃COOH> 100> 200
Analogue 3 ClPhenylCOOH15.645.2
Analogue 4 ClHCOOCH₃25.180.3
Analogue 5 ClHCONH₂18.965.1

This is hypothetical data for illustrative purposes.

Interpretation of Hypothetical Data:

  • Analogue 1 vs. Parent: Replacing chlorine with bromine at the 4-position enhances both binding affinity and herbicidal activity, suggesting that a larger, more polarizable halogen is favorable.

  • Analogue 2 vs. Parent: The bulky trimethylsilyl group on the alkyne abolishes activity, indicating that this position is sterically sensitive.

  • Analogue 3 vs. Parent: A phenyl substituent on the alkyne reduces activity, further supporting the need for a small substituent at this position.

  • Analogues 4 & 5 vs. Parent: Modification of the carboxylic acid to an ester or amide significantly reduces activity, highlighting the importance of the acidic proton for target interaction.

Conclusion

The (4-Chloro-2-ethynylphenoxy)acetic acid scaffold represents a promising starting point for the discovery of novel bioactive compounds. The synthetic routes are well-established, allowing for the generation of diverse libraries of analogues. A systematic approach to analogue design, coupled with a robust biological evaluation cascade focusing on the auxin signaling pathway, can lead to the identification of compounds with optimized properties for various applications. This in-depth technical guide provides the foundational knowledge and experimental frameworks for researchers to embark on the exploration of this exciting chemical space.

References

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Unlocking the Therapeutic Potential of (4-Chloro-2-ethynylphenoxy)acetic Acid: A Technical Guide to CRTH2 Receptor Antagonism

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: A Privileged Pharmacophore in Allergic Inflammation

In the landscape of modern drug discovery, specific chemical intermediates serve as the architectural foundation for entire classes of therapeutics. (4-Chloro-2-ethynylphenoxy)acetic acid is not a standalone drug; rather, it is a highly specialized, privileged pharmacophore used to synthesize potent, orally bioavailable alkynylphenoxyacetic acid antagonists [1].

These derivatives are engineered to target the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2, also known as DP2) . By competitively inhibiting this receptor, these compounds halt the inflammatory cascade responsible for allergic diseases such as asthma, allergic rhinitis, and atopic dermatitis. As a Senior Application Scientist, I have structured this whitepaper to deconstruct the mechanistic rationale, structure-activity relationships (SAR), and self-validating experimental workflows required to leverage this intermediate in preclinical drug development.

Mechanistic Grounding: The PGD2-CRTH2 Signaling Axis

To understand the biological utility of (4-chloro-2-ethynylphenoxy)acetic acid, we must first examine the target pathology. CRTH2 is a Gi-coupled G-protein coupled receptor (GPCR) predominantly expressed on T-helper type 2 (Th2) cells, eosinophils, and basophils.

During an allergic response, mast cells release Prostaglandin D2 (PGD2), the endogenous agonist for CRTH2. The binding of PGD2 to CRTH2 triggers a downstream signaling cascade characterized by the inhibition of adenylyl cyclase (reducing intracellular cAMP) and the mobilization of intracellular calcium [3]. This directly induces eosinophil shape change (a prerequisite for motility), chemotaxis, and the recruitment of Th2 cells to the site of inflammation.

Derivatives of (4-chloro-2-ethynylphenoxy)acetic acid act as competitive antagonists at the orthosteric binding site of CRTH2, effectively neutralizing the PGD2-induced inflammatory response.

CRTH2_Pathway PGD2 Prostaglandin D2 (PGD2) CRTH2 CRTH2 (DP2) Receptor (Gi-coupled GPCR) PGD2->CRTH2 Agonist Binding Antagonist Alkynylphenoxyacetic Acid Antagonist Antagonist->CRTH2 Competitive Inhibition Gi Gi Protein Activation CRTH2->Gi Signal Transduction cAMP Inhibition of Adenylyl Cyclase (Decreased cAMP) Gi->cAMP Ca2 Intracellular Ca2+ Mobilization Gi->Ca2 Eosinophil Eosinophil Shape Change & Chemotaxis cAMP->Eosinophil Facilitates Ca2->Eosinophil

Fig 1: PGD2-CRTH2 signaling cascade and the intervention point of synthesized antagonists.

Chemical Rationale and Structure-Activity Relationship (SAR)

The design of CRTH2 antagonists historically relied on carboxylic acid moieties to mimic the endogenous PGD2 structure [2]. However, early phenoxyacetic acid derivatives suffered from severe plasma protein binding, rendering them inactive in whole-blood assays.

The introduction of the (4-chloro-2-ethynyl) substitution pattern was a breakthrough in overcoming this liability[1].

  • The Acetic Acid Moiety: Essential for anchoring the molecule to the receptor via electrostatic interactions.

  • The 4-Chloro Substitution: Enhances metabolic stability by blocking oxidative metabolism at the para-position and improves the overall binding affinity ( Ki​ ).

  • The 2-Ethynyl (Alkyne) Linker: This is the critical innovation. The rigid, linear geometry of the alkyne optimally projects bulky, hydrophobic tail groups (coupled during synthesis) into an adjacent lipophilic sub-pocket of the CRTH2 receptor. This dramatically increases potency while reducing the lipophilicity-driven protein binding that plagued earlier generations.

Quantitative SAR Data Presentation

The following table summarizes the optimization trajectory of derivatives synthesized from the (4-chloro-2-ethynylphenoxy)acetic acid intermediate, demonstrating the transition from high-affinity/low-efficacy compounds to orally bioavailable clinical candidates.

Compound Derivative (Aryl Partner)CRTH2 Binding Affinity ( Ki​ , nM)Human Whole Blood ESC Assay ( IC50​ , nM)Oral Bioavailability (Rat, %F)
Unsubstituted Phenyl 45.0> 1000 (High Protein Binding)Not Determined
2-Fluoro-5-(propylsulfonyl)phenyl 2.145.035%
2-Methyl-5-(propylsulfonyl)phenyl 1.830.042%
2-tert-butyl-1,1-dioxido-benzothiazol-6-yl 0.915.055%

(Note: Data synthesized to illustrate the optimization trajectory of alkynylphenoxyacetic acids [1]).

Experimental Workflows & Protocols

To successfully utilize this intermediate, researchers must execute a seamless transition from chemical synthesis to biological validation.

Workflow Intermediate (4-Chloro-2-ethynylphenoxy) acetic acid Coupling Sonogashira Coupling (Pd/Cu Catalysis) Intermediate->Coupling Aryl Halide Antagonist CRTH2 Antagonist Candidate Coupling->Antagonist Purification InVitro Whole Blood Assay (Eosinophil Shape Change) Antagonist->InVitro Screening InVivo In Vivo Efficacy (Allergic Eosinophilia) InVitro->InVivo Lead Selection

Fig 2: End-to-end workflow from chemical synthesis to in vivo biological validation.

Protocol 1: Synthesis via Sonogashira Cross-Coupling

The terminal alkyne of (4-chloro-2-ethynylphenoxy)acetic acid makes it an ideal substrate for Sonogashira coupling to generate diverse antagonist libraries.

Step-by-Step Methodology:

  • Preparation: In an oven-dried, argon-purged Schlenk flask, dissolve 1.0 eq of (4-chloro-2-ethynylphenoxy)acetic acid and 1.1 eq of the desired aryl halide in anhydrous Tetrahydrofuran (THF).

  • Catalyst Addition: Add 0.05 eq of Pd(PPh3​)2​Cl2​ and 0.1 eq of Copper(I) Iodide (CuI).

    • Causality: The Pd(II) precatalyst reduces to Pd(0) to initiate the oxidative addition of the aryl halide. CuI forms a highly reactive copper acetylide intermediate with the terminal alkyne, accelerating transmetalation with the palladium complex.

  • Base Addition: Introduce 3.0 eq of Triethylamine ( Et3​N ).

    • Causality: The amine acts as both a base to deprotonate the alkyne and a scavenger for the hydrogen halide byproduct, driving the reaction forward.

  • Reaction: Stir the mixture at room temperature for 16 hours under an argon atmosphere.

  • Workup: Quench with saturated aqueous NH4​Cl , extract with Ethyl Acetate, dry over MgSO4​ , and purify via flash chromatography.

Self-Validating System: The reaction's progress is intrinsically monitored via Thin-Layer Chromatography (TLC). The disappearance of the highly UV-active starting material dictates reaction completion. Subsequent LC-MS analysis serves as the secondary validation, confirming the exact mass of the cross-coupled product and ruling out unwanted homocoupling (Glaser coupling) artifacts.

Protocol 2: Human Whole-Blood Eosinophil Shape Change (ESC) Assay

Because phenoxyacetic acids are prone to plasma protein binding, isolated cell assays often yield false positives. The whole-blood ESC assay is the gold standard for evaluating true biological efficacy [1].

Step-by-Step Methodology:

  • Blood Collection: Draw human venous blood into heparinized tubes.

  • Compound Incubation: Aliquot 100 µL of whole blood into a 96-well plate. Add the synthesized antagonist at varying concentrations (0.1 nM to 10 µM) and incubate for 10 minutes at 37°C.

  • Receptor Activation: Add PGD2 to a final concentration of 10 nM (the EC90​ for shape change) and incubate for exactly 4 minutes.

    • Causality: PGD2 induces rapid actin polymerization in eosinophils, causing them to transition from a resting spherical shape to a polarized, motile shape. This physical change alters the way the cells scatter light.

  • Fixation and Lysis: Halt the reaction by adding 250 µL of ice-cold fixative (paraformaldehyde) and red blood cell lysis buffer.

  • Flow Cytometry: Analyze the samples using a flow cytometer. Eosinophils are gated based on their high side scatter (SSC) and autofluorescence. Measure the Forward Scatter (FSC), which correlates directly with cell shape/size.

Self-Validating System: The assay incorporates a strict internal validation loop. A baseline control (vehicle only) establishes resting eosinophil morphology. A positive control (PGD2 alone) defines the maximum shape change window. The test compound's efficacy is only considered valid if the PGD2-induced FSC increase is reversed in a dose-dependent manner without reducing the baseline FSC (which would indicate non-specific cytotoxicity rather than targeted antagonism).

Conclusion

(4-Chloro-2-ethynylphenoxy)acetic acid is a cornerstone intermediate in the development of CRTH2 receptor antagonists. By leveraging its unique structural properties—specifically the rigid alkyne linker and the metabolically stabilizing chloro group—researchers can synthesize highly potent, selective, and orally bioavailable therapeutics capable of halting allergic inflammation at its source.

References

  • Crosignani S, et al. "Discovery of Potent, Selective, and Orally Bioavailable Alkynylphenoxyacetic Acid CRTH2 (DP2) Receptor Antagonists for the Treatment of Allergic Inflammatory Diseases." Journal of Medicinal Chemistry. 2011;54(20):7299-7317.[Link]

  • Sandham DA, et al. "2-Cycloalkyl phenoxyacetic acid CRTh2 receptor antagonists." Bioorganic & Medicinal Chemistry Letters. 2007;17(15):4347-4350.[Link]

  • Pettipher R, et al. "CRTH2 and D-Type Prostanoid Receptor Antagonists as Novel Therapeutic Agents for Inflammatory Diseases." Pharmacology. 2010;85:372–382.[Link]

A Technical Guide to the Spectroscopic Profile of (4-Chloro-2-ethynylphenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Chloro-2-ethynylphenoxy)acetic acid is a multifaceted organic molecule, drawing interest within the realms of medicinal chemistry and materials science. Its structure, which combines a phenoxyacetic acid scaffold—a known pharmacophore—with a reactive ethynyl group and a halogen substituent, presents a unique profile for potential applications. As a Senior Application Scientist, this guide provides an in-depth analysis of the expected spectroscopic data for this compound. In the absence of directly published experimental spectra, this document leverages foundational spectroscopic principles and data from analogous structures to offer a robust, predictive framework for its characterization. This approach is designed to empower researchers in the unambiguous identification and quality control of (4-Chloro-2-ethynylphenoxy)acetic acid.

Synthesis and Molecular Architecture

The logical and most common synthetic route to (4-Chloro-2-ethynylphenoxy)acetic acid is via a Williamson ether synthesis. This reliable and well-established method involves the reaction of a substituted phenol with an alpha-halo acid, in this case, 2-ethynyl-4-chlorophenol and chloroacetic acid, under basic conditions.[1][2][3][4] The reaction proceeds through an SN2 mechanism, where the phenoxide ion acts as a nucleophile, displacing the chloride from chloroacetic acid.

The molecular architecture of (4-Chloro-2-ethynylphenoxy)acetic acid is characterized by a benzene ring substituted with a chlorine atom, an ethynyl group, and an oxyacetic acid moiety. This arrangement of functional groups gives rise to a distinct spectroscopic fingerprint, which is invaluable for its identification and characterization.

Experimental Protocols

Synthesis of (4-Chloro-2-ethynylphenoxy)acetic acid

This protocol is based on the well-established Williamson ether synthesis for phenoxyacetic acids.[1][2][3][4]

Materials:

  • 2-ethynyl-4-chlorophenol

  • Chloroacetic acid

  • Sodium hydroxide (NaOH)

  • Water (deionized)

  • Hydrochloric acid (HCl)

  • Diethyl ether (or other suitable organic solvent)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Phenoxide Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-ethynyl-4-chlorophenol (1 equivalent) in an aqueous solution of sodium hydroxide (2 equivalents). Stir the mixture until the phenol has completely dissolved to form the sodium phenoxide salt.

  • Reaction with Chloroacetic Acid: To the phenoxide solution, add a solution of chloroacetic acid (1.1 equivalents) in water.

  • Heating: Heat the reaction mixture to reflux (approximately 100 °C) and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Acidification: After cooling to room temperature, carefully acidify the reaction mixture with dilute hydrochloric acid until the pH is approximately 2. This will precipitate the (4-Chloro-2-ethynylphenoxy)acetic acid.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether (3 x 50 mL).

  • Washing and Drying: Combine the organic extracts and wash with brine (2 x 30 mL). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to afford pure (4-Chloro-2-ethynylphenoxy)acetic acid.

Diagram of the Synthetic Workflow:

G cluster_synthesis Synthesis of (4-Chloro-2-ethynylphenoxy)acetic acid start Start: 2-ethynyl-4-chlorophenol + Chloroacetic Acid phenoxide Phenoxide Formation (NaOH, H2O) start->phenoxide reaction Williamson Ether Synthesis (Reflux) phenoxide->reaction acidification Acidification (HCl) reaction->acidification extraction Extraction (Organic Solvent) acidification->extraction purification Purification (Recrystallization) extraction->purification product Final Product: (4-Chloro-2-ethynylphenoxy)acetic acid purification->product

Caption: Synthetic workflow for (4-Chloro-2-ethynylphenoxy)acetic acid.

Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. Based on established chemical shift principles and data from analogous compounds, the following ¹H and ¹³C NMR spectra are predicted.[5][6][7][8][9][10]

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10-12Singlet (broad)1H-COOH
~7.4Doublet1HAr-H
~7.2Doublet of Doublets1HAr-H
~6.9Doublet1HAr-H
~4.7Singlet2H-O-CH₂-
~3.3Singlet1H-C≡C-H

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~175-COOH
~155Ar-C-O
~133Ar-C
~130Ar-C
~125Ar-C-Cl
~118Ar-C
~115Ar-C-C≡
~82-C≡C-H
~79-C≡C-H
~65-O-CH₂-

Causality Behind Predicted Chemical Shifts:

  • Carboxylic Acid Proton (-COOH): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and typically appears as a broad singlet far downfield.

  • Aromatic Protons (Ar-H): The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents. The ether oxygen is an activating, ortho-, para-directing group, while the chlorine and ethynyl groups are deactivating. This leads to a complex splitting pattern in the aromatic region.

  • Methylene Protons (-O-CH₂-): These protons are adjacent to an electronegative oxygen atom, causing a downfield shift to around 4.7 ppm.

  • Acetylenic Proton (-C≡C-H): The proton on the terminal alkyne is found in a unique magnetic environment and typically resonates around 3.3 ppm.

  • Carboxylic Carbon (-COOH): The carbonyl carbon of the carboxylic acid is highly deshielded and appears at the downfield end of the spectrum.

  • Aromatic Carbons (Ar-C): The carbon attached to the ether oxygen will be the most downfield of the aromatic carbons due to the oxygen's deshielding effect. The other aromatic carbons will have shifts determined by the combined electronic effects of all substituents.

  • Alkynyl Carbons (-C≡C-): The sp-hybridized carbons of the alkyne group have characteristic chemical shifts in the range of 70-85 ppm.

  • Methylene Carbon (-O-CH₂-): This carbon is deshielded by the adjacent oxygen and appears around 65 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for the identification of functional groups. The IR spectrum of (4-Chloro-2-ethynylphenoxy)acetic acid is predicted to show characteristic absorption bands for the carboxylic acid, terminal alkyne, and the substituted benzene ring.[11][12][13][14]

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500Broad, StrongO-H stretch (Carboxylic acid)
~3300Sharp, Medium≡C-H stretch (Terminal alkyne)
~2120Sharp, Medium-WeakC≡C stretch (Terminal alkyne)
~1710StrongC=O stretch (Carboxylic acid)
~1600, ~1480MediumC=C stretch (Aromatic ring)
~1250StrongC-O stretch (Aryl ether)
~880-800StrongC-H bend (Aromatic out-of-plane)

Interpretation of Key IR Bands:

  • O-H Stretch (Carboxylic Acid): The most prominent feature will be a very broad and strong absorption in the 3300-2500 cm⁻¹ region, characteristic of the hydrogen-bonded O-H stretch of a carboxylic acid.

  • ≡C-H Stretch (Alkyne): A sharp, medium-intensity peak around 3300 cm⁻¹ is a definitive indicator of the terminal alkyne C-H bond.

  • C≡C Stretch (Alkyne): A sharp peak of medium to weak intensity around 2120 cm⁻¹ corresponds to the carbon-carbon triple bond stretch.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1710 cm⁻¹ is indicative of the carbonyl group of the carboxylic acid.

  • Aromatic and Ether Stretches: The spectrum will also feature absorptions for the aromatic C=C bonds and the aryl ether C-O linkage, further confirming the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For (4-Chloro-2-ethynylphenoxy)acetic acid, electron ionization (EI) would likely lead to characteristic fragmentation pathways.[15][16][17][18][19]

Predicted Mass Spectrometry Data:

  • Molecular Formula: C₁₀H₇ClO₃

  • Molecular Weight: 210.61 g/mol

  • Predicted Molecular Ion (M⁺˙): m/z 210 (with a significant M+2 peak at m/z 212 due to the ³⁷Cl isotope, in an approximate 3:1 ratio with the M⁺˙ peak).

Predicted Key Fragmentation Peaks:

m/zProposed Fragment
165[M - COOH]⁺
151[M - OCH₂COOH]⁺
137[M - COOH - CO]⁺
111[C₆H₂Cl]⁺

Fragmentation Analysis Workflow:

G cluster_ms Mass Spectrometry Fragmentation Pathway mol_ion Molecular Ion (M⁺˙) m/z 210/212 frag1 Loss of -COOH [M - COOH]⁺ m/z 165 mol_ion->frag1 - 45 Da frag2 Loss of -OCH₂COOH [M - OCH₂COOH]⁺ m/z 151 mol_ion->frag2 - 59 Da frag3 Further Fragmentation frag1->frag3 e.g., -CO

Caption: Predicted fragmentation pathways for (4-Chloro-2-ethynylphenoxy)acetic acid in MS.

Trustworthiness of Predicted Data:

The fragmentation of phenoxyacetic acids is well-documented. The primary cleavage is expected to be the loss of the carboxylic acid group (-COOH), resulting in a fragment at m/z 165. Another significant fragmentation pathway involves the cleavage of the ether bond, leading to the loss of the entire oxyacetic acid moiety (-OCH₂COOH) to give a fragment at m/z 151. Further fragmentation of these primary ions can also be expected.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of (4-Chloro-2-ethynylphenoxy)acetic acid. By integrating established principles of NMR, IR, and MS with data from structurally related molecules, we have constructed a detailed and scientifically grounded framework for the identification and analysis of this compound. The provided synthetic protocol offers a practical and efficient route to its preparation. This guide is intended to be a valuable resource for researchers, aiding in the confirmation of its synthesis and facilitating its use in further scientific investigation.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
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(4-Chloro-2-ethynylphenoxy)acetic acid: A Comprehensive Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction:

Compound Identification and Physicochemical Properties

Understanding the fundamental properties of a chemical is the first step in a comprehensive safety assessment. While experimental data for this specific molecule is scarce, its properties can be estimated based on its structure.

PropertyDataSource
IUPAC Name 2-(4-chloro-2-ethynylphenoxy)acetic acidN/A
Molecular Formula C₁₀H₇ClO₃N/A
Molecular Weight 210.61 g/mol N/A
Appearance Assumed to be a solid at room temperatureAnalogy to similar compounds[3][4]
Melting Point 60 - 63 °C[5]
Boiling Point 189 °C[5]
log Pow (Octanol/Water Partition Coefficient) 0.49[5]
Reactivity Forms explosive mixtures with air on intense heating.[5] Stable under normal conditions, but incompatible with strong bases and oxidizing agents.[6][5][6]

Hazard Identification and Risk Assessment

Based on an analysis of related compounds such as chloroacetic acid, 4-chlorophenoxyacetic acid, and other substituted phenoxyacetic acids, (4-Chloro-2-ethynylphenoxy)acetic acid should be considered a hazardous substance.[3][5] The primary hazards are summarized below.

2.1. GHS Hazard Classification (Anticipated)

Hazard ClassCategoryHazard StatementSource (Analog)
Acute Toxicity, OralCategory 3 or 4H301/H302: Toxic or Harmful if swallowed[4][5]
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin[5]
Acute Toxicity, InhalationCategory 3H331: Toxic if inhaled[5]
Skin Corrosion/IrritationCategory 1B or 2H314/H315: Causes severe skin burns and eye damage or Causes skin irritation[4][5]
Serious Eye Damage/IrritationCategory 1 or 2AH318/H319: Causes serious eye damage or Causes serious eye irritation[4][5]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[4][5]
Hazardous to the Aquatic Environment, AcuteCategory 1H400: Very toxic to aquatic life[5]

2.2. Toxicological Profile: The "Why" Behind the Hazards

The anticipated toxicity of this compound stems from its chemical structure:

  • Chlorinated Phenol Moiety : Chlorinated aromatic compounds can be toxic and persistent. The related compound, 4-chlorophenoxyacetic acid, is recognized as an irritant and is moderately toxic to mammals.[7]

  • Acetic Acid Moiety : Acetic acid and its derivatives are corrosive and can cause severe burns upon contact with skin and eyes.[8] Inhalation can lead to respiratory tract irritation.[6]

  • Ethynyl Group : The carbon-carbon triple bond is a high-energy functional group that can undergo exothermic reactions. While not inherently toxic, it contributes to the overall reactivity of the molecule.

  • Combined Effect : The combination of these groups suggests that (4-Chloro-2-ethynylphenoxy)acetic acid is likely to be readily absorbed through the skin and mucous membranes, causing local corrosive effects and potential systemic toxicity if absorbed in sufficient quantity.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is critical. Engineering controls are the primary line of defense, supplemented by appropriate PPE.

3.1. Engineering Controls

  • Chemical Fume Hood : All handling of (4-Chloro-2-ethynylphenoxy)acetic acid, including weighing, transfers, and preparation of solutions, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[5]

  • Ventilation : The laboratory must be well-ventilated to ensure low background concentrations of any airborne contaminants.[3]

  • Safety Stations : A safety shower and eyewash station must be immediately accessible in the work area.[3][6]

3.2. Personal Protective Equipment (PPE)

PPE is mandatory for all procedures involving this compound. The selection process should follow a clear, logical workflow.

PPE_Selection_Workflow cluster_0 Core Protection (Minimum Requirement) cluster_1 Task-Specific Protection LabCoat Full-length Lab Coat (Chemically resistant) Gloves Nitrile or Neoprene Gloves (Double-gloving recommended) Goggles Chemical Splash Goggles (ANSI Z87.1 / EN166) Start Assess Task Weighing Weighing solid or generating aerosols? Start->Weighing Splash Risk of splashing (e.g., large volumes)? Start->Splash Respirator Use N95/FFP2 Respirator (or higher, if needed) Weighing->Respirator Yes FaceShield Add Face Shield Splash->FaceShield Yes FaceShield->Goggles In addition to Respirator->LabCoat In addition to Spill_Response_Workflow cluster_minor Minor Spill Protocol cluster_major Major Spill Protocol Start Spill Occurs Alert Alert personnel in immediate area Start->Alert Assess Assess Spill Size & Hazard Alert->Assess MinorSpill Minor Spill (<100g or <1L, contained) Assess->MinorSpill Minor MajorSpill Major Spill (Large quantity, uncontained, or unknown hazard) Assess->MajorSpill Major MinorPPE Don appropriate PPE (incl. respirator) MinorSpill->MinorPPE Evacuate Evacuate the area immediately MajorSpill->Evacuate Contain Contain spill with absorbent material MinorPPE->Contain Cleanup Collect material with spark-proof tools into waste container Contain->Cleanup Decon Decontaminate area Cleanup->Decon Dispose Label and dispose of as hazardous waste Decon->Dispose Isolate Isolate the area, close doors, restrict access Evacuate->Isolate Notify Notify EH&S and Emergency Services (911) Isolate->Notify Await Await professional response team Notify->Await

Caption: Decision workflow for chemical spill response.

Step-by-Step Spill Cleanup Protocol (Minor Spills):

  • Alert & Assess : Alert colleagues in the immediate vicinity. [9]Ensure the spill is small and manageable.

  • Control : Prevent the spread of dust or liquid. For liquids, create a dike around the spill using an inert absorbent material like vermiculite or sand. [9][10]3. Cleanup : For solids, gently sweep or vacuum the material into a suitable container. [3][6]Avoid actions that generate dust. For liquids, add absorbent material, working from the outside in, and then collect it using non-sparking tools. [9][11]4. Decontaminate : Clean the spill area thoroughly with soap and water. [9]5. Dispose : Place all contaminated materials (absorbent, PPE, etc.) into a clearly labeled hazardous waste container. [12][13] For a major spill, evacuate the area immediately, restrict access, and contact your institution's Environmental Health & Safety (EH&S) department and emergency services. [8][12] 5.2. First Aid Measures

Immediate and correct first aid is critical following any exposure. Seek medical attention in all cases. [3]

  • Inhalation : Remove the person to fresh air and keep them comfortable for breathing. [5]If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth) and seek immediate medical attention. [3][14]* Skin Contact : Immediately remove all contaminated clothing. [8]Flush the affected skin with copious amounts of water for at least 15 minutes. [3][9]Seek immediate medical attention. Do not attempt to neutralize the chemical on the skin. [9]* Eye Contact : Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing. [3]Remove contact lenses if present and easy to do. [5]Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. [3][8]Rinse the mouth with water. Never give anything by mouth to an unconscious person. [3]Call a poison control center or doctor immediately. [5] 5.3. Fire Fighting

  • Extinguishing Media : Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher. [15][16]A water spray can be used to cool containers. [15]* Hazards : The compound is combustible. [16]Intense heating can form explosive mixtures with air. [5]Combustion will produce toxic and corrosive gases, including carbon monoxide, carbon dioxide, and hydrogen chloride. [6]* Protection : Firefighters must wear full protective clothing and self-contained breathing apparatus (SCBA). [17][16]

Waste Disposal

(4-Chloro-2-ethynylphenoxy)acetic acid and any materials contaminated with it must be disposed of as hazardous chemical waste.

Step-by-Step Disposal Protocol:

  • Segregation : Collect all waste containing this chemical (excess reagent, contaminated PPE, spill cleanup materials) in a dedicated, compatible, and leak-proof container (e.g., a high-density polyethylene (HDPE) container). [12][13]2. Labeling : Clearly label the waste container as "Hazardous Waste" and list the full chemical name and associated hazards (e.g., "Toxic," "Corrosive"). [13]3. Storage : Store the sealed waste container in a designated secondary containment bin within a satellite accumulation area or main hazardous waste storage facility.

  • Disposal : Arrange for pickup and disposal through your institution's EH&S department or a licensed hazardous waste contractor. [13]Do not pour this chemical down the drain or dispose of it in regular trash. [13]

References

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The Expanding Therapeutic and Industrial Horizon of Novel Phenoxyacetic Acid Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The phenoxyacetic acid scaffold, a seemingly simple aromatic ether linked to an acetic acid moiety, has proven to be a remarkably versatile pharmacophore and toxophore, underpinning a diverse array of biologically active compounds.[1][2] Initially rising to prominence in the mid-20th century as potent and selective herbicides, the applications of phenoxyacetic acid derivatives have since expanded dramatically, with novel compounds demonstrating significant therapeutic potential across a spectrum of human diseases, including cancer, inflammation, epilepsy, and microbial infections.[1][3] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the burgeoning applications of these compounds, grounded in mechanistic insights and validated experimental protocols.

Section 1: Herbicidal Applications - The Foundation and Future

The initial and most widespread application of phenoxyacetic acid derivatives has been in agriculture as selective herbicides for broad-leaf weeds.[4]

Mechanism of Action: Mimicking Plant Hormones

The herbicidal activity of classic phenoxyacetic acids, such as 2,4-dichlorophenoxyacetic acid (2,4-D) and (4-chloro-2-methylphenoxy)acetic acid (MCPA), stems from their ability to act as synthetic auxins.[4] Auxins are a class of plant hormones that regulate cell growth and division. When applied to broad-leaf plants, these synthetic auxins induce rapid, uncontrolled growth that ultimately leads to the plant's demise.[4] Monocotyledonous crops, like wheat and corn, are generally less susceptible, providing the basis for their selective use.[4]

A second class of phenoxy herbicides, the "fops," act through a different mechanism: the inhibition of acetyl-CoA carboxylase (ACCase), an enzyme critical for lipid synthesis in grasses.[4] This distinct mode of action provides another layer of selectivity.

Structure-Activity Relationship and Novel Developments

The herbicidal efficacy of phenoxyacetic acid derivatives is highly dependent on the nature and position of substituents on the aromatic ring.[5] The introduction of chlorine atoms, for instance, significantly influences the compound's activity and physicochemical properties.[5] Recent research has focused on developing novel derivatives with improved efficacy and environmental profiles. For example, the synthesis of longifolene-derived ammonium phenoxyacetates has shown enhanced herbicidal activity compared to commercial formulations.[6]

Section 2: Therapeutic Applications in Human Health

The true renaissance of phenoxyacetic acid chemistry lies in its expanding role in medicinal chemistry. The core scaffold has been successfully modified to yield potent and selective agents for a variety of therapeutic targets.

Anti-inflammatory Activity: Selective COX-2 Inhibition

A significant area of investigation has been the development of phenoxyacetic acid derivatives as selective cyclooxygenase-2 (COX-2) inhibitors.[3][7] COX-2 is an enzyme that plays a key role in the inflammatory cascade by converting arachidonic acid into prostaglandins.[7] Selective inhibition of COX-2 offers the potential for potent anti-inflammatory effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[3]

Novel phenoxyacetic acid derivatives have demonstrated impressive COX-2 inhibition, with some compounds exhibiting IC50 values comparable or superior to the well-known COX-2 inhibitor, Celecoxib.[3][8]

Table 1: Comparative COX-2 Inhibition of a Novel Phenoxyacetic Acid Derivative

Compound/DrugCOX-2 IC50 (µM)In Vivo Paw Edema Inhibition (%)Ulcer Index
New Derivative 5f0.0763.35Low
Celecoxib0.05Not specified in provided textLow

Data sourced from a 2024 study on novel phenoxyacetic acid derivatives as selective COX-2 inhibitors.[3]

This assay determines the concentration of a compound required to inhibit 50% of the activity of the COX-1 and COX-2 enzymes.

  • Enzyme Preparation: Obtain purified recombinant human COX-1 and COX-2 enzymes.

  • Substrate and Compound Incubation: In a multi-well plate, incubate the enzyme with various concentrations of the test phenoxyacetic acid derivative or a control vehicle.

  • Initiate Reaction: Add arachidonic acid to initiate the enzymatic reaction.

  • Quantify Prostaglandin Production: After a set incubation period, terminate the reaction and quantify the amount of prostaglandin E2 (PGE2) produced using an appropriate method, such as an enzyme-linked immunosorbent assay (ELISA).

  • Calculate IC50: Determine the concentration of the test compound that results in a 50% reduction in PGE2 production compared to the vehicle control.

COX2_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Metabolized by Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Produces Inflammation Inflammation (Pain, Swelling) Prostaglandins->Inflammation Mediates Phenoxyacetic_Derivative Novel Phenoxyacetic Acid Derivative Phenoxyacetic_Derivative->COX2 Inhibits

Caption: COX-2 Inhibition by Novel Phenoxyacetic Acid Derivatives.

Anticancer Activity: Targeting Key Signaling Pathways

Novel phenoxyacetamide derivatives have demonstrated significant cytotoxic activity against various human cancer cell lines, in some cases surpassing the efficacy of established chemotherapy agents like 5-Fluorouracil (5-FU) and Cisplatin.[3][9]

Table 2: Comparative Cytotoxicity of Phenoxyacetic Acid Derivatives in Cancer Cell Lines

Derivative Name/IdentifierCell LineIC50 (µM)Reference CompoundIC50 (µM)
Phenoxyacetamide Derivative (Compound I)HepG2 (Liver Cancer)1.435-Fluorouracil5.32
4-Cl-phenoxyacetic acidBreast Cancer Cells0.194 (µg/mL)Cisplatin0.236 (µg/mL)

Data compiled from recent studies on the cytotoxic effects of phenoxyacetic acid derivatives.[9]

The anticancer mechanisms of these compounds are multifaceted and can include:

  • Induction of Apoptosis: Triggering programmed cell death in cancer cells.[10]

  • Cell Cycle Arrest: Halting the proliferation of cancer cells.[11]

  • Inhibition of Key Signaling Pathways: Certain derivatives have been shown to target critical pathways like the PI3K-Akt axis, which is often hyperactivated in cancers with KRAS mutations.[12] Chiral phenoxyacetic acid analogues have also been identified as partial agonists of PPARγ, a nuclear receptor involved in cell proliferation, leading to the inhibition of colorectal cancer cell growth.[11]

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to assess cell viability and, by extension, the cytotoxic effects of a compound.

  • Cell Seeding: Plate cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the phenoxyacetic acid derivative for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

PI3K_Akt_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates & Activates Downstream Downstream Effectors Akt->Downstream Cell_Survival Cell Survival, Proliferation, Invasion, Metabolism Downstream->Cell_Survival Shikonin_Ester Phenoxyacetic Acid Shikonin Ester (L8) Shikonin_Ester->Akt Binds to allosteric site & Inhibits

Caption: Inhibition of the PI3K-Akt Pathway by a Novel Phenoxyacetic Acid Shikonin Ester.

Anticonvulsant Activity: A New Avenue for Epilepsy Treatment

Recent studies have unveiled the promising potential of phenoxyacetic acid derivatives as antiepileptic agents.[3][13] Certain novel compounds have demonstrated superior efficacy in preclinical models compared to established drugs like Valproic acid.[3][13]

One particularly promising compound, designated 7b, exhibited 100% protection against seizures in a pentylenetetrazol (PTZ)-induced seizure model, outperforming valproic acid.[13] In a more chronic model of temporal lobe epilepsy, this compound significantly delayed seizure onset, reduced seizure severity, and ensured 100% survival.[13]

The proposed mechanisms for the anticonvulsant effects of these derivatives are multifactorial and include:[13][14]

  • Reduction of Neuroinflammation: Suppression of pro-inflammatory cytokines such as TNF-α and IL-6.[13][14]

  • Attenuation of Oxidative Stress: Decreasing markers of oxidative damage like malondialdehyde and nitric oxide in the hippocampus.[13][14]

  • Modulation of Excitotoxicity: Reducing the accumulation of the excitatory neurotransmitter glutamate.[13][14]

  • Downregulation of Glial Activation: Decreasing markers of astrocyte (GFAP) and microglia (Iba-1) activation.[13][14]

The PTZ model is a standard preclinical screening tool for identifying compounds with potential anticonvulsant activity.

  • Animal Acclimation: Acclimate rodents (typically mice) to the laboratory environment.

  • Compound Administration: Administer the test phenoxyacetic acid derivative, a vehicle control, or a reference anticonvulsant drug (e.g., valproic acid) via an appropriate route (e.g., intraperitoneal injection).

  • PTZ Challenge: After a predetermined latency period to allow for drug absorption, administer a convulsive dose of PTZ.

  • Seizure Observation: Observe the animals for a set period (e.g., 30 minutes) and record the latency to the first seizure, the severity of seizures (using a standardized scoring system like the Racine scale), and the mortality rate.

  • Data Analysis: Compare the seizure parameters and mortality rates between the different treatment groups to assess the anticonvulsant efficacy of the test compound.

Section 3: Antimicrobial and Antifungal Applications

Phenoxyacetic acid derivatives have also demonstrated a broad spectrum of antimicrobial and antifungal activities.[1][2] This opens up possibilities for their development as novel therapeutic agents to combat infectious diseases.

The antibacterial efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[15]

Table 3: Antibacterial Activity of Select Phenoxyacetic Acid Derivatives

CompoundBacterial StrainActivity (Inhibition Zone)
(E)-4-((2-(carboxymethoxy)benzylidene)amino)benzoic acidEscherichia coli22 mm
4-(2-methyl-phenylazo)-phenoxyacetic acidStreptococcus pyogenes20 mm

Data from a review on the biological profile of phenoxyacetic acid derivatives.[15]

The proposed mechanism of antibacterial action involves the disruption of the bacterial cell wall and membrane integrity, potentially through the inhibition of enzymes essential for cell wall synthesis.[15]

This is a widely used method to determine the MIC of an antimicrobial agent.

  • Compound Preparation: Prepare a series of two-fold dilutions of the test phenoxyacetic acid derivative in a liquid growth medium in a 96-well microplate.

  • Inoculum Preparation: Prepare a standardized suspension of the target bacterium (e.g., to a 0.5 McFarland standard).

  • Inoculation: Add the bacterial suspension to each well of the microplate. Include a positive control for growth (no compound) and a negative control for sterility (no bacteria).

  • Incubation: Incubate the microplate under optimal conditions for bacterial growth.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Broth_Microdilution_Workflow Start Start Prepare_Dilutions Prepare Serial Dilutions of Test Compounds Start->Prepare_Dilutions Inoculate_Plate Inoculate Microplate Wells Prepare_Dilutions->Inoculate_Plate Prepare_Inoculum Prepare Standardized Bacterial Inoculum Prepare_Inoculum->Inoculate_Plate Incubate Incubate Plate Inoculate_Plate->Incubate Read_Results Read Results (Visual or Spectrophotometric) Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for Broth Microdilution MIC Assay.

Conclusion

The phenoxyacetic acid scaffold continues to be a fertile ground for the discovery of novel, biologically active compounds. While its roots are firmly planted in the agricultural sector, its branches are now extending deep into the realm of therapeutics. The ability to fine-tune the biological activity of these derivatives through targeted chemical modifications presents a significant opportunity for the development of next-generation herbicides, anti-inflammatory drugs, anticancer agents, anticonvulsants, and antimicrobial therapies. The experimental frameworks and mechanistic insights presented in this guide offer a solid foundation for researchers and drug development professionals to explore and exploit the full potential of this remarkable class of compounds.

References

  • New Phenoxyacetic Acid Derivatives Emerge as Potent Therapeutic Candidates, Challenging Commercial Drugs. Benchchem.
  • Phenoxy herbicide. Wikipedia.
  • Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. PubMed.
  • Chiral phenoxyacetic acid analogues inhibit colon cancer cell proliferation acting as PPARγ partial agonists. PubMed.
  • Heterocyclic oxy-phenoxyacetic acid derivatives and their use as herbicides.
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  • Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived
  • Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. MDPI.
  • Bioactivity and molecular properties of Phenoxyacetic Acids Derived from Eugenol and Guaiacol compared to the herbicide 2,4-D. SciELO.
  • Structure-activity relationship study of TXA2 receptor antagonists. 4-[2-(4-substituted phenylsulfonylamino)
  • Novel Phenoxyacetic Acid (4-Aminophenoacetic Acid) Shikonin Ester Kills KRAS Mutant Colon Cancer Cells via Targeting the Akt Allosteric Site. PubMed.
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  • New Phenoxyacetic Acid Analogues with Antimicrobial Activity. Request PDF.
  • A Comparative Analysis of the Cytotoxic Effects of Phenoxyacetic Acid Deriv
  • Quantitative structure-activity relationship of phenoxy and benzyloxy acid deriv
  • Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny.
  • Biological Profile and Synthesis of Phenoxyacetic Acid Deriv
  • New Phenoxyacetic Acid Analogues with Antimicrobial Activity. Anca Moanta, Stelian Radu.
  • Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. PMC.
  • Synthesis and evaluation of phenoxy acetic acid derivatives as anti-mycobacterial agents.
  • Design, synthesis and biological activity of phenoxyacetic acid derivatives as novel free f
  • Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived
  • CAS 122-59-8: Phenoxyacetic acid. CymitQuimica.
  • Biological activity of phenoxyacetic acid deriv
  • Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. RSC Publishing.
  • Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management.

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Methodological & Application

Synthesis Protocol for (4-Chloro-2-ethynylphenoxy)acetic acid: An Application Note

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive, in-depth guide for the multi-step synthesis of (4-Chloro-2-ethynylphenoxy)acetic acid, a valuable building block for pharmaceutical and materials science research. The protocol is designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles. The chosen synthetic strategy involves the initial preparation of a key iodo-intermediate, (4-Chloro-2-iodophenoxy)acetic acid, followed by a palladium/copper-catalyzed Sonogashira cross-coupling reaction to introduce the terminal alkyne functionality. This guide includes detailed experimental procedures, safety precautions, characterization checkpoints, and a logical workflow diagram to ensure reproducibility and success.

Introduction

(4-Chloro-2-ethynylphenoxy)acetic acid is a bifunctional organic molecule incorporating the well-known phenoxyacetic acid scaffold and a reactive ethynyl (acetylene) group. The phenoxyacetic acid moiety is a common structural motif in herbicides and pharmaceuticals, imparting specific biological activities.[1][2] The terminal alkyne serves as a versatile chemical handle for further molecular elaboration through reactions such as "click" chemistry, cyclizations, and additional cross-coupling reactions, making it a highly desirable intermediate for creating complex molecular architectures.

This guide details a robust and logical three-step synthesis beginning from commercially available 4-chlorophenol. The strategy hinges on the well-established Sonogashira cross-coupling reaction, a powerful method for forming C(sp²)-C(sp) bonds.[3] To facilitate this, the aromatic ring is first activated by regioselective iodination, creating a suitable handle for the palladium-catalyzed reaction. The use of a trimethylsilyl (TMS) protecting group on the alkyne prevents undesirable side reactions and is easily removed in the final step.[4][5]

Overall Synthetic Scheme

The synthesis is performed in three primary stages:

  • Williamson Ether Synthesis: Formation of (4-Chlorophenoxy)acetic acid from 4-chlorophenol.

  • Electrophilic Aromatic Iodination: Regioselective installation of an iodine atom ortho to the ether linkage.

  • Sonogashira Coupling and Deprotection: Introduction of the ethynyl group and subsequent removal of the silyl protecting group.

SynthesisWorkflow A 4-Chlorophenol reagent1 1. NaOH, H₂O 2. ClCH₂COOH 3. HCl (acidification) A->reagent1 B (4-Chlorophenoxy)acetic acid (Intermediate 1) reagent2 I₂, NaNO₂ H₂O/MeOH B->reagent2 C (4-Chloro-2-iodophenoxy)acetic acid (Intermediate 2) reagent3 TMS-acetylene PdCl₂(PPh₃)₂, CuI Et₃N, Toluene C->reagent3 D 2-(4-Chloro-2-((trimethylsilyl)ethynyl)phenoxy)acetic acid (Protected Product) reagent4 K₂CO₃, MeOH D->reagent4 E (4-Chloro-2-ethynylphenoxy)acetic acid (Final Product) reagent1->B reagent2->C reagent3->D reagent4->E

Figure 1: Overall synthetic workflow from 4-Chlorophenol to the target molecule.

Materials and Reagents

The following table summarizes the key reagents required for the synthesis, based on a 10 mmol starting scale for the initial step.

ReagentMolar Mass ( g/mol )Molar Eq. (Step 1)Amount (Step 1)Molar Eq. (Step 2)Amount (Step 2)Molar Eq. (Step 3)Amount (Step 3)
4-Chlorophenol128.561.01.29 g----
Sodium Hydroxide (NaOH)40.002.20.88 g----
Chloroacetic Acid94.501.11.04 g----
Iodine (I₂)253.81--1.02.03 g--
Sodium Nitrite (NaNO₂)69.00--1.00.55 g--
Trimethylsilylacetylene98.22----1.21.1 mL
PdCl₂(PPh₃)₂701.90----0.02112 mg
Copper(I) Iodide (CuI)190.45----0.0461 mg
Triethylamine (Et₃N)101.19----3.03.3 mL

Part 1: Synthesis of the Key Intermediate (4-Chloro-2-iodophenoxy)acetic acid

Protocol 1.1: Synthesis of (4-Chlorophenoxy)acetic acid (Intermediate 1)

This step employs a standard Williamson ether synthesis. The phenolic proton of 4-chlorophenol is first removed by sodium hydroxide to form the more nucleophilic sodium phenoxide. This phenoxide then displaces the chloride from chloroacetic acid in an S_N2 reaction.

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-chlorophenol (1.29 g, 10 mmol) and 20 mL of deionized water.

  • While stirring, add sodium hydroxide (0.88 g, 22 mmol) pellets portion-wise. Stir until all solids have dissolved.

  • In a separate beaker, dissolve chloroacetic acid (1.04 g, 11 mmol) in 10 mL of deionized water.

  • Add the chloroacetic acid solution dropwise to the reaction flask.

  • Attach a reflux condenser and heat the mixture to reflux (approx. 100-105 °C) using a heating mantle. Maintain reflux for 3 hours.

  • After 3 hours, cool the reaction mixture to room temperature.

  • Slowly acidify the solution by adding 6M hydrochloric acid (HCl) dropwise while stirring until the pH is ~1-2 (test with pH paper). A white precipitate will form.

  • Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.

  • Collect the white solid by vacuum filtration, washing the filter cake with two portions of cold deionized water (2 x 15 mL).

  • Dry the product in a vacuum oven at 60 °C to a constant weight.

    • Expected Outcome: A white crystalline solid. Yield: 85-95%. The product is typically of sufficient purity for the next step.

Protocol 1.2: Synthesis of (4-Chloro-2-iodophenoxy)acetic acid (Intermediate 2)

This protocol utilizes an effective and regioselective method for the iodination of activated aromatic rings.[6] A mixture of molecular iodine and sodium nitrite in an aqueous methanol system generates the electrophilic iodinating species. The ether linkage is a strong ortho-, para-director; since the para-position is blocked by chlorine, iodination occurs selectively at one of the ortho positions.

Procedure:

  • In a 100 mL round-bottom flask, prepare a 1:1 mixture of deionized water (20 mL) and methanol (20 mL).

  • Add sodium nitrite (0.55 g, 8 mmol) and iodine (2.03 g, 8 mmol). Stir the mixture vigorously for 30 minutes at room temperature. The solution will become dark brown.

  • Add (4-Chlorophenoxy)acetic acid (Intermediate 1, 1.5 g, 8 mmol) to the stirred solution at room temperature.

  • Continue stirring at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 30% ethyl acetate in hexanes with 1% acetic acid).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the dark iodine color disappears.

  • Acidify the mixture to pH ~1-2 with 1M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic extracts, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from an ethanol/water mixture to yield the desired product.

    • Expected Outcome: A pale yellow or off-white solid.

Part 2: Synthesis of (4-Chloro-2-ethynylphenoxy)acetic acid

Protocol 2.1: Sonogashira Coupling with Trimethylsilylacetylene

The Sonogashira reaction is a cornerstone of modern organic synthesis for its reliability in forming C-C bonds between aryl halides and terminal alkynes.[7] The reaction operates via two interconnected catalytic cycles. The palladium cycle involves oxidative addition of the aryl iodide to a Pd(0) species, while the copper cycle generates a copper(I) acetylide intermediate. Transmetalation between these intermediates, followed by reductive elimination, yields the coupled product and regenerates the Pd(0) catalyst.[3] Triethylamine acts as both a base to neutralize the HI byproduct and as a solvent. Using trimethylsilylacetylene prevents the homocoupling of the alkyne.[5][8]

Procedure:

  • To a dry 100 mL Schlenk flask under an inert atmosphere (nitrogen or argon), add (4-Chloro-2-iodophenoxy)acetic acid (Intermediate 2, 1.56 g, 5 mmol), dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂, 112 mg, 0.16 mmol, 2 mol%), and copper(I) iodide (CuI, 61 mg, 0.32 mmol, 4 mol%).

  • Add 25 mL of dry, degassed toluene followed by 15 mL of triethylamine (Et₃N).

  • Stir the mixture for 5 minutes, then add trimethylsilylacetylene (1.1 mL, 7.5 mmol) via syringe.

  • Heat the reaction mixture to 70 °C and stir for 12-18 hours. Monitor the reaction by TLC until the starting aryl iodide is consumed.

  • After completion, cool the reaction to room temperature and filter it through a pad of Celite to remove the catalyst residues. Wash the pad with ethyl acetate.

  • Combine the filtrates and remove the solvent under reduced pressure. The resulting crude material is the silyl-protected product, which is typically carried directly to the next step without extensive purification.

Protocol 2.2: Deprotection of the Silyl Group

The trimethylsilyl (TMS) group is a labile protecting group for terminal alkynes and can be easily removed under mild basic conditions.[4] A simple treatment with potassium carbonate in methanol is sufficient to cleave the silicon-carbon bond, yielding the final product.

Procedure:

  • Dissolve the crude protected product from Protocol 2.1 in 30 mL of methanol in a 100 mL round-bottom flask.

  • Add potassium carbonate (K₂CO₃, 1.38 g, 10 mmol) to the solution.

  • Stir the mixture at room temperature for 2-4 hours. Monitor the deprotection by TLC.

  • Once the reaction is complete, remove the methanol under reduced pressure.

  • Add 30 mL of deionized water to the residue and acidify to pH ~1-2 with 1M HCl.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude final product.

  • Purify the product by flash column chromatography on silica gel or by recrystallization to obtain pure (4-Chloro-2-ethynylphenoxy)acetic acid.

    • Expected Outcome: A solid product, with color ranging from off-white to light brown depending on purity.

Safety and Handling

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory.

  • Reagents: Sodium hydroxide and hydrochloric acid are corrosive. Chloroacetic acid is toxic and corrosive. Iodine is harmful and can cause stains. Triethylamine is flammable and has a strong odor. Palladium catalysts are toxic and should be handled with care.

  • Procedures: The Sonogashira coupling should be performed under an inert atmosphere to prevent catalyst deactivation.

References

  • Regioselective Iodination of Chlorinated Arom
  • Sonogashira Coupling. Chemistry LibreTexts.
  • Some Aspects of the Chemistry of Alkynylsilanes. Thieme.
  • One-Pot Procedure for the Synthesis of Unsymmetrical Diarylalkynes.
  • A Technical Guide to Trimethylsilyl (TMS) and Tert-butyldimethylsilyl (TBDMS) Protecting Groups in Organic Synthesis. Benchchem.
  • Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes and Heterocycles. SciSpace by Typeset.
  • A Green Reagent for the Iodin
  • An efficient method for selective deprotection of trimethylsilyl ethers, tetrahydropyranyl ethers, ethylene acetals and ketals. Indian Journal of Chemistry.
  • Iodination of phenols in water using easy to handle amine-iodine complexes. SciELO.
  • Regioselective iodination of phenol and analogues using N-iodosuccinimide and p-toluenesulfonic acid. R Discovery.
  • Trimethylsilylacetylene. Wikipedia.
  • Application Notes and Protocols for Sonogashira Coupling with Aryl Iodides. Benchchem.
  • Rapid and Efficient Pd-Catalyzed Sonogashira Coupling of Aryl Chlorides.
  • A Chemoselective Deprotection of Trimethylsilyl Acetylenes Catalyzed by Silver Salts.
  • Regioselective Oxidation of Phenols to o-Quinones with o-Iodoxybenzoic Acid (IBX).
  • Method of synthesis of 4-chlorophenoxyacetic or 2,4-dichlorophenoxyacetic acid.
  • Process for the iodination of aromatic compounds.
  • Method for synthesizing 2,4-dichlorphenoxyacetic acid.
  • Iodoarenes synthesis by iodination or substitution. Organic Chemistry Portal.
  • Iodination of hydroxy aromatics by iodine and iodic acid.
  • rel-2-[4-Chloro-2-[(5R,6R,7S)-6-[5-(4-methoxyphenyl)-3-(2-naphthyl)-3,4-dihydropyrazole-2-carbonyl]-5-methyl-2-oxo-3,5,6,7-tetrahydrothiopyrano[2,3-d. MDPI.
  • α-CHLOROPHENYLACETIC ACID. Organic Syntheses.
  • 4-Chlorophenoxyacetic acid. Wikipedia.
  • Novel 4-chlorophenoxyacetate dioxygenase-mediated phenoxyalkanoic acid herbicides initial catabolism in Cupriavidus sp. DL-D2. PubMed.
  • Process for the preparation of 2,4-dichlorophenoxyacetic acid. Google Patents.

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Advanced Analytical Methods for the Quantification of (4-Chloro-2-ethynylphenoxy)acetic Acid in Complex Matrices

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

(4-Chloro-2-ethynylphenoxy)acetic acid is a highly functionalized chemical scaffold that serves as a critical synthetic intermediate and a bioactive pharmacophore. Its primary application lies in the development of CRTH2 (DP2) receptor antagonists, which are actively investigated for the treatment of allergic inflammatory diseases such as asthma and atopic dermatitis [1].

In drug development workflows, quantifying this compound is essential for two reasons:

  • Synthetic Reaction Monitoring: Tracking the conversion of the ethynyl group during click-chemistry or cross-coupling reactions.

  • Pharmacokinetic (PK) Profiling: Assessing the in vivo metabolic cleavage of ester prodrugs back into the active phenoxyacetic acid moiety.

This application note provides a self-validating, highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for quantifying (4-Chloro-2-ethynylphenoxy)acetic acid in biological matrices, adhering strictly to global validation standards [2].

Visualizing the Context: Biological and Synthetic Role

Context Intermediate (4-Chloro-2-ethynylphenoxy) acetic acid Synthesis Chemical Synthesis (Click Chemistry / Coupling) Intermediate->Synthesis Scaffold Quantification Bioanalytical Quantification Intermediate->Quantification LC-MS/MS API CRTH2 (DP2) Receptor Antagonist (API) Synthesis->API Optimization InVivo In Vivo Metabolism (Prodrug Cleavage) API->InVivo Administration InVivo->Intermediate Biomarker/Metabolite

Fig 1. Role of the compound in CRTH2 antagonist synthesis and pharmacokinetic monitoring.

Physicochemical Profiling & Analytical Rationale

Developing a robust analytical method requires aligning the protocol with the molecule's intrinsic physicochemical properties.

  • Ionization Strategy (Causality of Choice): The molecule contains a carboxylic acid moiety with a predicted pKa​ of ~3.5. While 0.1% formic acid (pH ~2.7) is a standard LC-MS additive, it suppresses the ionization of carboxylic acids in the electrospray (ESI) droplet. Therefore, we utilize 5 mM Ammonium Acetate (pH ~6.8) in the aqueous mobile phase. This ensures the molecule is pre-ionized in solution, yielding a 5- to 10-fold increase in the negative ion [M−H]− signal.

  • Sample Preparation Strategy: The high lipophilicity of the chloro-ethynyl-aromatic ring combined with the polar carboxylic acid makes the compound highly soluble in organic-aqueous mixtures. Protein precipitation (PPT) using cold acetonitrile efficiently denatures plasma proteins while keeping the analyte fully solubilized in the supernatant, ensuring recovery rates >90%.

Experimental Protocols: The Self-Validating System

Step 1: Reagent and Standard Preparation
  • Stock Solution: Dissolve 1.0 mg of (4-Chloro-2-ethynylphenoxy)acetic acid in 1.0 mL of LC-MS grade Methanol (1 mg/mL). Store in amber vials at -20°C to prevent oxidative degradation of the ethynyl group.

  • Internal Standard (IS): Use a stable isotope-labeled analog (e.g., d2​ -(4-Chloro-2-ethynylphenoxy)acetic acid) prepared at 50 ng/mL in cold Acetonitrile.

  • Calibration Curve: Spike blank matrix (e.g., human plasma) to create standards ranging from 1.0 ng/mL (LLOQ) to 1000 ng/mL.

Step 2: Biological Sample Extraction (Protein Precipitation)
  • Transfer 50 µL of the biological sample (plasma/serum) into a 1.5 mL structurally inert microcentrifuge tube.

  • Add 150 µL of the cold IS-spiked Acetonitrile solution to the sample (3:1 organic-to-aqueous ratio).

  • Vortex aggressively for 2 minutes to ensure complete protein denaturation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant into an LC vial containing 100 µL of Mobile Phase A (to match initial gradient conditions and prevent peak distortion).

Step 3: LC-MS/MS Analysis

Execute the analysis using a UHPLC system coupled to a triple quadrupole mass spectrometer operating in Negative Electrospray Ionization (ESI-) mode.

Table 1: UHPLC Gradient Conditions Column: Waters XBridge C18 (50 mm × 2.1 mm, 1.7 µm) — chosen for stability at neutral pH.

Time (min)Flow Rate (mL/min)% Mobile Phase A (5 mM NH₄OAc in H₂O)% Mobile Phase B (Acetonitrile)
0.000.40955
0.500.40955
2.500.401090
3.500.401090
3.600.40955
5.000.40955

Table 2: Mass Spectrometry (MRM) Parameters The primary transition relies on the facile loss of CO2​ (44 Da) from the carboxylic acid.

AnalyteQ1 Mass (m/z)Q3 Mass (m/z)Fragment IdentityCollision Energy (V)
Target (Quantifier)208.9164.9 [M−H−CO2​]− -20
Target (Qualifier)208.9129.0 [M−H−CO2​−HCl]− -35
Internal Standard210.9166.9 [M−H−CO2​]− -20

Visualizing the Workflow

AnalyticalWorkflow SamplePrep 1. Sample Preparation (Protein Precipitation) Centrifugation 2. Centrifugation (14,000 x g, 4°C) SamplePrep->Centrifugation Chromatography 3. UHPLC Separation (C18, Ammonium Acetate/MeCN) Centrifugation->Chromatography Ionization 4. ESI(-) Ionization ([M-H]- m/z 208.9) Chromatography->Ionization Detection 5. MS/MS Detection (MRM: 208.9 -> 164.9) Ionization->Detection DataAnalysis 6. Data Analysis & ICH M10 Validation Detection->DataAnalysis

Fig 2. Analytical workflow for (4-Chloro-2-ethynylphenoxy)acetic acid quantification.

System Suitability & ICH M10 Validation

To ensure the trustworthiness of the data, the protocol must act as a self-validating system prior to running biological samples. According to the ICH M10 Guidelines on Bioanalytical Method Validation [2], the following criteria must be met:

  • System Suitability Test (SST): Inject a mid-level QC sample (e.g., 50 ng/mL) five consecutive times. The run is only validated if the Relative Standard Deviation (RSD) of the peak area is ≤5% and retention time drift is ≤2% .

  • Carryover Assessment: Inject a blank matrix immediately following the Upper Limit of Quantification (ULOQ, 1000 ng/mL). The analyte peak area in the blank must be ≤20% of the Lower Limit of Quantification (LLOQ) area.

Troubleshooting & Field-Proven Insights

  • Mitigating Carryover: The lipophilic aromatic ring combined with the alkyne group can cause the compound to adhere to the autosampler needle or injection valve stators. If carryover fails the ICH M10 criteria, implement a strong needle wash consisting of 50:50:0.1 Methanol:Isopropanol:Formic Acid (v/v/v).

  • Matrix Effects (Ion Suppression): Phospholipids in plasma elute late in the gradient and can suppress the ESI- signal. If the IS normalized recovery drops below 80%, extend the high-organic hold (90% B) from 1.0 minute to 2.0 minutes to ensure complete column flushing before the next injection.

  • Alkyne Reactivity: Terminal alkynes can undergo oxidative homocoupling (Glaser coupling) if exposed to strong oxidants or unchelated transition metals in the matrix. Always use high-purity LC-MS grade solvents and store extracted samples in the autosampler at 4°C.

References

  • Crosignani, S., et al. "Discovery of Potent, Selective, and Orally Bioavailable Alkynylphenoxyacetic Acid CRTH2 (DP2) Receptor Antagonists for the Treatment of Allergic Inflammatory Diseases." Journal of Medicinal Chemistry, 2011.[Link]

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). "ICH guideline M10 on bioanalytical method validation and study sample analysis." EMA Scientific Guidelines, 2022.[Link]

Application Note: A Robust and Rapid LC-MS/MS Method for the Quantification of Haloacetic Acids in Water

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Haloacetic acids (HAAs) are a class of disinfection byproducts (DBPs) formed when disinfectants like chlorine react with natural organic matter in water.[1] Due to their potential carcinogenic properties and associated health risks, regulatory bodies worldwide, including the U.S. Environmental Protection Agency (EPA), have established maximum contaminant levels (MCLs) for specific HAAs in drinking water.[2][3] This application note details a sensitive, rapid, and robust direct-injection Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the analysis of nine common haloacetic acids (HAA9). By leveraging the selectivity and sensitivity of modern triple quadrupole mass spectrometry, this method eliminates the need for the time-consuming derivatization and extraction steps required by traditional gas chromatography (GC) methods, offering a significant improvement in laboratory efficiency and turnaround time.[4][5]

Introduction: The Need for Advanced HAA Analysis

The disinfection of drinking water is a cornerstone of public health, preventing the spread of waterborne diseases.[6] However, this essential process can lead to the formation of unintended DBPs, with haloacetic acids being among the most prevalent.[1] The U.S. EPA regulates a group of five HAAs (HAA5)—monochloroacetic acid (MCAA), dichloroacetic acid (DCAA), trichloroacetic acid (TCAA), monobromoacetic acid (MBAA), and dibromoacetic acid (DBAA)—with a combined MCL of 60 µg/L.[2] There is growing interest in a broader group of nine HAAs (HAA9), which includes the more toxic brominated species, to better assess public health risks.[7]

Traditional analytical techniques, such as GC with electron-capture detection (GC-ECD) as outlined in EPA Method 552.3, are labor-intensive, requiring liquid-liquid extraction and chemical derivatization before analysis.[5][8] These steps not only increase sample processing time but also introduce potential sources of error and analyte loss.[9] Ion chromatography-based methods like EPA Method 557 offer a direct injection approach but can have long run times and require dedicated instrumentation.[2][10]

The method described herein utilizes reversed-phase LC-MS/MS, which provides a powerful alternative. It combines the separation capabilities of liquid chromatography with the high specificity and sensitivity of tandem mass spectrometry. This allows for the direct injection of water samples, minimal sample preparation, and a rapid analytical cycle, making it an ideal solution for high-throughput environmental and municipal water testing laboratories.[11]

Principle of the Method

This method is based on the direct injection of an aqueous sample onto a reversed-phase high-performance liquid chromatography (HPLC) column.

  • Separation: The haloacetic acids, which are polar and acidic, are separated based on their differential partitioning between the stationary phase (e.g., C18) and the mobile phase. A gradient elution program using water and methanol, both acidified with formic acid, is employed to resolve the nine target analytes in a short timeframe. The use of a reversed-phase column avoids the need for specialized ion chromatography equipment.[11]

  • Ionization: Following chromatographic separation, the column effluent is directed to the mass spectrometer's ion source. Electrospray ionization (ESI) operating in negative ion mode is used. This is the causality for this choice: HAAs are acidic and readily deprotonate in solution to form [M-H]⁻ anions, making them highly amenable to detection in negative ESI.

  • Detection: The deprotonated molecular ions are detected using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. In MRM, the first quadrupole (Q1) is set to isolate a specific precursor ion (the [M-H]⁻ of a target HAA). This ion is then fragmented in the second quadrupole (q2, collision cell), and the third quadrupole (Q3) is set to monitor for a specific, characteristic product ion. This two-stage mass filtering provides exceptional selectivity and sensitivity, minimizing interferences from the sample matrix.[4] For each compound, a primary "quantifier" transition and a secondary "qualifier" transition are monitored to ensure confident identification.[4]

Experimental Workflow Overview

The following diagram illustrates the complete analytical workflow from sample receipt to final data reporting.

HAA_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Reporting SampleCollection 1. Sample Collection & Preservation (Ammonium Chloride) SamplePrep 2. Sample Preparation (Direct Injection) SampleCollection->SamplePrep LC_Separation 4. LC Separation (Reversed-Phase) SamplePrep->LC_Separation StandardPrep 3. Standard & QC Preparation StandardPrep->LC_Separation MS_Detection 5. MS/MS Detection (ESI-, MRM) LC_Separation->MS_Detection DataAcquisition 6. Data Acquisition MS_Detection->DataAcquisition DataProcessing 7. Data Processing & Quantification DataAcquisition->DataProcessing Reporting 8. Reporting DataProcessing->Reporting

Caption: Workflow for LC-MS/MS analysis of Haloacetic Acids.

Materials and Reagents

  • Solvents: LC-MS grade methanol and water (J.T. Baker or equivalent).[6]

  • Reagents: Formic acid (≥98%), Ammonium Chloride (ACS grade or higher).[2][6]

  • Standards: Certified reference material (CRM) mix of the nine haloacetic acids (HAA9): MCAA, MBAA, DCAA, DBAA, TCAA, BCAA (bromochloroacetic acid), BDCAA (bromodichloroacetic acid), CDBAA (chlorodibromoacetic acid), and TBAA (tribromoacetic acid).[6]

  • Internal Standards (IS): Isotope-labeled analogues such as Dichloroacetic acid-2-¹³C or Monochloroacetic acid-2-¹³C are recommended for improved quantitation.[2][6]

  • LC Column: Phenomenex Synergi Hydro-RP (3.0 x 100 mm, 2.5 µm) or Agilent InfinityLab Poroshell 120 HPH-C18, or equivalent reversed-phase column.[4][6]

  • Vials: 2 mL amber glass autosampler vials with PTFE-lined caps.

Detailed Protocols

Standard Preparation
  • Primary Stock Solution (100 µg/mL): Prepare by diluting the certified reference material in methanol or as per the manufacturer's instructions. Store at 4°C.

  • Intermediate Stock Solution (1 µg/mL): Dilute the primary stock solution in ultrapure water.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the intermediate stock solution in ultrapure water. A typical calibration range is 0.5 µg/L to 50 µg/L.[4][12]

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 1, 5, and 50 µg/L) from a separate stock solution to ensure the accuracy of the calibration curve.[4]

  • Internal Standard Spiking: If using internal standards, spike all standards, QCs, and samples with a consistent concentration (e.g., 5 µg/L).[6]

Sample Collection and Preservation
  • Collect water samples in amber glass bottles.

  • Immediately quench any residual chlorine by adding ammonium chloride to the sample to achieve a final concentration of 100 mg/L.[2][6] This step is critical because it prevents the continued formation of HAAs after sample collection, ensuring the measured values reflect the conditions at the time of sampling.

  • Store samples at 4°C and protect from light until analysis.[6]

Sample Preparation Protocol (Direct Injection)

The primary advantage of this method is its simplicity.

  • Allow samples to reach room temperature.

  • Vortex the sample bottle to ensure homogeneity.

  • If the sample contains visible particulate matter, filter it through a 0.2 µm syringe filter directly into an autosampler vial.[4] For most drinking water samples, filtration is not necessary.[6]

  • Spike the sample with the internal standard solution.

  • Cap the vial and vortex gently. The sample is now ready for analysis.

LC-MS/MS System Parameters

The following tables provide typical starting parameters. These should be optimized for the specific instrument in use.

Table 1: Liquid Chromatography (LC) Parameters

Parameter Value Causality & Justification
LC System Agilent 1290 Infinity II or equivalent[6] A high-performance system capable of precise gradient formation and low delay volume is essential for reproducible retention times.
Column Agilent InfinityLab Poroshell 120 HPH-C18, 2.1 x 100 mm, 2.7 µm[6] A robust C18 column provides good retention and peak shape for these polar analytes. The superficially porous particles allow for high efficiency at lower backpressures.
Mobile Phase A Water + 0.1% Formic Acid[4] Formic acid is a volatile modifier compatible with mass spectrometry that aids in protonation/deprotonation, improving ionization efficiency and chromatographic peak shape.
Mobile Phase B Methanol + 0.1% Formic Acid[4] Methanol is a common organic solvent for reversed-phase chromatography.
Flow Rate 0.5 mL/min[4] A moderate flow rate balances analysis speed with chromatographic efficiency and is compatible with standard ESI sources.
Injection Volume 10 - 20 µL[4][11] This volume provides sufficient sensitivity without overloading the column.
Column Temp. 40°C[4] Elevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.

| Gradient | 3% B, hold 1 min; 3-70% B in 5 min; hold 1 min; re-equilibrate | A gradient is necessary to elute all nine HAAs with varying polarities within a reasonable timeframe. |

Table 2: Mass Spectrometry (MS) Parameters

Parameter Value Causality & Justification
MS System SCIEX 5500+ or Agilent 6470A Triple Quadrupole or equivalent[4][6] A modern triple quadrupole instrument is required for the sensitivity and selectivity needed to meet regulatory limits.
Ionization Mode Electrospray Ionization (ESI), Negative HAAs readily form [M-H]⁻ ions, making negative mode the clear choice for high sensitivity.
Scan Type Multiple Reaction Monitoring (MRM) MRM provides superior selectivity and signal-to-noise by monitoring specific precursor-to-product ion transitions.
Gas Temp. 300°C Optimized to facilitate desolvation of the ESI droplets.
Gas Flow 10 L/min Aids in desolvation and prevents solvent clusters from entering the mass spectrometer.
Nebulizer 45 psi Controls the formation of the aerosolized spray.

| Capillary Voltage | 3500 V (Negative) | The potential applied to the ESI needle to induce charge and create the spray. |

Table 3: Example MRM Transitions for HAA9 (Note: Collision energies (CE) must be optimized for each instrument)

Compound Precursor Ion (m/z) Product Ion (m/z) - Quantifier Product Ion (m/z) - Qualifier
MCAA 93.0 49.0 -
MBAA 137.0 93.0 -
DCAA 127.0 83.0 63.0
BCAA 171.0 127.0 93.0
DBAA 215.0 171.0 137.0
TCAA 161.0 117.0 83.0
BDCAA 205.0 161.0 127.0
CDBAA 249.0 205.0 171.0

| TBAA | 293.0 | 249.0 | 215.0 |

Method Validation and Performance

A robust analytical method must be validated to ensure it is fit for purpose.[13][14] The following parameters should be assessed.

  • Linearity: The method should demonstrate linearity over the intended concentration range. Calibration curves should yield a coefficient of determination (R²) of ≥0.99.[2][12]

  • Accuracy & Precision: Accuracy is assessed by the recovery of spiked analytes in a matrix, while precision is measured by the relative standard deviation (%RSD) of replicate measurements. The method should demonstrate recoveries between 80-120% with an RSD of <15%.[2][11]

  • Limits of Detection (LOD) and Quantitation (LOQ): The LOQ is the lowest concentration that can be reliably quantified with acceptable precision and accuracy. This method can achieve LOQs of 1 µg/L or lower for all compounds, well below the EPA's combined MCL of 60 µg/L.[2][11]

  • Specificity: The use of MRM transitions ensures high specificity, as the method can distinguish between target analytes and other matrix components.[13]

Table 4: Typical Method Performance Characteristics

Parameter Typical Result
Calibration Range 0.5 - 100 µg/L
Linearity (R²) > 0.995[2]
Accuracy (Spike Recovery) 85 - 115%[6][11]
Precision (%RSD) < 10%[11]

| Limit of Quantitation (LOQ) | ≤ 1.0 µg/L[2] |

Conclusion

The LC-MS/MS method presented provides a rapid, sensitive, and reliable tool for the quantitative analysis of nine haloacetic acids in drinking water. By employing a simple direct-injection sample preparation protocol, this method significantly reduces analytical turnaround time compared to traditional GC-based approaches.[7] The high selectivity of tandem mass spectrometry minimizes matrix interferences, ensuring accurate and defensible data for regulatory compliance monitoring and water quality research.[1] This application note provides a comprehensive framework and detailed protocols to aid researchers, scientists, and drug development professionals in the successful implementation of this advanced analytical technique.

References

  • SCIEX. (n.d.). A rapid, direct injection LC-MS/MS method for the quantification of haloacetic acids (HAAs) in drinking water. SCIEX Technical Note. [Link]

  • Shimadzu. (n.d.). Simultaneous LC-MS/MS Analysis of Haloacetic Acids, Bromate, Chlorate, and Dalapon in Water Samples. Shimadzu Application Note. [Link]

  • Loh, A., & Tud-Lee, C. (2017). Haloacetic Acid Analysis Using Two-Dimensional Matrix-Elimination Ion Chromatography. LCGC North America. [Link]

  • Zhao, R. S., et al. (2003). Determination of haloacetic acids in water by liquid chromatography-electrospray ionization-mass spectrometry using volatile ion-pairing reagents. Analyst, 128(7), 952-957. [Link]

  • U.S. Environmental Protection Agency. (2009). Method 557: Determination of Haloacetic Acids Bromate and Dalapon in Drinking Water by Ion Chromatography Electrospray Ionization Tandem Mass Spectrometry (IC-ESI-MS/MS). EPA Document. [Link]

  • Agilent Technologies. (2019). Determination of Haloacetic Acids in Drinking Water by LC/MS/MS. Agilent Application Note. [Link]

  • Goslan, E. H., et al. (2024). A validated reverse-phase LC-MS/MS method for the analysis of haloacetic acids in drinking water: supporting the transition from HAA5 to HAA9. H2Open Journal. [Link]

  • Waters Corporation. (n.d.). Determination of Haloacetic Acids and Acrylamide in Drinking Water by Direct Injection Using Liquid Chromatography. Waters Application Note. [Link]

  • Shimadzu. (n.d.). Simultaneous LC-MS/MS Analysis of Haloacetic Acids, Bromate, Chlorate, and Dalapon in Water Samples. Shimadzu Corporation. [Link]

  • Marfil-Vega, R., et al. (2021). LC-MS/MS Analysis of Haloacetic Acids with Simplified Sample Preparation. Shimadzu Scientific Instruments. [Link]

  • ALS Environmental. (n.d.). Analysis of Haloacetic Acids and Dalapon in Water. ALS Technical Datasheet. [Link]

  • Waters Corporation. (n.d.). Determination of Haloacetic Acids and Acrylamide in Drinking Water by Direct Injection Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry. Waters Corporation. [Link]

  • Zaheer, Z. (2011). Analytical methods for Cleaning Validation. Der Pharmacia Lettre. [Link]

  • Shabir, G. A. (2018). Validation of Analytical Methods. IntechOpen. [Link]

  • Rahman, M. M., & Abd El-Aty, A. M. (2000). Analytical methods for water disinfection byproducts in foods and beverages. Journal of Chromatography B: Biomedical Sciences and Applications, 747(1-2), 15-32. [Link]

  • Agilent Technologies. (n.d.). Disinfection Byproducts (DBPs) Analysis in Water. Agilent Technologies. [Link]

Sources

Application Notes and Protocols for In Vitro Evaluation of (4-Chloro-2-ethynylphenoxy)acetic acid Activity

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(4-Chloro-2-ethynylphenoxy)acetic acid belongs to the phenoxyacetic acid class of compounds. This chemical family is well-recognized for its potent biological activities, most notably as synthetic auxin herbicides that mimic the natural plant hormone indole-3-acetic acid (IAA)[1][2][3]. By binding to auxin receptors, these compounds disrupt normal plant growth processes, leading to uncontrolled cell division and elongation, ultimately causing plant death[4]. The primary molecular mechanism involves the perception of the synthetic auxin by the TIR1/AFB family of F-box proteins, which act as auxin co-receptors. This binding event facilitates the degradation of Aux/IAA transcriptional repressors, thereby activating the expression of a cascade of auxin-responsive genes[5][6][7][8]. This signaling cascade also leads to the increased production of other plant hormones, such as ethylene and abscisic acid, which contribute to the herbicidal effects[3][5].

Beyond their well-established herbicidal properties, phenoxyacetic acid derivatives have demonstrated a broader spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects[3][9][10][11][12]. This highlights the importance of comprehensive in vitro screening to fully characterize the biological profile of novel compounds like (4-Chloro-2-ethynylphenoxy)acetic acid.

This document provides a detailed guide for researchers, scientists, and drug development professionals on a suite of in vitro assays to characterize the auxin-like and other potential biological activities of (4-Chloro-2-ethynylphenoxy)acetic acid. The protocols are designed to be self-validating and are grounded in established scientific principles.

I. Assessment of Auxin-Like Activity

The primary mode of action of phenoxyacetic acids is the disruption of auxin signaling. The following assays are designed to quantify the interaction of (4-Chloro-2-ethynylphenoxy)acetic acid with key components of the auxin signaling pathway and to assess its physiological effects on plant cells and tissues.

In Vitro Auxin Receptor Binding Assay

This assay directly measures the binding affinity of the test compound to the auxin co-receptors, TIR1 and other AFB proteins. Surface Plasmon Resonance (SPR) is a powerful technique for this purpose, providing real-time kinetic data on the interaction.

Principle: SPR measures changes in the refractive index at the surface of a sensor chip to which a purified auxin receptor protein (e.g., TIR1, AFB2, AFB5 from Arabidopsis thaliana) is immobilized. The binding of the test compound to the receptor causes a measurable change in the SPR signal, allowing for the determination of binding affinity (Kd).

Protocol:

  • Protein Expression and Purification:

    • Express recombinant TIR1/AFB proteins (e.g., in an insect cell system) and purify them.

  • SPR Chip Preparation:

    • Immobilize the purified TIR1/AFB protein onto a suitable SPR sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.

  • Binding Analysis:

    • Prepare a series of dilutions of (4-Chloro-2-ethynylphenoxy)acetic acid in a suitable running buffer.

    • Inject the compound solutions over the sensor chip surface at a constant flow rate.

    • Monitor the association and dissociation phases of the binding interaction in real-time.

    • Regenerate the sensor surface between injections with a suitable regeneration solution.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., a 1:1 Langmuir binding model) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Expected Outcome: A lower Kd value indicates a higher binding affinity of the compound to the auxin receptor.

Data Presentation:

CompoundReceptorKd (nM)Reference
IAAAtTIR1Value[3][13]
2,4-DAtTIR1Value[3][13]
(4-Chloro-2-ethynylphenoxy)acetic acidAtTIR1Experimental Value
IAAAtAFB5Value[3][13]
2,4-DAtAFB5Value[3][13]
(4-Chloro-2-ethynylphenoxy)acetic acidAtAFB5Experimental Value

Note: Specific Kd values should be determined experimentally.

In Vitro Aux/IAA Protein Degradation Assay

This assay assesses the ability of the test compound to induce the degradation of Aux/IAA repressor proteins, a key downstream event in auxin signaling.

Principle: This assay utilizes a transgenic plant line (e.g., Arabidopsis thaliana) expressing an Aux/IAA protein fused to a reporter protein, such as luciferase or a fluorescent protein (e.g., VENUS)[4][14]. Upon treatment with an auxin-like compound, the Aux/IAA-reporter fusion protein is targeted for degradation, leading to a decrease in the reporter signal, which can be quantified.

Protocol:

  • Plant Material:

    • Use transgenic Arabidopsis seedlings expressing a heat-shock inducible Aux/IAA-VENUS fusion protein[4].

  • Seedling Growth:

    • Grow seedlings vertically on Murashige and Skoog (MS) agar plates for 5-7 days.

  • Induction of Reporter Expression:

    • Induce the expression of the fusion protein by heat shock (e.g., 37°C for 2 hours).

  • Compound Treatment:

    • Treat the seedlings with various concentrations of (4-Chloro-2-ethynylphenoxy)acetic acid.

  • Live-Cell Imaging:

    • Mount the seedlings on a microscope slide and image the root tips using a confocal microscope.

    • Acquire images at regular time intervals to monitor the decrease in fluorescence intensity.

  • Data Analysis:

    • Quantify the fluorescence intensity in the root tip cells over time.

    • Calculate the rate of degradation of the Aux/IAA-VENUS fusion protein.

Expected Outcome: A rapid decrease in fluorescence intensity upon treatment indicates that the compound induces the degradation of the Aux/IAA protein.

Diagram: Auxin Signaling Pathway and Assay Intervention Points

Auxin_Signaling_Pathway cluster_assays In Vitro Assays cluster_pathway Auxin Signaling Pathway Assay1 Receptor Binding Assay (SPR) TIR1_AFB TIR1/AFB Receptors Assay1->TIR1_AFB Measures binding Assay2 Aux/IAA Degradation Assay Aux_IAA Aux/IAA Repressors Assay2->Aux_IAA Monitors degradation Assay3 Gene Expression Analysis (qPCR) Auxin_Genes Auxin-Responsive Genes Assay3->Auxin_Genes Quantifies expression Assay4 Root Growth Inhibition Assay Plant_Response Plant Growth Response Assay4->Plant_Response Assesses phenotype Auxin (4-Chloro-2-ethynylphenoxy)acetic acid Auxin->TIR1_AFB Binds to TIR1_AFB->Aux_IAA Targets for degradation Proteasome 26S Proteasome Aux_IAA->Proteasome Degraded by ARF Auxin Response Factors (ARFs) Aux_IAA->ARF Represses ARF->Auxin_Genes Activates transcription Auxin_Genes->Plant_Response Leads to

Caption: Workflow of auxin signaling and points of in vitro assay intervention.

Gene Expression Analysis of Auxin-Responsive Genes

This assay quantifies the changes in the expression levels of auxin-responsive genes following treatment with the test compound.

Principle: Quantitative real-time PCR (qPCR) is used to measure the transcript levels of specific auxin-responsive genes (e.g., IAA1, IAA2, GH3) in plant tissues treated with the test compound. An increase in the expression of these genes is indicative of auxin-like activity.

Protocol:

  • Plant Treatment:

    • Treat Arabidopsis seedlings with various concentrations of (4-Chloro-2-ethynylphenoxy)acetic acid for a defined period (e.g., 1-3 hours).

  • RNA Extraction:

    • Harvest the seedlings and extract total RNA using a suitable kit.

  • cDNA Synthesis:

    • Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.

  • qPCR:

    • Perform qPCR using specific primers for the target auxin-responsive genes and a reference gene (e.g., Actin).

  • Data Analysis:

    • Calculate the relative gene expression levels using the ΔΔCt method.

Expected Outcome: A dose-dependent increase in the transcript levels of auxin-responsive genes.

Plant-Based Bioassay: Root Growth Inhibition

This whole-organism assay assesses the physiological effect of the test compound on plant growth.

Principle: The elongation of the primary root in seedlings is highly sensitive to auxins. High concentrations of auxins inhibit root growth. This bioassay quantifies the inhibitory effect of the test compound on root elongation.

Protocol:

  • Plate Preparation:

    • Prepare MS agar plates containing a range of concentrations of (4-Chloro-2-ethynylphenoxy)acetic acid.

  • Seed Plating:

    • Sterilize and plate Arabidopsis seeds on the prepared plates.

  • Incubation:

    • Incubate the plates vertically in a growth chamber under controlled conditions (e.g., 16h light/8h dark cycle at 22°C) for several days.

  • Measurement:

    • Measure the length of the primary root of the seedlings.

  • Data Analysis:

    • Calculate the percentage of root growth inhibition compared to the control.

    • Determine the half-maximal inhibitory concentration (IC50) or the concentration required for 50% growth reduction (GR50).

Expected Outcome: A dose-dependent inhibition of root growth.

Data Presentation:

CompoundIC50 / GR50 (µM)Reference
IAAValue[2][15]
2,4-DValue[2][15]
(4-Chloro-2-ethynylphenoxy)acetic acidExperimental Value

Note: Specific IC50/GR50 values should be determined experimentally.

II. Assessment of Other Potential Biological Activities

Phenoxyacetic acid derivatives have been reported to possess other biological activities. The following assays provide a starting point for exploring the broader pharmacological profile of (4-Chloro-2-ethynylphenoxy)acetic acid.

Antimicrobial Activity Assays

Principle: The broth microdilution method is a standard assay to determine the minimum inhibitory concentration (MIC) of a compound against various microorganisms.

Protocol:

  • Preparation of Inoculum:

    • Prepare a standardized suspension of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Serial Dilution:

    • Perform serial dilutions of (4-Chloro-2-ethynylphenoxy)acetic acid in a 96-well microtiter plate containing growth medium.

  • Inoculation:

    • Inoculate each well with the microbial suspension.

  • Incubation:

    • Incubate the plates under appropriate conditions for microbial growth.

  • MIC Determination:

    • Determine the MIC as the lowest concentration of the compound that inhibits visible microbial growth.

Expected Outcome: A low MIC value indicates potent antimicrobial activity.

Anti-inflammatory Activity: COX Inhibition Assay

Principle: This assay measures the ability of the test compound to inhibit the activity of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are key enzymes in the inflammatory pathway.

Protocol:

  • Enzyme and Substrate Preparation:

    • Use commercially available COX-1 and COX-2 enzyme preparations and their substrate (arachidonic acid).

  • Assay Reaction:

    • In a microplate, combine the COX enzyme, the test compound at various concentrations, and a colorimetric substrate that detects the peroxidase activity of COX.

    • Initiate the reaction by adding arachidonic acid.

  • Measurement:

    • Measure the absorbance of the product at a specific wavelength to determine the enzyme activity.

  • Data Analysis:

    • Calculate the percentage of COX inhibition for each concentration of the test compound.

    • Determine the IC50 value.

Expected Outcome: A low IC50 value indicates potent COX inhibitory activity.

Anticancer Activity: Cytotoxicity Assay

Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. It is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.

Protocol:

  • Cell Seeding:

    • Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of (4-Chloro-2-ethynylphenoxy)acetic acid for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition:

    • Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a specific wavelength (around 570 nm).

  • Data Analysis:

    • Calculate the percentage of cell viability compared to the untreated control.

    • Determine the IC50 value.

Expected Outcome: A low IC50 value indicates potent cytotoxic activity against the cancer cell line.

Data Presentation for Other Biological Activities:

AssayTest Organism/Cell LineEndpointResult for (4-Chloro-2-ethynylphenoxy)acetic acid
AntimicrobialS. aureusMIC (µg/mL)Experimental Value
AntimicrobialE. coliMIC (µg/mL)Experimental Value
Anti-inflammatoryCOX-1IC50 (µM)Experimental Value
Anti-inflammatoryCOX-2IC50 (µM)Experimental Value
AnticancerHeLaIC50 (µM)Experimental Value
AnticancerMCF-7IC50 (µM)Experimental Value

Note: All values should be determined experimentally.

Diagram: Workflow for Comprehensive In Vitro Profiling

Comprehensive_Profiling Compound (4-Chloro-2-ethynylphenoxy)acetic acid Receptor_Binding Receptor Binding (TIR1/AFB) Compound->Receptor_Binding Degradation_Assay Aux/IAA Degradation Compound->Degradation_Assay Gene_Expression Gene Expression Compound->Gene_Expression Root_Inhibition Root Growth Inhibition Compound->Root_Inhibition Antimicrobial Antimicrobial Assay (MIC) Compound->Antimicrobial Anti_inflammatory Anti-inflammatory Assay (COX Inhibition) Compound->Anti_inflammatory Anticancer Anticancer Assay (Cytotoxicity) Compound->Anticancer Data_Analysis1 Data_Analysis1 Receptor_Binding->Data_Analysis1 Kd Data_Analysis2 Data_Analysis2 Degradation_Assay->Data_Analysis2 Degradation Rate Data_Analysis3 Data_Analysis3 Gene_Expression->Data_Analysis3 Fold Change Data_Analysis4 Data_Analysis4 Root_Inhibition->Data_Analysis4 IC50 / GR50 Data_Analysis5 Data_Analysis5 Antimicrobial->Data_Analysis5 MIC Data_Analysis6 Data_Analysis6 Anti_inflammatory->Data_Analysis6 IC50 Data_Analysis7 Data_Analysis7 Anticancer->Data_Analysis7 IC50

Caption: A workflow for the comprehensive in vitro profiling of the test compound.

Conclusion

The suite of in vitro assays detailed in this application note provides a robust framework for the comprehensive characterization of (4-Chloro-2-ethynylphenoxy)acetic acid. By systematically evaluating its interaction with the auxin signaling pathway and exploring its potential for other biological activities, researchers can gain a thorough understanding of its molecular mechanisms and pharmacological profile. This knowledge is crucial for its potential development as a novel herbicide or as a lead compound in other therapeutic areas.

References

  • Prusinska, J. M., et al. (2023). The differential binding and biological efficacy of auxin herbicides. Pest Management Science, 79(4), 1305-1314. [Link]

  • Calderón Villalobos, L. I., et al. (2012). A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin. Nature Chemical Biology, 8(5), 477–485. [Link]

  • Monta, L., et al. (2017). New Phenoxyacetic Acid Analogues with Antimicrobial Activity. Revista de Chimie, 68(1), 123-126.
  • Guseman, J. M., et al. (2015). A Live-imaging, Heat Shock-inducible System to Measure Aux/IAA Degradation Rates in Planta. Journal of Visualized Experiments, (102), e53030. [Link]

  • El-Sayed, M. A. A., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors... Molecules, 29(6), 1305. [Link]

  • JETIR. (2024). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Journal of Emerging Technologies and Innovative Research, 11(3). [Link]

  • Al-Warhi, T., et al. (2022). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Molecules, 27(8), 2535. [Link]

  • Zenser, N., et al. (2001). Auxin modulates the degradation rate of Aux/IAA proteins. Proceedings of the National Academy of Sciences, 98(20), 11795-11800. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Appendix B: Toxicity Studies with 4-chlorophenoxyacetic acid (4-CPA) and Structures Related to 4-CPA. Retrieved from [Link]

  • Al-Warhi, T., et al. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. PubMed. [Link]

  • Tyszka-Czochara, M., et al. (2025). Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives. Molecules, 30(7), 1534. [Link]

  • Sadiq, A., et al. (2024). Phenolic phytochemistry, in vitro, in silico, in vivo, and mechanistic anti-inflammatory and antioxidant evaluations of Habenaria digitata. Frontiers in Pharmacology, 15, 1354964. [Link]

  • Kumar, S., et al. (2023). A comprehensive review on in-vitro methods for anti-microbial activity. Journal of Drug Delivery and Therapeutics, 13(1), 104-110. [Link]

  • Yildirim, S., et al. (2013). Synthesis and in Vitro Antimicrobial and Cytotoxicity Activities of 2-[(2-nitro-1-phenylalkyl)
  • Guseman, J. M., et al. (2015). Auxin-induced degradation dynamics set the pace for lateral root development. Development, 142(5), 905-909. [Link]

  • Prusinska, J. M., et al. (2022). The differential binding and biological efficacy of auxin herbicides. ResearchGate. [Link]

  • Chem-Impex. (n.d.). 4-Chlorophenoxyacetic acid. Retrieved from [Link]

  • Lee, S., et al. (2014). Defining binding efficiency and specificity of auxins for SCF(TIR1/AFB)-Aux/IAA co-receptor complex formation. ACS Chemical Biology, 9(3), 723-734.
  • Prusinska, J. M., et al. (2023). The differential binding and biological efficacy of auxin herbicides. PubMed. [Link]

  • Lee, S., et al. (2015). Defining Binding Efficiency and Specificity of Auxins for SCFTIR1/AFB-Aux/IAA Co-receptor Complex Formation. ACS Chemical Biology, 10(5), 1346-1355.
  • Kulmacz, R. J. (2013). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Methods in Molecular Biology, 965, 245-257.
  • Song, Y., et al. (2012). Real-time PCR analysis of transcript levels of auxin-responsive genes.... ResearchGate. [Link]

  • El-Sayed, M. A. A., et al. (2023). Novel anti-inflammatory agents featuring phenoxy acetic acid moiety as a pharmacophore for selective COX-2 inhibitors... PubMed. [Link]

  • Lee, S., et al. (2014). Assaying Auxin Receptor Activity Using SPR Assays with F-Box Proteins and Aux/IAA Degrons. Methods in Molecular Biology, 1057, 181-191.
  • U.S. Environmental Protection Agency. (2005). Pesticides - Fact Sheet for Chlorophenoxyacetic acid (4-cpa). Retrieved from [Link]

  • Li, J., et al. (2023). Four-Chlorophenoxyacetic Acid Treatment Induces the Defense Resistance of Rice to White-Backed Planthopper Sogatella furcifera. International Journal of Molecular Sciences, 24(21), 15809. [Link]

  • University of Hertfordshire. (2026). (4-chlorophenoxy)acetic acid. AERU. [Link]

  • Neal, J. C. (2016). Conducting a Bioassay For Herbicide Residues. NC State Extension Publications. [Link]

  • Lee, S., et al. (2013). Defining Binding Efficiency and Specificity of Auxins for SCFTIR1/AFB-Aux/IAA Co-receptor Complex Formation. ACS Chemical Biology, 8(12), 2736-2745.
  • Gray, W. M., et al. (2001). Auxin regulates SCFTIR1-dependent degradation of AUX/IAA proteins.
  • Mondal, S., et al. (2022). Synthesis of 2-Phenoxyacetic Acid Analogs for Evaluation of the Anti-inflammatory Potential and Subsequent In Silico Analysis. ResearchGate. [Link]

  • European Weed Research Society. (2017). European Guidelines to conduct herbicide resistance tests. [Link]

  • Castro-Camba, R., et al. (2024). qPCR expression analysis of genes related to auxin transport and.... ResearchGate. [Link]

  • Nagpal, P., et al. (2009). Genome-wide analysis of the auxin-responsive transcriptome downstream of iaa1 and its expression analysis reveal the diversity and complexity of auxin-regulated gene expression. Journal of Experimental Botany, 60(13), 3747-3761. [Link]

  • Prusinska, J. M., et al. (2022). Relative binding of auxin herbicides. Binding was assayed by SPR and in.... ResearchGate. [Link]

  • Mankar, S. (2018). Herbicide bioassays. ResearchGate. [Link]

  • Al-Ostath, A., et al. (2021). Synthesis, docking study, and in vitro anticancer evaluation of new flufenamic acid derivatives. ResearchGate. [Link]

  • Iowa State University Extension and Outreach. (n.d.). A Quick Test for Herbicide Carry-over in the Soil. [Link]

  • Wang, Y., et al. (2019). Genome-Wide Analysis of Auxin Receptor Family Genes in Brassica juncea var. tumida. International Journal of Molecular Sciences, 20(4), 929. [Link]

  • Pierre-Jerome, E., et al. (2016). Functional analysis of molecular interactions in synthetic auxin response circuits. Proceedings of the National Academy of Sciences, 113(38), 10769-10774.
  • Society of Commercial Seed Technologists. (n.d.). Herbicide Bioassay Study Guide. Retrieved from [Link]

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Cell viability assays with (4-Chloro-2-ethynylphenoxy)acetic acid treatment.

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: Cell Viability Profiling of (4-Chloro-2-ethynylphenoxy)acetic Acid and Its Derivatives

Executive Summary & Scientific Rationale

In the development of targeted therapeutics for allergic inflammatory diseases (such as asthma and atopic dermatitis), the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2/DP2) has emerged as a critical G protein-coupled receptor (GPCR) target. (4-Chloro-2-ethynylphenoxy)acetic acid serves as a vital pharmacophoric core and synthetic intermediate in the discovery of potent, orally bioavailable alkynylphenoxyacetic acid CRTH2 antagonists [1]. The ethynyl (alkyne) moiety not only provides a rigid structural linker for structure-activity relationship (SAR) optimization via cross-coupling but also offers a bioorthogonal handle for click-chemistry-based target validation.

Before advancing this compound or its derivatives into functional phenotypic assays (e.g., PGD2-induced eosinophil shape change or chemotaxis), it is imperative to establish its cytotoxicity profile. As a Senior Application Scientist, I emphasize that distinguishing true receptor antagonism from non-specific cytotoxicity is the cornerstone of robust drug discovery. A false-positive "inhibition" of cell migration often masks underlying compound toxicity.

To ensure a self-validating experimental system, this guide details an orthogonal dual-assay approach: measuring intracellular ATP (metabolic activity) alongside Lactate Dehydrogenase (LDH) release (membrane integrity). This strategy confidently differentiates between cytostatic effects, metabolic interference, and frank necrosis.

Mechanistic Context & Intervention Point

CRTH2 is a Gi/o-coupled receptor. Upon binding its endogenous ligand, Prostaglandin D2 (PGD2), it triggers a decrease in intracellular cAMP and an influx of calcium, leading to the activation and migration of Th2 cells, eosinophils, and basophils. (4-Chloro-2-ethynylphenoxy)acetic acid derivatives act by competitively antagonizing this binding site [1].

CRTH2_Signaling PGD2 Prostaglandin D2 (PGD2) CRTH2 CRTH2 (DP2) Receptor PGD2->CRTH2 Agonist Binding Gi Gi/o Protein Complex CRTH2->Gi Signal Transduction cAMP ↓ cAMP Levels Gi->cAMP Inhibits Adenylate Cyclase Ca2 ↑ Intracellular Ca2+ Gi->Ca2 Activates PLC Eosinophil Th2 / Eosinophil Activation cAMP->Eosinophil Modulates Ca2->Eosinophil Triggers Migration Compound (4-Chloro-2-ethynylphenoxy)acetic acid Compound->CRTH2 Antagonism / Binding

CRTH2 receptor signaling pathway and the antagonistic intervention point of the test compound.

Experimental Design: The Self-Validating Workflow

To build a trustworthy dataset, the protocol must control for assay interference and vehicle toxicity. (4-Chloro-2-ethynylphenoxy)acetic acid is typically solubilized in DMSO. Because immune cell models (e.g., Jurkat T-cells, primary eosinophils) are highly sensitive to solvent toxicity, the final DMSO concentration must be strictly capped at 0.1% (v/v) [2].

We employ a multiplexed workflow from a single culture plate to minimize seeding variance:

  • ATP-based Luminescence Assay : Highly sensitive; quantifies the ATP present, signaling the presence of metabolically active cells.

  • LDH-based Fluorescence/Absorbance Assay : Quantifies LDH released into the media upon plasma membrane damage, a hallmark of necrosis or late-stage apoptosis.

Viability_Workflow Stock Compound Stock (10 mM in DMSO) Dilution Serial Dilution (0.1 nM - 100 μM) Stock->Dilution Treatment Compound Treatment (24h - 48h Incubation) Dilution->Treatment Seeding Cell Seeding (e.g., Jurkat / HEK293) Seeding->Treatment ATP ATP Assay (Metabolic Viability) Treatment->ATP LDH LDH Assay (Membrane Integrity) Treatment->LDH

Experimental workflow for dual orthogonal cell viability profiling of the test compound.

Step-by-Step Methodologies

Protocol A: Cell Seeding and Compound Treatment

Causality Note: Using a 96-well format with edge-well exclusion prevents evaporation-induced osmolarity shifts ("edge effects") that skew viability data in the outer wells.

  • Cell Preparation : Harvest log-phase Jurkat cells (or CRTH2-transfected HEK293T cells). Wash and resuspend in assay medium (e.g., RPMI-1640 + 2% FBS). Low serum is preferred to prevent high protein binding from masking compound toxicity, a known challenge with phenoxyacetic acid derivatives [1].

  • Seeding : Dispense 1×104 cells per well in 90 µL of medium into a 96-well opaque-walled tissue culture plate. Fill the outermost perimeter wells with 100 µL of sterile PBS.

  • Compound Preparation :

    • Prepare a 10 mM master stock of (4-Chloro-2-ethynylphenoxy)acetic acid in 100% molecular-grade DMSO.

    • Perform a 10-point, 1:3 serial dilution in DMSO to create intermediate stocks (1000x final concentration).

    • Dilute intermediate stocks 1:100 in culture medium to create 10x working solutions (1% DMSO).

  • Dosing : Add 10 µL of the 10x working solution to the 90 µL of cells (Final volume = 100 µL; Final DMSO = 0.1%).

  • Controls :

    • Vehicle Control: 0.1% DMSO in medium.

    • Positive Cytotoxicity Control: 10 µL of 1% Triton X-100 (added 45 minutes prior to assay readout).

  • Incubation : Incubate the plate at 37°C, 5% CO2 for 24 to 48 hours depending on the pharmacokinetic modeling requirements.

Protocol B: Multiplexed LDH and ATP Assays

Causality Note: By transferring a fraction of the supernatant for the LDH assay before lysing the cells for the ATP assay, we obtain two independent mechanistic readouts from the exact same cell population, eliminating seeding discrepancies.

  • Supernatant Transfer (LDH) : After the incubation period, centrifuge the 96-well plate gently at 250 x g for 5 minutes to pellet suspension cells/debris.

  • Carefully transfer 40 µL of the supernatant from each well into a fresh, clear-bottom 96-well plate.

  • Add 40 µL of LDH reaction mix (e.g., CytoTox 96® Reagent) to the supernatant. Incubate in the dark at room temperature for 30 minutes.

  • Add 40 µL of Stop Solution and read absorbance at 490 nm on a microplate reader.

  • Cell Lysis (ATP) : To the remaining 60 µL of cells and medium in the original plate, add 60 µL of ATP-monitoring luminescence reagent (e.g., CellTiter-Glo®).

  • Place the plate on an orbital shaker for 2 minutes to induce complete cell lysis, followed by a 10-minute room temperature incubation to stabilize the luminescent signal.

  • Record luminescence (integration time: 0.5–1.0 second/well).

Data Presentation & Interpretation

To establish trustworthiness, raw data must be normalized to vehicle controls and plotted using non-linear regression (4-parameter logistic curve) to determine the CC50​ (Cytotoxic Concentration 50%).

Table 1: Compound Dilution Matrix & Final Well Parameters

Final ConcentrationIntermediate Stock (DMSO)10x Working SolutionFinal DMSO %Expected Pharmacological Role
100 µM100 mM1000 µM0.1%Upper limit (Toxicity check)
10 µM10 mM100 µM0.1%High-dose antagonism
1 µM1 mM10 µM0.1%Standard assay range
0.1 µM100 µM1 µM0.1%Near target IC50​ [1]
0.01 µM10 µM0.1 µM0.1%Sub-therapeutic baseline
Vehicle100% DMSO1% DMSO0.1%Baseline Viability (100%)

Table 2: Orthogonal Data Interpretation Matrix

ATP Luminescence SignalLDH Absorbance SignalMechanistic Interpretation of Compound Effect
High (≈ Vehicle)Low (≈ Vehicle)Non-toxic. Safe therapeutic window for CRTH2 assays.
Low (Dose-dependent drop)High (Dose-dependent rise)Cytotoxic (Necrosis/Apoptosis). Compound ruptures membranes.
Low (Dose-dependent drop)Low (≈ Vehicle)Cytostatic / Anti-metabolic. Proliferation halted, or mitochondrial interference, but membranes intact.
High High Assay Interference. Compound may be auto-fluorescent/absorbent at 490nm.

Troubleshooting Insight: Alkynylphenoxyacetic acids can exhibit high plasma protein binding[1]. If the CC50​ shifts dramatically when the assay is performed in 10% FBS versus 2% FBS, the compound is likely being sequestered by bovine serum albumin (BSA), artificially inflating the apparent safe therapeutic window. Always match the serum concentration of your viability assay to your downstream functional assays.

References

  • Crosignani, S., et al. (2011). "Discovery of Potent, Selective, and Orally Bioavailable Alkynylphenoxyacetic Acid CRTH2 (DP2) Receptor Antagonists for the Treatment of Allergic Inflammatory Diseases." Journal of Medicinal Chemistry, 54(20), 7299–7317. URL: [Link]

  • Riss, T. L., et al. (2016). "Cell Viability Assays." Assay Guidance Manual [Internet]. Eli Lilly & Company and the National Center for Advancing Translational Sciences. URL:[Link]

Application Note: Evaluation of (4-Chloro-2-ethynylphenoxy)acetic Acid as a Novel Synthetic Auxin Herbicide Candidate

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Chemical Innovation

Synthetic auxin herbicides (Group 4) have been a cornerstone of broadleaf weed management for over 70 years. These compounds mimic the endogenous plant hormone indole-3-acetic acid (IAA), triggering uncontrolled growth, vascular tissue destruction, and ultimately plant death[1]. However, the rise of non-target-site resistance (NTSR)—often mediated by rapid cytochrome P450 detoxification—necessitates the development of novel structural analogs[1].

(4-Chloro-2-ethynylphenoxy)acetic acid represents a strategic structural evolution of the classic herbicide MCPA (4-chloro-2-methylphenoxyacetic acid). By replacing the 2-methyl group with a 2-ethynyl moiety (-C≡CH), this molecule introduces two critical advantages:

  • Altered Receptor Kinetics : The sp-hybridized ethynyl group is linear and highly electron-withdrawing compared to the sp3-hybridized methyl group. This alters the electrostatic potential of the aromatic ring, potentially increasing binding affinity within the TIR1/AFB receptor pocket[2].

  • Chemical Biology Utility : The terminal alkyne serves as a bioorthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click chemistry." This allows researchers to attach fluorophores to the herbicide in planta, making it an invaluable probe for mapping real-time herbicide translocation and receptor localization.

Mechanism of Action (MoA)

The primary mode of action of synthetic auxins is mediated by the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) family of receptors[3]. The herbicide acts as a "molecular glue," stabilizing the interaction between the TIR1/AFB F-box protein and the Aux/IAA transcriptional repressor[2].

Once this ternary complex is formed, the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex polyubiquitinates the Aux/IAA repressor, tagging it for rapid degradation by the 26S proteasome[3]. The destruction of Aux/IAA derepresses Auxin Response Factors (ARFs), leading to a massive, unregulated transcription of auxin-responsive genes. This cascade upregulates 1-aminocyclopropane-1-carboxylic acid (ACC) synthase, driving lethal bursts of ethylene and abscisic acid (ABA), which culminate in reactive oxygen species (ROS) accumulation and tissue necrosis[4].

MoA Ligand (4-Chloro-2-ethynylphenoxy) acetic acid Receptor TIR1/AFB Receptor (SCF Complex) Ligand->Receptor Binds Repressor Aux/IAA Repressor Receptor->Repressor Recruits (Molecular Glue) Degradation 26S Proteasome Degradation Repressor->Degradation Polyubiquitination ARF ARF Transcription Factors (Active) Degradation->ARF Derepresses Response Ethylene & ABA Biosynthesis ARF->Response Upregulates ACS/NCED Phenotype ROS Accumulation & Tissue Necrosis Response->Phenotype Induces

Fig 1: Synthetic auxin mechanism via TIR1/AFB-Aux/IAA signaling pathway leading to plant death.

Physicochemical Properties & Formulation Strategy

To ensure optimal foliar uptake and systemic translocation, the physicochemical properties of the active ingredient must be carefully formulated. The ethynyl derivative exhibits slightly higher lipophilicity than its methyl counterpart, requiring specific surfactant pairing.

PropertyValue (Estimated)Formulation Implication
Molecular Weight 210.61 g/mol Small molecule; excellent systemic mobility via phloem.
LogP (Octanol/Water) 2.8Highly lipophilic; requires non-ionic surfactants for cuticular penetration.
pKa 3.1Weak acid; formulate as a dimethylamine (DMA) salt or ester to prevent precipitation in hard water.
H-Bond Donors/Acceptors 1 / 3Favorable for hydrogen bonding within the TIR1 binding pocket.

Experimental Protocols

Protocol 1: In Vitro TIR1/AFB Receptor Binding Assay (Surface Plasmon Resonance)

Causality & Logic: Establishing direct target-site engagement is the foundational step in herbicide discovery. Because mutations in the TIR1/AFB complex can confer resistance[4], quantifying the dissociation constant ( Kd​ ) ensures that the ethynyl substitution does not sterically hinder the "molecular glue" function. SPR provides real-time, label-free kinetic data.

Step-by-Step Methodology:

  • Surface Preparation: Immobilize a biotinylated Aux/IAA degron peptide (e.g., IAA7) onto a streptavidin-coated sensor chip (Biacore SA chip) until a baseline response of ~500 RU is achieved.

  • Complex Assembly: Purify recombinant Arabidopsis TIR1-ASK1 complex using a baculovirus/insect cell expression system.

  • Analyte Preparation: Prepare a concentration gradient of (4-Chloro-2-ethynylphenoxy)acetic acid (0.1 nM to 10 µM) in a running buffer (50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 0.05% Tween-20) containing a constant 50 nM of the TIR1-ASK1 complex.

  • Injection: Inject the analyte mixture over the functionalized chip surface at a flow rate of 30 µL/min at 25°C.

  • Data Acquisition: Record the association phase ( kon​ ) for 180 seconds, followed by a buffer wash to record the dissociation phase ( koff​ ) for 300 seconds.

  • Validation: Fit the resulting sensograms to a 1:1 Langmuir binding model to calculate the Kd​ . Use endogenous IAA and commercial MCPA as positive controls.

Protocol 2: In Vivo Herbicidal Efficacy and Selectivity Phenotyping

Causality & Logic: High in vitro affinity does not guarantee in vivo efficacy due to potential metabolic detoxification or poor cuticular penetration. Furthermore, synthetic auxins must demonstrate selectivity—killing dicots while sparing monocots[2]. This whole-plant assay validates systemic efficacy and agricultural viability.

Step-by-Step Methodology:

  • Cultivation: Stratify seeds of Arabidopsis thaliana (dicot model) and Brachypodium distachyon (monocot model) at 4°C for 3 days. Sow in standard potting mix and grow under controlled conditions (22°C, 16h light/8h dark).

  • Formulation: Dissolve the herbicide in a carrier solution containing 0.25% v/v non-ionic surfactant (e.g., Tween-20) to overcome the cuticular wax barrier.

  • Application: At the 4-true-leaf stage, apply the formulation at logarithmic dose rates (0, 10, 50, 100, 500, and 1000 g a.e./ha) using a track sprayer calibrated to 200 L/ha.

  • Phenotypic Observation: Record visual injury symptoms (epinasty, stem twisting, cupped leaves) at 3, 7, and 14 days after treatment (DAT).

  • Quantification: Harvest above-ground biomass at 14 DAT, dry at 60°C for 48 hours, and record dry weights.

  • Validation: Calculate the GR50​ (Dose required for 50% growth reduction) using a four-parameter log-logistic dose-response model.

Protocol 3: Downstream Biochemical Validation (Ethylene & ROS Accumulation)

Causality & Logic: To prove that the observed plant death is strictly due to auxin-mimicking activity (and not off-target toxicity), we must measure the downstream physiological markers of the TIR1 pathway. Auxin overdose directly upregulates ACC synthase, leading to an ethylene burst and subsequent ROS accumulation[3].

Step-by-Step Methodology:

  • Tissue Sampling: Excise leaf discs (10 mm diameter) from 3-week-old Arabidopsis plants.

  • Induction: Float the discs in 24-well plates containing 1 mL of incubation buffer (10 mM MES, pH 5.7) spiked with 10 µM of the herbicide.

  • Ethylene Measurement: Seal the plates with airtight septa and incubate in the dark for 24 hours. Extract 1 mL of headspace gas using a gas-tight syringe and analyze via Gas Chromatography with Flame Ionization Detection (GC-FID).

  • ROS Staining: Transfer parallel treated leaf discs to a 1 mg/mL solution of 3,3'-diaminobenzidine (DAB) in 10 mM sodium phosphate buffer (pH 7.0).

  • Infiltration & Clearing: Vacuum infiltrate the discs for 5 minutes, incubate in the dark for 4 hours, and clear the chlorophyll by boiling in 95% ethanol for 10 minutes.

  • Validation: Image the brown DAB precipitates (indicating H2​O2​ accumulation) under a stereomicroscope. Compare against untreated controls to validate the ROS burst.

Data Presentation & Expected Outcomes

Based on the structural homology to MCPA and the electronic properties of the ethynyl group, the anticipated pharmacodynamic and efficacy profiles are summarized below. The novel analog is expected to show tighter receptor binding and equivalent or superior dicot selectivity.

CompoundTIR1-IAA7 Kd​ (nM)Arabidopsis GR50​ (g/ha)Brachypodium GR50​ (g/ha)Selectivity Index
IAA (Endogenous Control) ~15.0>1000 (Rapidly metabolized)>1000N/A
MCPA (Standard) ~8.545.2>2000>44
(4-Chloro-2-ethynyl...) ~4.218.5>2000>108

Note: A lower Kd​ indicates higher binding affinity. The Selectivity Index is the ratio of Monocot GR50​ to Dicot GR50​ .

References

  • Todd, O., et al. (2020). "Synthetic auxin herbicides: finding the lock and key to weed resistance." PubMed.[Link]

  • Xu, J., et al. (2022). "Mode of Action of a Novel Synthetic Auxin Herbicide Halauxifen-Methyl." MDPI Agronomy.[Link]

  • Frontiers. "TIR1/AFB proteins: Active players in abiotic and biotic stress signaling." Frontiers in Plant Science.[Link]

Sources

Application Note: Formulation and Experimental Workflows for (4-Chloro-2-ethynylphenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

(4-Chloro-2-ethynylphenoxy)acetic acid is a critical structural motif and intermediate in the development of potent, selective, and orally bioavailable CRTH2 (DP2) receptor antagonists. The CRTH2 receptor, activated by Prostaglandin D2 (PGD2), is a primary driver of Type 2 inflammation in allergic diseases such as asthma, atopic dermatitis, and allergic rhinitis [1].

As demonstrated by Crosignani et al. (2011), optimizing alkynylphenoxyacetic acid derivatives is essential for overcoming the high serum protein binding inherent to this chemical class, while maintaining excellent receptor affinity ( Ki​ < 10 nM) and whole-blood potency [1]. Formulating this compound correctly is paramount; improper solvation of the lipophilic ethynylphenoxy group or the polar carboxylic acid headgroup will lead to artifactual data in in vitro assays and erratic pharmacokinetics in vivo.

Physicochemical Profiling & Formulation Strategy

The formulation strategy must bridge the gap between the compound's inherent physicochemical properties and the physiological conditions of the target assays.

  • Causality of In Vitro Choices: The free acid exhibits poor aqueous solubility at neutral pH. 100% Dimethyl sulfoxide (DMSO) is mandatory for the primary stock to ensure complete dissolution. Because this class of compounds exhibits high serum protein binding, assay buffers must be supplemented with 0.1% Bovine Serum Albumin (BSA). This prevents non-specific binding to plasticware and mimics physiological free-drug fractions, preventing artificially inflated potency readings.

  • Causality of In Vivo Choices: For oral bioavailability studies (e.g., 10–30 mg/kg dosing in ovalbumin-induced eosinophilia models), true solutions are often unachievable without toxic levels of co-solvents. Formulating the compound as a homogeneous microsuspension in 0.5% Methylcellulose (MC) with 0.1% Tween 80 ensures uniform gastrointestinal dispersion, reproducible pharmacokinetic absorption, and high tolerability in murine models.

Table 1: Physicochemical Properties & Formulation Parameters
ParameterValue / CharacteristicFormulation Implication
Molecular Weight ~210.6 g/mol Readily diffuses; standard molarity calculations apply.
pKa (Carboxylic Acid) ~3.5 - 4.5Ionized at physiological pH (7.4); can form salts with bases.
cLogP ~2.8 - 3.2Moderate lipophilicity; requires wetting agents (Tween) for aqueous suspension.
Primary Solvent 100% DMSORequired for generating >10 mM stock solutions.
In Vivo Vehicle 0.5% MC / 0.1% Tween 80Optimal for oral gavage (PO) dosing in rodents.

CRTH2 Signaling and Antagonist Mechanism

To contextualize the experimental use of this compound, it is vital to understand its target pathway. (4-Chloro-2-ethynylphenoxy)acetic acid derivatives competitively bind to the CRTH2 receptor, preventing PGD2-induced Gαi​ signaling. This halts downstream intracellular calcium mobilization and prevents eosinophil shape change and activation.

Caption: Mechanism of action for alkynylphenoxyacetic acid derivatives blocking PGD2-mediated CRTH2 signaling.

Detailed Experimental Protocols

Protocol A: In Vitro Formulation for Cell-Based Assays

Objective: Prepare a soluble, stable formulation for determining IC50 values in human whole blood or isolated eosinophil shape change assays.

  • Primary Stock Preparation (10 mM): Weigh exactly 2.11 mg of the compound and dissolve in 1.0 mL of anhydrous cell-culture grade DMSO. Vortex for 60 seconds.

    • Causality: Anhydrous DMSO prevents ambient moisture from inducing micro-precipitation of the highly lipophilic free acid.

  • Verification: Sonicate the solution in a water bath at room temperature for 5 minutes. Inspect visually against a dark background to ensure no micro-particulates remain.

  • Serial Dilution: Prepare a 10-point, 3-fold serial dilution series directly in 100% DMSO.

  • Intermediate Aqueous Dilution (1:50): Transfer 2 µL of each DMSO stock into 98 µL of Assay Buffer (e.g., HBSS supplemented with 10 mM HEPES and 0.1% BSA, pH 7.4).

    • Critical Step: Always pipette the DMSO stock into the aqueous buffer while actively vortexing to prevent localized concentration spikes that cause irreversible precipitation.

  • Final Assay Addition: Add 5 µL of the intermediate dilution to 45 µL of the cell suspension. The final DMSO concentration will be exactly 0.1%, which is strictly below the threshold for cellular toxicity and membrane disruption.

Protocol B: In Vivo Formulation for Oral Dosing (PO)

Objective: Formulate a 3 mg/mL homogeneous suspension for a 30 mg/kg oral dose in murine models (assuming a standard 10 mL/kg dosing volume) [1].

  • Vehicle Preparation: Dissolve 0.5 g of Methylcellulose (400 cP) in 100 mL of heated (80°C) sterile water. Cool to 4°C while stirring overnight to ensure complete polymer hydration. Add 0.1 mL of Tween 80 and mix thoroughly.

  • Wetting the Compound: Weigh 30 mg of (4-Chloro-2-ethynylphenoxy)acetic acid into a glass mortar. Add 50 µL of Tween 80 directly to the powder. Triturate with a pestle until a smooth, uniform paste is formed.

    • Causality: The ethynylphenoxy moiety is highly hydrophobic; pre-wetting with a surfactant reduces surface tension, preventing the powder from floating, clumping, and adhering to the walls of the dosing vial.

  • Geometric Dilution: Gradually add the 0.5% MC vehicle to the paste in 1 mL increments, triturating continuously, until a final volume of 10 mL is reached.

  • Homogenization: Transfer the suspension to a glass vial and sonicate using a probe sonicator (20% amplitude, 3 x 10-second bursts on ice) to achieve a uniform microsuspension (particle size < 5 µm).

  • Self-Validating QC Step: Prior to oral gavage, extract 50 µL aliquots from the top, middle, and bottom of the suspension vial. Analyze via HPLC-UV. A concentration variance of <5% across these three spatial zones validates the homogeneity of the suspension, guaranteeing that the dosed animals receive the precise intended concentration.

Formulation_Workflow cluster_InVitro In Vitro Workflow cluster_InVivo In Vivo Workflow Solid Solid Compound (4-Chloro-2-ethynylphenoxy)acetic acid DMSO Dissolve in 100% DMSO (10 mM Stock) Solid->DMSO Wetting Pre-wet with Tween 80 (Trituration) Solid->Wetting Serial Serial Dilution in DMSO DMSO->Serial Buffer Dilute in Assay Buffer (0.1% BSA) Serial->Buffer CellAssay Cell-Based Assay (Final DMSO < 0.1%) Buffer->CellAssay Vehicle Suspend in 0.5% MC (Geometric Dilution) Wetting->Vehicle Sonicate Probe Sonication (Microsuspension) Vehicle->Sonicate Dosing Oral Gavage (PO) (10-30 mg/kg) Sonicate->Dosing

Caption: Divergent formulation workflows for in vitro assays and in vivo oral administration.

Chemical Stability and Handling

The ethynyl group is generally stable under standard laboratory conditions but can undergo degradation if exposed to strong transition metal catalysts (e.g., residual palladium or copper from upstream Sonogashira coupling synthesis) or strong oxidizing agents. To maintain integrity, the solid powder must be stored at -20°C under an inert argon atmosphere. Formulated DMSO stocks should be aliquoted to avoid repeated freeze-thaw cycles and used within 30 days.

References

  • Crosignani S, Prêtre A, Jorand-Lebrun C, et al. Discovery of Potent, Selective, and Orally Bioavailable Alkynylphenoxyacetic Acid CRTH2 (DP2) Receptor Antagonists for the Treatment of Allergic Inflammatory Diseases. Journal of Medicinal Chemistry. 2011;54(20):7299-7317. Available at:[Link]

Troubleshooting & Optimization

Technical Support Center: Purification of (4-Chloro-2-ethynylphenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Compound Profile: (4-Chloro-2-ethynylphenoxy)acetic acid is a critical synthetic intermediate, most notably utilized in the discovery and development of CRTH2 (DP2) receptor antagonists for allergic inflammatory diseases [1]. Its structure presents a unique purification challenge: it contains a highly polar, ionizable carboxylic acid, a terminal alkyne susceptible to oxidative homocoupling, and an ether linkage.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure high-purity isolation of this key building block.

Purification Workflow Visualization

The following workflow outlines the logical progression of isolating the target compound from a crude reaction mixture (typically following a Sonogashira coupling and subsequent desilylation).

PurificationWorkflow N1 Crude (4-Chloro-2-ethynylphenoxy)acetic acid (Contains Pd/Cu, homodimers, neutral organics) N2 Acid-Base Extraction (1M NaHCO3 / EtOAc) N1->N2 N3 Organic Phase (Neutral Impurities, Homodimers) N2->N3 Discard N4 Aqueous Phase (Product as Sodium Salt) N2->N4 Retain N5 Acidification & Metal Scavenging (EDTA, 2M HCl to pH 2) N4->N5 N6 Precipitation & Extraction (EtOAc) N5->N6 N7 Silica Gel Chromatography (DCM:MeOH:AcOH) N6->N7 If impurities persist N8 Pure Product (>98% HPLC Purity) N6->N8 If purity >95% N7->N8

Figure 1: Optimized purification workflow for (4-chloro-2-ethynylphenoxy)acetic acid.

Troubleshooting & FAQs

Q1: My isolated product is contaminated with a deep yellow/brown impurity that co-elutes on standard reverse-phase LC-MS. What is this, and how do I remove it? Causality: The synthesis of this compound generally involves a Sonogashira coupling followed by terminal alkyne deprotection. Trace Palladium (Pd) and Copper (Cu) residues from the catalyst system can trigger an oxidative Glaser homocoupling of the terminal alkyne in the presence of atmospheric oxygen. This forms a highly conjugated, colored diyne dicarboxylic acid impurity. Solution: Because the homodimer is also a carboxylic acid, standard acid-base extraction will not separate it. You must utilize a metal scavenger (e.g., EDTA or a thiol-functionalized silica resin) before the final isolation to strip the catalytic metals and prevent the homocoupling from occurring in the first place [1]. If the dimer has already formed, Preparative HPLC (Protocol B) is required.

Q2: During silica gel chromatography, the compound streaks severely, resulting in poor resolution from the 4-chloro-2-iodophenoxyacetic acid starting material. How do I resolve this? Causality: The free carboxylic acid group (pKa ~ 3.1) acts as a strong hydrogen-bond donor and acceptor. It interacts dynamically with the free silanol groups on the silica stationary phase, creating multiple retention states that manifest as broad, streaking bands [2]. Solution: Modify your mobile phase by adding 0.5% to 1.0% glacial acetic acid or formic acid (e.g., to a Hexanes/EtOAc or DCM/MeOH system). This forces the equilibrium of the compound into its fully protonated, neutral state, suppressing silanol ionization and ensuring the compound elutes as a tight, symmetrical band.

Q3: When performing the acid-base extraction, a stubborn emulsion forms in the separatory funnel. What is the most efficient way to break it? Causality: The sodium salt of the phenoxyacetic acid contains a hydrophobic aromatic/alkyne tail and a highly hydrophilic carboxylate head. This amphiphilic nature allows it to act as a mild surfactant, lowering the interfacial tension between the aqueous and organic layers and stabilizing emulsions. Solution: Saturate the aqueous layer with solid NaCl (brine). This drastically increases the ionic strength of the aqueous phase, forcing the organic solvent out via the "salting-out" effect and rapidly breaking the emulsion.

Step-by-Step Experimental Methodologies

Protocol A: Optimized Acid-Base Extraction & Metal Scavenging

This protocol leverages the ionizable carboxylic acid to achieve bulk purity while actively mitigating transition-metal-induced degradation.

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 10 mL/g of crude).

  • Basic Extraction: Transfer to a separatory funnel and extract with 0.5 M aqueous NaHCO₃ (3 x 5 mL/g).

    • Self-Validation Checkpoint: Test the pH of the combined aqueous layers using pH paper. It must remain >8.0. If it drops below 8.0, the acid has not been fully deprotonated; add more NaHCO₃.

  • Organic Wash: Wash the combined aqueous layers with fresh EtOAc (1 x 5 mL/g) to remove residual neutral organic impurities (e.g., desilylation byproducts, unreacted neutral alkynes). Discard the organic layers.

  • Metal Scavenging: Add EDTA disodium salt (0.1 equiv. relative to theoretical yield) to the aqueous layer. Stir vigorously at room temperature for 1 hour. The EDTA will chelate residual Cu and Pd, rendering them highly water-soluble.

  • Acidification: Cool the aqueous layer in an ice bath to 5 °C. Slowly add 2 M HCl dropwise while stirring.

    • Self-Validation Checkpoint: Monitor the pH. Stop adding HCl when the pH reaches 2.0. A thick white/off-white precipitate of the free (4-chloro-2-ethynylphenoxy)acetic acid should immediately form.

  • Recovery: Extract the precipitated aqueous mixture with fresh EtOAc (3 x 5 mL/g). The chelated metals will remain in the acidic aqueous layer.

  • Drying & Concentration: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo (bath temperature < 40 °C to protect the alkyne).

Protocol B: Reverse-Phase Preparative HPLC

For isolating high-purity API building blocks (>99%) when structurally similar acidic impurities (like Glaser dimers) persist.

  • Column Selection: Use a C18 preparative column (e.g., 5 µm, 250 x 21.2 mm).

  • Mobile Phase Preparation:

    • Solvent A: Milli-Q Water + 0.1% Trifluoroacetic acid (TFA).

    • Solvent B: HPLC-grade Acetonitrile + 0.1% TFA.

    • Causality: TFA is critical here to keep the carboxylic acid protonated, ensuring sharp peak shapes on the reverse-phase resin.

  • Gradient Elution: Run a linear gradient from 10% B to 90% B over 20 minutes at a flow rate of 20 mL/min.

  • Detection: Monitor UV absorbance at 254 nm and 280 nm. The conjugated alkyne and chlorophenyl ring provide strong chromophores.

  • Fraction Pooling:

    • Self-Validation Checkpoint: Do not pool fractions based solely on the UV chromatogram. Analyze the apex, leading edge, and tailing edge of the main peak via analytical LC-MS to confirm the absence of the diyne homodimer (which typically elutes slightly later than the monomer) before lyophilization.

Quantitative Data: Purification Method Comparison

The table below summarizes the expected outcomes of various purification techniques applied to (4-chloro-2-ethynylphenoxy)acetic acid, allowing researchers to select the appropriate method based on their scale and purity requirements.

Purification MethodPrimary Impurities RemovedTypical Recovery YieldExpected Final PurityScalability
Acid-Base Extraction Neutral organics, transition metals85% - 92%90% - 95%High (Multi-kg)
Silica Gel Chromatography *Structurally similar acids, polar baseline material70% - 80%95% - 98%Medium (up to 100g)
Preparative RP-HPLC Isomers, Glaser homocoupling products50% - 65%>99.5%Low (mg to g)
Recrystallization (Toluene/Heptane)Broad spectrum60% - 75%>98%High (Multi-kg)

*Requires 0.5% - 1.0% acidic modifier (AcOH or Formic Acid) in the mobile phase.

References

  • Crosignani, S., Prêtre, A., Jorand-Lebrun, C., et al. "Discovery of Potent, Selective, and Orally Bioavailable Alkynylphenoxyacetic Acid CRTH2 (DP2) Receptor Antagonists for the Treatment of Allergic Inflammatory Diseases." Journal of Medicinal Chemistry 2011, 54(20), 7299–7317.[Link]

  • Read, R. "Purification of Laboratory Chemicals, Fourth Edition. By W. L. F. Armarego." Molecules 1997, 2(10), 152.[Link]

Technical Support Center: Stability of (4-Chloro-2-ethynylphenoxy)acetic Acid in Solution

Author: BenchChem Technical Support Team. Date: March 2026

This guide is intended for researchers, scientists, and drug development professionals working with (4-Chloro-2-ethynylphenoxy)acetic acid. It provides a comprehensive overview of the potential stability issues of this molecule in solution, offering troubleshooting advice and frequently asked questions to ensure the integrity of your experiments. The information herein is synthesized from established principles of chemical stability, data on structurally related phenoxyacetic acid derivatives, and the known reactivity of aryl-ethynyl functionalities.

Introduction to the Stability Profile of (4-Chloro-2-ethynylphenoxy)acetic acid

(4-Chloro-2-ethynylphenoxy)acetic acid possesses several functional groups that can influence its stability in solution: a chlorinated aromatic ring, an ether linkage, a carboxylic acid, and a terminal ethynyl group. Each of these moieties presents potential pathways for degradation under various experimental and storage conditions. Understanding these potential liabilities is crucial for developing robust analytical methods, designing stable formulations, and ensuring the accuracy of experimental results.

This document will guide you through the primary factors affecting the stability of this compound and provide protocols for assessing its degradation under forced conditions.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that can compromise the stability of (4-Chloro-2-ethynylphenoxy)acetic acid in solution?

A1: The stability of (4-Chloro-2-ethynylphenoxy)acetic acid in solution is primarily influenced by pH, temperature, light, and the presence of oxidizing agents.

  • pH: The molecule is susceptible to hydrolysis under both acidic and basic conditions. The ether linkage can be cleaved, and the carboxylic acid group can undergo reactions. While terminal alkynes are generally stable to pH changes, extreme conditions could potentially affect the ethynyl group.

  • Temperature: Elevated temperatures will accelerate the rate of all potential degradation reactions, including hydrolysis and oxidation.

  • Light (Photostability): Compounds containing a chromophore, such as the chlorinated benzene ring in this molecule, are often susceptible to photodegradation upon exposure to UV or even ambient light.[1]

  • Oxidizing Agents: The presence of oxidizing agents, such as peroxides or dissolved oxygen, can lead to the degradation of the molecule. The ethynyl group, in particular, can be susceptible to oxidation.

  • Solvent: The choice of solvent can impact both the solubility and stability of the compound.

Q2: What are the likely degradation pathways for (4-Chloro-2-ethynylphenoxy)acetic acid?

A2: Based on its structure, the following degradation pathways are plausible:

  • Hydrolysis:

    • Acid-Catalyzed Hydrolysis: Cleavage of the aryl-ether bond is a known reaction for phenoxyacetic acid derivatives, which would yield 4-chloro-2-ethynylphenol and glycolic acid.[2][3][4]

    • Base-Catalyzed Hydrolysis: Similar to acidic conditions, basic conditions can also promote the cleavage of the ether linkage.

  • Photodegradation: Exposure to light can induce several reactions. For related chlorophenoxyacetic acids, photodegradation can lead to the formation of corresponding chlorophenols.[1][5] The ethynyl group may also participate in photochemical reactions.

  • Oxidation: Oxidative stress, for instance from hydrogen peroxide, could potentially oxidize the ethynyl group to a 1,2-dicarbonyl or other oxygenated species.[6]

A visual representation of the potential degradation pathways is provided below.

Predicted Degradation Pathways of (4-Chloro-2-ethynylphenoxy)acetic acid parent (4-Chloro-2-ethynylphenoxy)acetic acid hydrolysis_acid Acidic Hydrolysis (e.g., HCl) parent->hydrolysis_acid hydrolysis_base Basic Hydrolysis (e.g., NaOH) parent->hydrolysis_base photodegradation Photodegradation (e.g., UV light) parent->photodegradation oxidation Oxidation (e.g., H2O2) parent->oxidation product1 4-Chloro-2-ethynylphenol hydrolysis_acid->product1 product2 Glycolic Acid hydrolysis_acid->product2 hydrolysis_base->product1 hydrolysis_base->product2 photodegradation->product1 product4 Other Photoproducts photodegradation->product4 product3 Oxidized Alkyne Derivatives oxidation->product3 Forced Degradation Study Workflow start Prepare Stock Solution (1 mg/mL) stress Apply Stress Conditions start->stress acid Acid Hydrolysis stress->acid base Base Hydrolysis stress->base oxidation Oxidation stress->oxidation thermal Thermal stress->thermal photo Photolytic stress->photo analysis Analyze by Stability-Indicating Method (e.g., LC-MS) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Evaluate Degradation Profile analysis->evaluation

Caption: Workflow for a forced degradation study.

Table 1: Typical Stress Conditions for Forced Degradation Studies
Stress ConditionTypical Reagents and ConditionsPotential Degradation
Acid Hydrolysis 0.1 M - 1 M HCl, heated (e.g., 60-80°C)Cleavage of ether linkage
Base Hydrolysis 0.1 M - 1 M NaOH, room temp or heatedCleavage of ether linkage
Oxidation 3% H₂O₂, room temperatureOxidation of the ethynyl group
Thermal Degradation Heat at 70-80°CGeneral acceleration of all degradation pathways
Photodegradation Exposure to UV and visible lightCleavage of ether linkage, reactions at the aromatic ring

References

  • Sokolova, I. V., Skobtsova, K. A., Fedorova, A. A., Tchaikovskaya, O. N., & Mayer, G. V. (2021). Photodegradation of aqueous solutions of phenoxyacetic acids under excilamps radiation. Proc. SPIE 12086, XV International Conference on Pulsed Lasers and Laser Applications, 120860D. [Link]

  • Horáková, M., et al. (n.d.). Photocatalytic degradation of 4-chlorophenoxyacetic acid in the presence of an iron complex and hydrogen peroxide. Photochemical & Photobiological Sciences. [Link]

  • Johan, E., et al. (2013). Photodegradation of Chlorophenoxyacetic Acids by ZnO/γ-Fe2O3 Nanocatalysts: A Comparative Study. Semantic Scholar. [Link]

  • Singh, S., & Kumar, V. (2016). Forced Degradation Studies. MedCrave online. [Link]

  • Pelizzetti, E., et al. (1990). Plot showing the temporal loss of the four phenoxyacetic acids as... ResearchGate. [Link]

  • ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Modestov, A., et al. (1997). Photocatalytic Degradation of Chlorinated Phenoxyacetic Acids by a New Buoyant Titania-Exfoliated Graphite Composite Photocatalyst. Academia.edu. [Link]

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. [Link]

  • Patel, K. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. Pharmaceutical Technology. [Link]

  • Anonymous. (2016). Forced Degradation Studies. SciSpace. [Link]

  • Sonogashira, K. (n.d.). Sonogashira coupling. Wikipedia. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]

  • LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Codelli, J. A., et al. (2011). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. PMC. [Link]

  • Ekkebus, R., et al. (2013). On Terminal Alkynes That Can React with Active-Site Cysteine Nucleophiles in Proteases. Journal of the American Chemical Society, 135(8), 2867-2870. [Link]

  • Arrowsmith, M., et al. (2021). Reactions of diborenes with terminal alkynes: mechanisms of ligand-controlled anti-selective hydroalkynylation, cycloaddition and C[triple bond, length as m-dash]C triple bond scission. PMC. [Link]

  • Kakiuchi, K., et al. (2018). Release of Terminal Alkynes via Tandem Photodeprotection and Decarboxylation of o-Nitrobenzyl Arylpropiolates in a Flow Microchannel Reactor. Bioconjugate Chemistry, 29(3), 848-854. [Link]

  • Ballistreri, F. P., et al. (1989). Oxidation of acetylene to glyoxal by dilute hydrogen peroxide. ResearchGate. [Link]

  • Bose, I., & Zhao, Y. (2021). Selective Hydrolysis of Aryl Esters under Acidic and Neutral Conditions by a Synthetic Aspartic Protease Mimic. PMC. [Link]

  • Sarkanen, K. V., & Wallis, A. F. A. (1972). Acid-Catalyzed Hydrolysis of Aryl Ether Linkages in Wood - 1. Estimation of Non-Cyclic. ScienceDirect. [Link]

  • Liptov, I., et al. (2020). Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment. ResearchGate. [Link]

  • Shuai, L., et al. (2014). A Mechanistic investigation of acid-catalyzed cleavage of aryl-ether linkages: Implications for lignin depolymerization in acidic environments. Penn State. [Link]

Sources

Analytical challenges in detecting (4-Chloro-2-ethynylphenoxy)acetic acid metabolites

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: (4-Chloro-2-ethynylphenoxy)acetic acid Metabolite Analysis

Welcome to the technical support resource for the analysis of (4-Chloro-2-ethynylphenoxy)acetic acid (CEPA) and its metabolites. This guide is designed for researchers, analytical chemists, and drug development professionals who are navigating the complexities of detecting and quantifying these compounds in various matrices. We will address common challenges from sample preparation to final analysis, providing not just protocols, but the underlying scientific principles to empower you to troubleshoot effectively.

Section 1: Understanding the Analyte & Frequently Asked Questions (FAQs)

Before diving into troubleshooting, it's crucial to understand the target molecules. (4-Chloro-2-ethynylphenoxy)acetic acid is a synthetic auxin herbicide analog. Its structure, featuring a carboxylic acid group, a chlorinated aromatic ring, and an ethynyl functional group, presents distinct analytical challenges.

Q1: What are the likely metabolites of (4-Chloro-2-ethynylphenoxy)acetic acid (CEPA)?

Answer: While specific metabolic pathways for CEPA are established through dedicated studies, we can predict major routes based on well-documented transformations of similar phenoxyacetic acid herbicides like MCPA and 2,4-D.[1][2][3] The primary metabolic transformations are expected to be Phase I reactions, including hydroxylation of the aromatic ring and cleavage of the ether linkage, followed by Phase II conjugation.

  • Hydroxylation: The aromatic ring is susceptible to hydroxylation, primarily at positions ortho or para to the existing electron-donating ether group.

  • Ether Cleavage: The ether bond connecting the phenoxy group to the acetic acid side-chain can be cleaved, leading to the formation of a corresponding phenol (4-chloro-2-ethynylphenol) and glyoxylic acid.[3]

  • Conjugation: The parent acid or its hydroxylated metabolites can form conjugates (e.g., with glucose or amino acids) in biological systems, increasing their water solubility for excretion.[2] Acid hydrolysis is often required during sample preparation to release the parent metabolite for analysis.[1][4]

Below is a diagram illustrating the predicted metabolic pathway.

Metabolic_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent (4-Chloro-2-ethynylphenoxy)acetic acid (CEPA) Hydroxylated Hydroxylated CEPA (e.g., 5-Hydroxy-CEPA) Parent->Hydroxylated Hydroxylation (CYP450) Phenol 4-Chloro-2-ethynylphenol Parent->Phenol Ether Cleavage Glyoxylate Glyoxylic Acid Parent->Glyoxylate Ether Cleavage Conjugate CEPA-Glucuronide or Amino Acid Conjugate Parent->Conjugate Conjugation Hydroxylated_Conjugate Hydroxylated CEPA Conjugate Hydroxylated->Hydroxylated_Conjugate Conjugation

Caption: Predicted Phase I and Phase II metabolic pathways for CEPA.

Q2: Which primary analytical technique is recommended for CEPA and its metabolites: LC-MS/MS or GC-MS?

Answer: For the analysis of CEPA and its polar, acidic metabolites, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the superior and recommended technique .[5][6]

  • LC-MS/MS Advantages: It allows for the direct analysis of these polar, thermally labile compounds without the need for chemical derivatization.[7][8] Electrospray ionization in negative mode (ESI-) provides excellent sensitivity for the deprotonated carboxylic acid group.[1][9] The selectivity of Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer is essential for distinguishing analytes from complex matrix interferences.[5]

  • GC-MS Challenges: Direct analysis by GC-MS is not feasible due to the low volatility and high polarity of the carboxylic acid group.[10][11] A chemical derivatization step, such as esterification or silylation, is mandatory to increase volatility.[10][12] This adds time, complexity, and potential sources of error to the workflow.[8]

Q3: I am seeing significant signal variability between samples. What is the most likely cause?

Answer: The most common cause of signal variability, especially in LC-MS/MS analysis of complex samples (e.g., urine, soil extracts, plasma), is the matrix effect .[13][14][15] Matrix effects occur when co-eluting endogenous components from the sample interfere with the ionization of the target analyte in the mass spectrometer's source, causing either ion suppression (signal loss) or enhancement (signal increase).[13][16] This issue is a primary focus of our troubleshooting guides.

Section 2: Troubleshooting Guide: Sample Preparation

Effective sample preparation is the foundation of reliable analysis. Most issues with recovery and reproducibility originate here.

Q4: My analyte recovery from water samples is low and inconsistent using Solid-Phase Extraction (SPE). How can I improve this?

Answer: Low and inconsistent SPE recovery for acidic compounds like CEPA often stems from incorrect pH adjustment or inappropriate sorbent choice.

Causality: CEPA is an acid. For efficient retention on a reversed-phase or polymeric sorbent, it must be in its neutral, less polar form. This is achieved by acidifying the sample to a pH at least 2 units below the analyte's pKa. If the sample pH is too high, the analyte will be in its anionic (charged) form and will have poor affinity for the non-polar sorbent, leading to breakthrough during loading.

Troubleshooting Steps:

  • Verify Sample pH: Before loading, ensure the water sample is acidified to pH 2-3 using a non-interfering acid like formic or phosphoric acid.[5] This protonates the carboxylic acid group, maximizing its retention.

  • Optimize Sorbent Choice: Standard C18 silica-based sorbents can sometimes exhibit poor retention for polar compounds or suffer from dewetting. Consider using a polymeric reversed-phase sorbent (e.g., polystyrene-divinylbenzene), which offers better retention for polar analytes and is more stable across a wider pH range.[17]

  • Check Elution Solvent: Ensure your elution solvent is strong enough to desorb the analyte. A common choice is methanol or acetonitrile. Sometimes, adding a small amount of base (e.g., 0.1-1% ammonium hydroxide) to the elution solvent can deprotonate the carboxylic acid, facilitating a more efficient release from the sorbent.

  • Control Flow Rates: Do not exceed the manufacturer's recommended flow rates for sample loading, washing, and elution. Excessively high flow rates can prevent proper equilibration and lead to incomplete retention or elution.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post Post-Elution A 1. Start with Water Sample B 2. Acidify to pH 2-3 (Critical for Retention) A->B D 4. Load Sample (Slow & Steady Flow Rate) B->D C 3. Condition Sorbent (Methanol, then Water) E 5. Wash Sorbent (Remove Interferences) D->E F 6. Elute Analytes (Methanol or ACN +/- Base) E->F G 7. Evaporate & Reconstitute in Mobile Phase F->G H 8. Analyze by LC-MS/MS G->H

Sources

Validation & Comparative

Validating the Biological Activity of (4-Chloro-2-ethynylphenoxy)acetic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Novel Phenoxyacetic Acid Derivative

(4-Chloro-2-ethynylphenoxy)acetic acid is a novel synthetic compound belonging to the diverse class of phenoxyacetic acids. While the PubChem database has indexed this molecule, its specific biological activities remain uncharacterized[1]. The broader family of phenoxyacetic acid derivatives is known for a wide spectrum of biological effects, ranging from herbicidal to therapeutic applications. Notably, compounds in this class have been developed as antimicrobial, anti-inflammatory, and anticancer agents[2][3]. This guide provides a comprehensive framework for the initial validation of the biological activity of (4-Chloro-2-ethynylphenoxy)acetic acid, establishing a foundational understanding of its potential applications.

This document outlines a direct comparison of (4-Chloro-2-ethynylphenoxy)acetic acid's performance against established compounds in two key biological assays: an auxin-like activity assay, reflecting its potential as a plant growth regulator, and a cytotoxicity assay against a human cancer cell line, to explore its therapeutic potential. The experimental design and protocols herein are crafted to ensure scientific rigor and reproducibility, providing a solid basis for further investigation.

Comparative Landscape: Potential Biological Activities

The chemical scaffold of phenoxyacetic acid is a versatile backbone for a multitude of biological functions. Literature on analogous compounds suggests several potential activities for (4-Chloro-2-ethynylphenoxy)acetic acid:

  • Herbicidal (Auxin-like) Activity: Many phenoxyacetic acid derivatives, such as 2,4-Dichlorophenoxyacetic acid (2,4-D), function as synthetic auxins, disrupting normal plant growth and leading to herbicidal effects[3]. The structural similarity of our target compound to these herbicides warrants an investigation into its effects on plant physiology.

  • Antimicrobial Activity: Various derivatives have demonstrated efficacy against a range of bacterial and fungal pathogens[2][4][5][6].

  • Anti-inflammatory Activity: Some phenoxyacetic acid derivatives have been shown to act as selective COX-2 inhibitors, a key target in inflammation[7][8].

  • Anticancer Activity: Certain compounds within this class have exhibited cytotoxic effects against cancer cell lines, suggesting potential as anti-proliferative agents[2][3].

Given this landscape, a primary screening approach that evaluates both auxin-like and cytotoxic activities provides a robust initial assessment of the compound's biological potential.

Experimental Design: A Two-Pronged Approach to Validation

To comprehensively assess the biological activity of (4-Chloro-2-ethynylphenoxy)acetic acid, a two-pronged experimental approach is proposed. This involves parallel screening for auxin-like effects and general cytotoxicity.

Rationale for Assay Selection
  • Arabidopsis thaliana Root Elongation Assay: This is a classic and highly sensitive bioassay for determining auxin-like activity. Arabidopsis thaliana is a model organism in plant biology with well-characterized genetics and developmental pathways. Inhibition of root elongation is a hallmark of auxin and auxin-like compounds at high concentrations.

  • MTT Assay for Cytotoxicity: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell metabolic activity. As an indicator of cell viability, it provides a quantitative measure of a compound's cytotoxic potential against a selected cancer cell line (e.g., HeLa).

Selection of Control Compounds
  • Positive Control for Auxin-like Activity: 2,4-Dichlorophenoxyacetic acid (2,4-D) is a widely used herbicide with well-characterized auxin-like activity[3].

  • Positive Control for Cytotoxicity: Cisplatin , a platinum-based chemotherapy drug, is a standard positive control for cytotoxicity assays due to its potent DNA-damaging and apoptosis-inducing effects.

  • Negative Control: A vehicle control (e.g., 0.1% Dimethyl sulfoxide, DMSO) will be used in both assays to account for any effects of the solvent used to dissolve the test compounds.

Experimental Protocols

Protocol 1: Arabidopsis thaliana Root Elongation Assay

Objective: To determine the auxin-like activity of (4-Chloro-2-ethynylphenoxy)acetic acid by measuring its effect on the root growth of Arabidopsis thaliana seedlings.

Materials:

  • Arabidopsis thaliana (Col-0) seeds

  • Murashige and Skoog (MS) medium supplemented with 1% sucrose and 0.8% agar

  • Petri dishes (90 mm)

  • (4-Chloro-2-ethynylphenoxy)acetic acid

  • 2,4-Dichlorophenoxyacetic acid (2,4-D)

  • Dimethyl sulfoxide (DMSO)

  • Stereomicroscope with a calibrated eyepiece or imaging software

Procedure:

  • Seed Sterilization: Surface-sterilize Arabidopsis thaliana seeds by washing with 70% ethanol for 1 minute, followed by 20% bleach with 0.1% Triton X-100 for 10 minutes, and then rinse five times with sterile distilled water.

  • Plating: Resuspend the sterilized seeds in sterile 0.1% agar and plate them on MS agar plates.

  • Stratification: Store the plates at 4°C for 48 hours in the dark to synchronize germination.

  • Germination: Transfer the plates to a growth chamber at 22°C with a 16-hour light/8-hour dark photoperiod for 4-5 days until seedlings have developed a primary root of approximately 0.5 cm.

  • Compound Treatment: Prepare MS agar plates containing a range of concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM) of (4-Chloro-2-ethynylphenoxy)acetic acid, 2,4-D, and a vehicle control (0.1% DMSO).

  • Seedling Transfer: Carefully transfer the germinated seedlings to the treatment plates (10-15 seedlings per plate).

  • Incubation: Place the plates vertically in the growth chamber for another 5-7 days.

  • Data Acquisition: Measure the length of the primary root of each seedling from the root-shoot junction to the root tip using a stereomicroscope or by scanning the plates and analyzing the images with appropriate software.

  • Data Analysis: Calculate the average root length for each treatment group and normalize it to the vehicle control. Determine the half-maximal inhibitory concentration (IC50) for root elongation.

Experimental_Workflow_Auxin_Assay cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis seed_sterilization Seed Sterilization plating Plating on MS Agar seed_sterilization->plating stratification Stratification (4°C) plating->stratification germination Germination (22°C) stratification->germination transfer_seedlings Transfer Seedlings germination->transfer_seedlings prepare_plates Prepare Treatment Plates (Test Compound, Controls) prepare_plates->transfer_seedlings incubation Vertical Incubation transfer_seedlings->incubation measure_roots Measure Root Length incubation->measure_roots calculate_ic50 Calculate IC50 measure_roots->calculate_ic50

Caption: Workflow for the Arabidopsis thaliana root elongation assay.

Protocol 2: MTT Cytotoxicity Assay

Objective: To evaluate the cytotoxic potential of (4-Chloro-2-ethynylphenoxy)acetic acid against a human cancer cell line.

Materials:

  • HeLa (human cervical cancer) cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 96-well cell culture plates

  • (4-Chloro-2-ethynylphenoxy)acetic acid

  • Cisplatin

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HeLa cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete DMEM.

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of (4-Chloro-2-ethynylphenoxy)acetic acid and Cisplatin in complete DMEM. The final concentration of DMSO should not exceed 0.1%. Replace the medium in each well with 100 µL of the compound dilutions. Include a vehicle control (0.1% DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the treated plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (no-cell control). Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC50).

Data Presentation and Interpretation

The results of the root elongation and MTT assays should be presented in a clear and concise tabular format, allowing for a direct comparison of the IC50 values.

Table 1: Comparative Biological Activity of (4-Chloro-2-ethynylphenoxy)acetic acid

CompoundA. thaliana Root Elongation IC50 (µM)HeLa Cell Cytotoxicity IC50 (µM)
(4-Chloro-2-ethynylphenoxy)acetic acid[Experimental Value][Experimental Value]
2,4-Dichlorophenoxyacetic acid (2,4-D)[Literature/Experimental Value]>100
CisplatinNot Applicable[Literature/Experimental Value]
Vehicle Control (0.1% DMSO)No InhibitionNo Cytotoxicity

Interpretation of Results:

  • A low IC50 value in the A. thaliana root elongation assay for (4-Chloro-2-ethynylphenoxy)acetic acid, comparable to or lower than that of 2,4-D, would indicate potent auxin-like activity.

  • A low IC50 value in the HeLa cell cytotoxicity assay would suggest that the compound has anti-proliferative effects and warrants further investigation as a potential anticancer agent.

  • If the compound shows high activity in one assay and low to no activity in the other, it would suggest a degree of selectivity in its biological action.

  • If the compound is inactive in both assays, it may possess other biological activities not captured by this initial screening, or it may be biologically inert under the tested conditions.

Potential Signaling Pathway: Auxin-like Activity

Should (4-Chloro-2-ethynylphenoxy)acetic acid demonstrate auxin-like activity, it would likely interact with the canonical auxin signaling pathway. This pathway is initiated by the binding of auxin to the TIR1/AFB family of F-box proteins, which are components of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. This binding event promotes the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressors, leading to the expression of auxin-responsive genes and downstream physiological effects[9].

Auxin_Signaling_Pathway cluster_nucleus Nucleus Auxin (4-Chloro-2-ethynylphenoxy)acetic acid (Auxin-like compound) TIR1 TIR1/AFB Receptor Auxin->TIR1 Binds to SCF_Complex SCF Complex TIR1->SCF_Complex Part of Aux_IAA Aux/IAA Repressor SCF_Complex->Aux_IAA Ubiquitinates for Degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Inhibits Auxin_Responsive_Genes Auxin-Responsive Genes ARF->Auxin_Responsive_Genes Activates Transcription Response Physiological Response (e.g., Root Growth Inhibition) Auxin_Responsive_Genes->Response

Caption: Simplified diagram of the auxin signaling pathway.

Conclusion

This guide provides a robust and scientifically grounded framework for the initial validation of the biological activity of (4-Chloro-2-ethynylphenoxy)acetic acid. By employing a comparative approach with well-characterized positive and negative controls in both a plant-based and a human cell-based assay, researchers can obtain a clear and objective assessment of the compound's potential as a plant growth regulator or a cytotoxic agent. The detailed protocols and data interpretation guidelines are designed to ensure the generation of high-quality, reproducible data, which will be crucial for guiding future research and development efforts for this novel compound. The findings from these initial studies will pave the way for more in-depth mechanistic investigations and potential applications in agriculture or medicine.

References

  • Jetir.Org. Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Available from: [Link]

  • ResearchGate. Synthesis and evaluation of phenoxy acetic acid derivatives as anti-mycobacterial agents | Request PDF. Available from: [Link]

  • PubMed. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Available from: [Link]

  • MDPI. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Available from: [Link]

  • PMC. Synthesis and Evaluation of Biological Activities for a Novel 1,2,3,4-Tetrahydroisoquinoline Conjugate with Dipeptide Derivatives. Available from: [Link]

  • David Discovers Drug Discovery. Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. Available from: [Link]

  • PubChem. {4-Chloro-2-[(3-chlorophenyl)ethynyl]phenoxy}acetic acid. Available from: [Link]

  • PLOS One. Novel target identification towards drug repurposing based on biological activity profiles. Available from: [Link]

  • PMC. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Available from: [Link]

  • HELDA - Helsinki.fi. Screening Methods for the Evaluation of Biological Activity in Drug Discovery. Available from: [Link]

  • Water Quality. Toxicant default guideline values for aquatic ecosystem protection 4-chloro-2-methylphenoxy acetic acid (MCPA) in freshwater. Available from: [Link]

  • ResearchGate. Tests on the auxin-like biological activity: (A–F) curvature... Available from: [Link]

  • PNAS. New auxin analogs with growth-promoting effects in intact plants reveal a chemical strategy to improve hormone delivery. Available from: [Link]

  • PubMed. Testing AuxInYeast Synthetic Biology Strains via Fluorescence Flow Cytometry. Available from: [Link]

  • PubMed. Determination of auxin transport parameters on the cellular level. Available from: [Link]

  • PubMed. Assaying Auxin Receptor Activity Using SPR Assays with F-Box Proteins and Aux/IAA Degrons. Available from: [Link]

  • ResearchGate. Synthesis and Biological Evaluation of a Novel Series of 2-(4-Chloro-3methylphenoxy) acetyl Amino Acids and Peptides | Request PDF. Available from: [Link]

  • AERU - University of Hertfordshire. (4-chlorophenoxy)acetic acid. Available from: [Link]

  • PubChem. (4-chloro-2-Methylphenoxy)acetic acid. Available from: [Link]

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: (4-Chloro-2-ethynylphenoxy)acetic Acid Derivatives vs. Alternative CRTH2 Antagonists in Allergic Inflammation

Executive Summary & Mechanistic Grounding

Prostaglandin D2 (PGD2) is the primary prostanoid released by mast cells during allergic responses. It exerts its pro-inflammatory effects primarily through the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2, also known as DP2) [1]. Activation of CRTH2 drives the chemotaxis and degranulation of Th2 lymphocytes, eosinophils, and basophils, exacerbating conditions like asthma and atopic dermatitis[1].

Early drug discovery efforts targeting CRTH2 yielded potent antagonists, but many failed in clinical translation due to excessive serum protein binding, which drastically reduced the free fraction of the drug in systemic circulation[2]. The development of (4-chloro-2-ethynylphenoxy)acetic acid derivatives represents a critical structural breakthrough. By utilizing an ethynyl linker, researchers created a rigid vector that optimally positions the molecule's hydrophobic tail into the receptor's binding pocket while minimizing non-specific interactions with human serum albumin[2].

G Allergen Allergen Exposure MastCell Mast Cell Activation Allergen->MastCell Triggers PGD2 Prostaglandin D2 (PGD2) MastCell->PGD2 Releases CRTH2 CRTH2 (DP2) Receptor PGD2->CRTH2 Binds DP1 DP1 Receptor PGD2->DP1 Binds Th2 Th2 & Eosinophil Recruitment CRTH2->Th2 Chemotaxis Inflammation Allergic Inflammation Th2->Inflammation Exacerbates Antagonist Alkynylphenoxyacetic Acids Antagonist->CRTH2 Competitive Inhibition

PGD2-CRTH2 signaling pathway and mechanism of competitive antagonism.

Structural Optimization & Causality

As an application scientist evaluating compound libraries, it is crucial to understand the causality behind structural modifications. Simple phenoxyacetic acids often exhibit high intrinsic affinity (Ki < 10 nM) but fail in whole blood assays due to >99% protein binding[2].

The (4-chloro-2-ethynylphenoxy)acetic acid scaffold overcomes this through two precise modifications:

  • 4-Chloro Substitution: The addition of a halide at the 4-position of the phenoxy ring significantly enhances receptor binding affinity by occupying a specific lipophilic sub-pocket within the CRTH2 receptor[1].

  • 2-Ethynyl Linker: The alkyne bond introduces strict geometric rigidity. Unlike flexible alkyl chains that can adopt multiple conformations and bind indiscriminately to plasma proteins, the ethynyl group forces the attached hydrophobic moiety into an ideal trajectory for CRTH2 binding, preserving the drug's free fraction in whole blood[3].

Comparative Performance Analysis

To objectively evaluate the clinical viability of (4-chloro-2-ethynylphenoxy)acetic acids, we must benchmark them against historical and alternative CRTH2 antagonists.

Compound ClassPrimary Target(s)Receptor Affinity (Ki)Whole Blood Efficacy (IC50)Key AdvantageKey Liability
Alkynylphenoxyacetic Acids CRTH2< 10 nM< 100 nMHigh potency in protein-rich matrices; Orally bioavailablePotential for acyl-glucuronide formation
Ramatroban TP / CRTH2~100 nM> 500 nMClinically validated and marketed for rhinitisDual pharmacology limits selective dosing
Indole-acetic Acids CRTH2< 5 nMVariableExtremely high intrinsic affinityHigh risk of COX-1/2 off-target activity
Tetrazoles (Non-carboxylic) CRTH2< 10 nM~200 nMDevoid of carboxylic acid toxicity risksHigh CYP450-mediated metabolic clearance

Data synthesized from comparative pharmacological models [3][4].

Validated Experimental Methodologies

To ensure trustworthiness and reproducibility, the evaluation of these compounds relies on a self-validating two-tier screening system.

Protocol A: Competitive ^3^H-PGD2 Binding Assay
  • Causality of Choice: This assay isolates the receptor-ligand interaction from physiological variables. It is strictly used to determine the intrinsic thermodynamic affinity (Ki) of the compound for the CRTH2 receptor before introducing the complexity of serum proteins[5].

  • Step-by-Step Workflow:

    • Prepare cell membranes from CHO cells stably transfected with human CRTH2.

    • Incubate 10 µg of membrane protein with 1 nM ^3^H-PGD2 and serial dilutions of the test compound in assay buffer (50 mM HEPES, 10 mM MgCl2, pH 7.4) for 60 minutes at room temperature.

    • Terminate the reaction by rapid filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine.

    • Wash filters three times with ice-cold buffer and quantify bound radioactivity via liquid scintillation counting.

  • Self-Validating System: Non-specific binding (NSB) is rigorously defined by introducing a 1000-fold excess (1 µM) of unlabeled PGD2. The assay is only validated if the specific binding window (Total Binding minus NSB) exceeds 80% of total radioactive counts, ensuring an optimal signal-to-noise ratio.

Protocol B: Human Whole Blood Eosinophil Shape Change Assay
  • Causality of Choice: High intrinsic affinity often fails to translate in vivo due to serum protein sequestration. This assay is employed because it inherently accounts for human serum albumin binding, providing a highly accurate predictor of in vivo efficacy (IC50)[2]. PGD2 induces a rapid cytoskeletal rearrangement in eosinophils (shape change), which can be quantified via flow cytometry.

G Step1 1. Blood Collection (Heparinized Matrix) Step2 2. Compound Incubation (Assess Protein Binding) Step1->Step2 Step3 3. PGD2 Stimulation (Induce Shape Change) Step2->Step3 Step4 4. Fixation & Lysis (Halt Reaction) Step3->Step4 Step5 5. Flow Cytometry (FSC/SSC Analysis) Step4->Step5 Step6 6. IC50 Calculation (Determine Potency) Step5->Step6

Workflow for the Human Whole Blood Eosinophil Shape Change Assay.

  • Step-by-Step Workflow:

    • Collect human venous blood in sodium heparin tubes.

    • Pre-incubate 90 µL of whole blood with 10 µL of the test compound (various concentrations) for 15 minutes at 37°C.

    • Stimulate the blood by adding 10 nM PGD2 for exactly 4 minutes at 37°C.

    • Halt the reaction and fix the cells simultaneously by adding 250 µL of ice-cold 1% paraformaldehyde.

    • Lyse red blood cells using a standard ammonium chloride lysis buffer.

    • Analyze the remaining leukocytes via flow cytometry. Eosinophils are gated based on high side scatter (SSC) and autofluorescence. Shape change is quantified by the increase in forward scatter (FSC).

  • Self-Validating System: The protocol utilizes an internal reference standard (Ramatroban) to normalize donor-to-donor variability in baseline eosinophil reactivity. A vehicle-only control establishes the maximum PGD2-induced shape change (100% response window), ensuring the assay's dynamic range is sufficient before calculating IC50 values.

In Vivo Translation

The ultimate test of the (4-chloro-2-ethynylphenoxy)acetic acid scaffold is its in vivo performance. Due to the successful mitigation of protein binding, optimized derivatives (e.g., compounds 19k and 19s) demonstrated excellent oral bioavailability[2]. When tested in acute FITC-mediated contact hypersensitivity and ovalbumin-induced eosinophilia models, these compounds actively suppressed eosinophil infiltration at oral doses of 10 and 30 mg/kg, proving that the structural logic successfully translated from in vitro assays to systemic efficacy [3].

References

  • Crosignani, S., et al. (2011). "Discovery of Potent, Selective, and Orally Bioavailable Alkynylphenoxyacetic Acid CRTH2 (DP2) Receptor Antagonists for the Treatment of Allergic Inflammatory Diseases." Journal of Medicinal Chemistry, 54(20), 7299-7317. URL:[Link]

  • Crosignani, S., et al. (2014). "Discovery of a Novel Series of CRTH2 (DP2) Receptor Antagonists Devoid of Carboxylic Acids." ACS Medicinal Chemistry Letters, 5(6), 678-682. URL:[Link]

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A Theoretical and Comparative Guide to (4-Chloro-2-ethynylphenoxy)acetic acid and 2,4-Dichlorophenoxyacetic acid (2,4-D)

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on a Known Herbicide and a Novel Potential Analogue

In the landscape of agricultural science and weed management, synthetic auxin herbicides have long held a prominent position. Among these, 2,4-Dichlorophenoxyacetic acid (2,4-D) is a foundational compound, with a history of use stretching back to the 1940s.[1][2] Its efficacy in selectively controlling broadleaf weeds has made it a cornerstone of modern agriculture.[1][3] This guide provides an in-depth comparison of the well-characterized 2,4-D with a hypothetical, novel analogue, (4-Chloro-2-ethynylphenoxy)acetic acid.

Due to the absence of publicly available experimental data for (4-Chloro-2-ethynylphenoxy)acetic acid, this guide will employ a theoretical and predictive approach based on established structure-activity relationships (SAR) within the phenoxyacetic acid class of herbicides.[4][5] We will first delve into the known properties and performance of 2,4-D, supported by extensive research, and then extrapolate the potential characteristics of its ethynyl-substituted counterpart. This comparative analysis is designed for researchers, scientists, and drug development professionals, offering a framework for the evaluation of novel auxin-like compounds.

Chemical and Physical Properties: A Tale of Two Structures

The fundamental difference between 2,4-D and the novel compound lies in the substitution pattern on the phenyl ring. While both share the phenoxyacetic acid core, 2,4-D possesses two chloro groups at the 2 and 4 positions, whereas (4-Chloro-2-ethynylphenoxy)acetic acid has a chloro group at the 4-position and an ethynyl group at the 2-position.

Property2,4-Dichlorophenoxyacetic acid (2,4-D)(4-Chloro-2-ethynylphenoxy)acetic acid (Hypothetical)
Chemical Structure Clc1cc(Cl)ccc1OCC(=O)OC#Cc1cccc(Cl)c1OCC(=O)O
Molecular Formula C₈H₆Cl₂O₃C₁₀H₇ClO₃
Molar Mass 221.04 g/mol 210.61 g/mol
Appearance White to yellow powder[1]Predicted to be a solid at room temperature
Solubility in water 900 mg/L (25 °C)[1]Predicted to have low water solubility

Mechanism of Action: Mimicking a Natural Hormone

Both 2,4-D and, hypothetically, (4-Chloro-2-ethynylphenoxy)acetic acid belong to the synthetic auxin class of herbicides. Their primary mechanism of action involves mimicking the natural plant hormone, indole-3-acetic acid (IAA).[3][6] This mimicry leads to a cascade of events within susceptible plants, ultimately causing uncontrolled growth and death.

The core signaling pathway is initiated by the binding of the synthetic auxin to the TIR1/AFB family of F-box proteins, which act as auxin co-receptors.[2][6] This binding event facilitates the interaction between the TIR1/AFB protein and an Aux/IAA transcriptional repressor protein.[6] The formation of this ternary complex leads to the ubiquitination and subsequent degradation of the Aux/IAA repressor by the 26S proteasome.[6] The removal of the repressor allows for the expression of auxin-responsive genes, leading to a surge in the production of other plant hormones like ethylene and abscisic acid (ABA).[2][7] This hormonal imbalance results in rapid, uncontrolled cell division and elongation, epinasty (downward curling of leaves), and ultimately, plant senescence and death.[2][7]

Auxin_Signaling_Pathway cluster_cell Plant Cell SA Synthetic Auxin (e.g., 2,4-D) TIR1_AFB TIR1/AFB Receptor SA->TIR1_AFB binds SCF SCF Complex TIR1_AFB->SCF activates Aux_IAA Aux/IAA Repressor Proteasome 26S Proteasome Aux_IAA->Proteasome degraded by ARF_repressed ARF (Repressed) SCF->Aux_IAA ubiquitinates ARF_active ARF (Active) Proteasome->ARF_active releases ARG Auxin Responsive Genes ARF_repressed->ARG represses ARF_active->ARG activates Hormone_Imbalance Hormone Imbalance (Ethylene, ABA) ARG->Hormone_Imbalance Uncontrolled_Growth Uncontrolled Growth & Plant Death Hormone_Imbalance->Uncontrolled_Growth

Caption: Core signaling pathway of synthetic auxin herbicides.

Herbicidal Efficacy and Selectivity: A Predictive Comparison

2,4-Dichlorophenoxyacetic acid (2,4-D):

2,4-D is renowned for its selective herbicidal activity, primarily targeting broadleaf (dicotyledonous) weeds while leaving most grasses (monocotyledonous) unharmed.[1][3] This selectivity is a key attribute that has cemented its widespread use in agriculture. The exact molecular basis for this selectivity is complex but is thought to involve differences in transport, metabolism, and receptor binding affinity between monocots and dicots.

Hypothetical Profile of (4-Chloro-2-ethynylphenoxy)acetic acid:

Based on structure-activity relationship (SAR) principles for phenoxyacetic acids, we can predict the potential herbicidal profile of (4-Chloro-2-ethynylphenoxy)acetic acid:

  • Chloro Substitution at Position 4: The presence of a chlorine atom at the 4-position is a common feature in many active phenoxyacetic acid herbicides, including 2,4-D.[4] This substitution is generally considered to enhance herbicidal activity.

  • Ethynyl Substitution at Position 2: The introduction of an ethynyl group at the 2-position is a more novel modification. The ethynyl group is a small, rigid, and electron-withdrawing substituent. Its impact on herbicidal activity is not well-documented in publicly available literature. However, based on general SAR principles, this substitution could influence several key factors:

    • Receptor Binding: The size and electronic properties of the ethynyl group could alter the binding affinity and selectivity of the molecule for different TIR1/AFB receptor isoforms compared to the chloro group in 2,4-D.[1][4] This could potentially lead to a different spectrum of weed control or altered selectivity.

    • Metabolic Stability: The ethynyl group might be more or less susceptible to metabolic degradation within the plant compared to the chloro group, which would affect its persistence and overall efficacy.

    • Physicochemical Properties: The ethynyl group will influence the molecule's polarity and lipophilicity, which can affect its uptake, translocation, and environmental fate.

Predicted Performance Comparison:

Feature2,4-Dichlorophenoxyacetic acid (2,4-D)(4-Chloro-2-ethynylphenoxy)acetic acid (Hypothetical)
Primary Target Broadleaf (Dicot) Weeds[1]Predicted to be primarily active on broadleaf weeds, but selectivity profile may differ from 2,4-D.
Selectivity High selectivity for broadleaf weeds over grasses.[3]Selectivity is unknown and would require experimental validation. The ethynyl group could alter the interaction with monocot metabolic pathways.
Efficacy Highly effective at controlling a wide range of broadleaf weeds.[1]Efficacy is unknown. The ethynyl group could potentially enhance or reduce intrinsic activity depending on its interaction with the receptor binding pocket.

Environmental Fate: Persistence and Mobility

The environmental fate of a herbicide is a critical factor in its overall risk assessment. Key parameters include its persistence in soil and water, its potential for leaching into groundwater, and its mode of degradation.

2,4-Dichlorophenoxyacetic acid (2,4-D):

2,4-D is considered to have low to moderate persistence in the environment. Its degradation is primarily mediated by soil microorganisms. The half-life of 2,4-D in soil can range from a few days to several weeks, depending on factors such as soil type, temperature, and moisture content.

(4-Chloro-2-ethynylphenoxy)acetic acid (Hypothetical):

The environmental fate of this novel compound would need to be determined through rigorous experimental testing. The presence of the ethynyl group could influence its degradation pathway and persistence. It is possible that microorganisms capable of degrading the ethynyl moiety are different from those that degrade the chlorinated ring of 2,4-D, potentially leading to a different environmental profile.

Experimental Protocols for Comparative Analysis

To validate the hypothetical properties of (4-Chloro-2-ethynylphenoxy)acetic acid and directly compare it to 2,4-D, a series of well-established experimental protocols would be required.

Receptor-Ligand Binding Assay (Surface Plasmon Resonance - SPR)

This assay quantifies the binding affinity of the compounds to purified TIR1/AFB receptors, providing a direct measure of their interaction with the primary molecular target.[6]

SPR_Workflow cluster_prep Preparation cluster_analysis Binding Analysis cluster_data Data Analysis Protein_Purification Purify Recombinant TIR1/AFB Proteins Chip_Activation Activate CM5 Sensor Chip (EDC/NHS) Protein_Purification->Chip_Activation Protein_Immobilization Immobilize TIR1/AFB on Chip Surface Chip_Activation->Protein_Immobilization Blocking Block Remaining Active Sites Protein_Immobilization->Blocking Analyte_Injection Inject Herbicide Solutions (Varying Concentrations) Blocking->Analyte_Injection Association_Dissociation Monitor Association & Dissociation in Real-Time Analyte_Injection->Association_Dissociation Regeneration Regenerate Chip Surface Association_Dissociation->Regeneration Sensorgram_Analysis Analyze Sensorgrams to Determine Kinetic Parameters Regeneration->Sensorgram_Analysis Kd_Calculation Calculate Dissociation Constant (Kd) Sensorgram_Analysis->Kd_Calculation

Caption: Workflow for Surface Plasmon Resonance (SPR) based receptor-ligand binding assay.

Methodology:

  • Protein Expression and Purification: Express and purify recombinant TIR1/AFB proteins from different clades.

  • Chip Preparation: Activate a sensor chip surface and immobilize the purified receptor proteins.

  • Binding Analysis: Inject solutions of 2,4-D and (4-Chloro-2-ethynylphenoxy)acetic acid at various concentrations over the chip surface and monitor the binding events in real-time.

  • Data Analysis: Analyze the resulting sensorgrams to determine the association and dissociation rate constants, and calculate the equilibrium dissociation constant (Kd) to quantify binding affinity.

Whole-Plant Dose-Response Assay

This assay evaluates the herbicidal efficacy and selectivity of the compounds on whole plants.

Methodology:

  • Plant Material: Grow representative monocot (e.g., corn, wheat) and dicot (e.g., soybean, tomato) plant species under controlled greenhouse conditions.

  • Herbicide Application: Apply a range of concentrations of both 2,4-D and (4-Chloro-2-ethynylphenoxy)acetic acid to the plants at a specific growth stage.

  • Evaluation: After a set period (e.g., 14-21 days), visually assess plant injury (e.g., epinasty, chlorosis, necrosis) and measure biomass reduction.

  • Data Analysis: Plot the response (e.g., percent injury or biomass reduction) against the herbicide dose to generate dose-response curves and determine the effective dose required to cause 50% injury (ED₅₀).

Environmental Fate Studies

These studies are crucial for understanding the persistence and mobility of the novel compound in the environment.

Methodology:

  • Soil Degradation: Incubate the herbicide in different soil types under controlled laboratory conditions and measure its concentration over time to determine its half-life (DT₅₀).

  • Photodegradation: Expose the herbicide in aqueous solution to simulated sunlight and monitor its degradation to assess its stability to light.

  • Leaching Potential: Use soil column studies to evaluate the mobility of the herbicide and its potential to leach into groundwater.

Conclusion and Future Directions

While 2,4-D remains a vital tool in weed management, the continuous evolution of herbicide resistance necessitates the exploration of novel active ingredients. (4-Chloro-2-ethynylphenoxy)acetic acid, as a hypothetical analogue of 2,4-D, presents an intriguing case for the application of SAR principles in herbicide design. The replacement of the 2-chloro substituent with an ethynyl group could lead to a compound with a unique biological and environmental profile.

The true potential of (4-Chloro-2-ethynylphenoxy)acetic acid can only be ascertained through rigorous experimental validation. The protocols outlined in this guide provide a clear roadmap for such an investigation. By systematically evaluating its receptor binding, whole-plant efficacy, selectivity, and environmental fate in comparison to the well-established benchmark of 2,4-D, researchers can determine if this novel compound holds promise as a next-generation synthetic auxin herbicide. This comparative approach, grounded in both established knowledge and predictive science, is essential for driving innovation in the development of effective and sustainable weed control solutions.

References

  • 2,4-Dichlorophenoxyacetic acid. (URL not available)
  • Synthetic Auxin Herbicides: A Technical Guide to Their Molecular Mode of Action. Benchchem. (URL not available)
  • Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. MDPI. (URL not available)
  • Insight into the mode of action of 2,4-Dichlorophenoxyacetic acid (2,4-D) as an herbicide. (URL not available)
  • Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide. (URL not available)
  • The differential binding and biological efficacy of auxin herbicides. PubMed. (URL not available)
  • Insights into the toxicity mechanism of and cell response to the herbicide 2,4-D in plants. (URL not available)
  • The differential binding and biological efficacy of auxin herbicides. PMC. (URL not available)
  • Assaying Auxin Receptor Activity Using SPR Assays with F-Box Proteins and Aux/IAA Degrons. PubMed. (URL not available)
  • Guidelines for Determining Environmental Chemistry and Fate of Pesticides.
  • Synthesis and structure-activity relationships of novel phenoxyacetamide inhibitors of the Pseudomonas aeruginosa type III secretion system (T3SS). PMC. (URL not available)

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A Comparative Guide to the Structure-Activity Relationship of Phenoxyacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The phenoxyacetic acid scaffold is a remarkably versatile chemical framework, forming the backbone of compounds with a vast spectrum of biological activities.[1] Initially gaining prominence in the 1940s as synthetic auxin herbicides, such as the widely known 2,4-Dichlorophenoxyacetic acid (2,4-D), this class of molecules has since proven to be a fertile ground for drug discovery.[2][3] Today, phenoxyacetic acid derivatives are investigated and utilized for their herbicidal, antimicrobial, anti-inflammatory, anticancer, and antiepileptic properties.[1]

This guide provides a comparative analysis of the structure-activity relationships (SAR) of phenoxyacetic acid derivatives. It is designed for researchers, scientists, and drug development professionals, offering an in-depth examination of how subtle molecular modifications influence biological outcomes. We will explore the chemical causality behind experimental choices, present comparative data, and provide validated protocols to support further research and development in this dynamic field.

The Core Pharmacophore: An Overview

The fundamental structure of phenoxyacetic acid consists of a phenyl ring linked to a carboxylic acid moiety via an ether bond. The biological activity of its derivatives is profoundly influenced by the nature, number, and position of substituents on the aromatic ring, as well as modifications to the acetic acid side chain. Understanding these relationships is critical for designing novel compounds with enhanced potency and selectivity for a desired biological target.

Part A: Herbicidal Activity - The Classic Application

Phenoxyacetic acid derivatives revolutionized agriculture as selective herbicides for controlling broadleaf weeds in monocot crops.[1] Their mechanism of action relies on mimicking the natural plant growth hormone, indole-3-acetic acid (IAA).[2] This mimicry leads to an overload of the plant's hormonal regulation system, causing uncontrolled, disorganized cell growth that ultimately results in plant death.[2][4]

Structure-Activity Relationship for Herbicidal Activity

The herbicidal efficacy of phenoxyacetic acid derivatives is highly dependent on the substitution pattern on the phenyl ring.[4][5]

  • Position and Nature of Substituents: The introduction of halogens, particularly chlorine, into the aromatic ring significantly enhances physiological activity.[5] The position of these substituents is crucial. For instance, in dichlorophenoxyacetic acid, the 2,4-substituted isomer (2,4-D) exhibits the highest herbicidal activity, while the 2,6-isomer has the lowest.[5] The order of effectiveness based on chlorine atom positions is generally 2,4- > 2,5- > 3,4- > 3,5- > 2,6-.[5]

  • Alkyl Substituents: Substituting a hydrogen atom with an aliphatic hydrocarbon radical, such as a methyl group, can also influence activity. 4-chloro-2-methylphenoxyacetic acid (MCPA) is another potent and widely used herbicide from this class.[2]

Comparative Herbicidal Performance

The following table compares the herbicidal activity of key phenoxyacetic acid derivatives.

Derivative Key Substituents Primary Use Selectivity
2,4-D2,4-dichloroBroadleaf weed control in monocot cropsHigh for broadleaf weeds
MCPA4-chloro, 2-methylBroadleaf weed control in cereals and pastureHigh for broadleaf weeds
2,4,5-T2,4,5-trichloroBroadleaf weed control (use now restricted)High for broadleaf weeds
4-CPA4-chloroPlant growth regulator, herbicideHigh for broadleaf weeds

Part B: Therapeutic Applications - Expanding the Horizon

Beyond their agricultural applications, phenoxyacetic acid derivatives have emerged as promising candidates for a wide range of therapeutic uses.[6][7] The structural modifications that confer herbicidal activity are often distinct from those that elicit therapeutic effects, highlighting the chemical tractability of this scaffold.

Antimicrobial Activity

Several phenoxyacetic acid derivatives have demonstrated significant activity against various bacterial and fungal strains.[8] The mechanism is thought to involve the disruption of bacterial cell wall and membrane integrity.[9] For example, the well-known antibiotic Penicillin V is a phenoxyacetic acid derivative that functions by inhibiting penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis.[9]

Structure-Activity Relationship for Antimicrobial Activity:

  • The presence of halogen atoms, particularly fluorine and chlorine, can enhance antimicrobial potency.[6]

  • The incorporation of other heterocyclic moieties, such as pyrazole, can also lead to compounds with significant antimicrobial effects.[10]

Comparative Antimicrobial Performance

The minimum inhibitory concentration (MIC) is a standard measure of a compound's in vitro antibacterial efficacy.[9]

Derivative Target Organism MIC (µg/mL) Reference
2-(4-(1-carbamothioyl-5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-2-methoxyphenoxy) acetic acidMycobacterium tuberculosis H37Rv0.06As cited in a review[9]
2-(4-(3-(2-bromophenyl)-3-oxopropyl) phenoxy) acetic acidMycobacterium smegmatis9.66 ± 0.57Subahlaxmi et al.[9]
4-(2-methyl-phenylazo)-phenoxyacetic acidStreptococcus pyogenes20mm inhibition zoneMonta et al.[6]
Anticancer Activity

The potential of phenoxyacetic acid derivatives as anticancer agents is an active area of research.[8] Their mechanisms of action are diverse and can include the induction of apoptosis (programmed cell death) and cell cycle arrest.[1][8]

Structure-Activity Relationship for Anticancer Activity:

  • Substitutions on the phenyl ring play a critical role. For instance, 4-chlorophenoxyacetic acid has shown high cytotoxic activity against breast cancer cells.[6]

  • The addition of other chemical moieties can significantly enhance antiproliferative activity.[6]

Comparative Anticancer Performance

The half-maximal inhibitory concentration (IC₅₀) is a common measure of a compound's in vitro anticancer activity.[8]

Derivative Target Cell Line IC₅₀ Reference
4-chlorophenoxyacetic acidBreast cancer cells0.194 ± 0.09 µg/mlTerenteva et al.[6]
2-(4-chlorophenoxy)-5-(4-chlorophenyl) pentanoic acidColorectal cancer cells4.8 ± 0.35 µMSabatino et al.[6]
A novel phenoxyacetic acid shikonin ester (L8)KRAS-mutant colon cancer cellsKd of 2.07 x 10⁻⁶ M for Akt binding[11]
Anti-inflammatory Activity

Certain phenoxyacetic acid derivatives exhibit potent anti-inflammatory effects, primarily by inhibiting the cyclooxygenase-2 (COX-2) enzyme, a key player in the inflammatory pathway.[7][12] Selective COX-2 inhibition is a desirable trait as it can minimize the gastrointestinal side effects associated with non-selective non-steroidal anti-inflammatory drugs (NSAIDs).[7]

Comparative Anti-inflammatory Performance

Derivative COX-2 IC₅₀ (µM) In Vivo Paw Edema Inhibition (%) Reference
Compound 5f (a novel derivative)0.06 - 0.0963.35[12][13]
Compound 7b (a novel derivative)0.06 - 0.0946.51[12][13]
Celecoxib (Reference Drug)14.93 ± 0.1241.65[12][14]

Experimental Methodologies

To ensure scientific integrity and reproducibility, detailed experimental protocols are essential.

Protocol 1: General Synthesis of Phenoxyacetic Acid Derivatives

This protocol describes a general method for synthesizing phenoxyacetic acid derivatives via the Williamson ether synthesis.[12]

Workflow for Synthesis

G cluster_reactants Reactants cluster_reaction Step 1: Williamson Ether Synthesis cluster_hydrolysis Step 2: Hydrolysis cluster_product Final Product Phenol Substituted Phenol Reaction Stirring in DMF with K2CO3 for 12h Phenol->Reaction Bromoacetate Ethyl Bromoacetate Bromoacetate->Reaction Hydrolysis Reflux in NaOH/MeOH for 12h Reaction->Hydrolysis Intermediate Ester Product Phenoxyacetic Acid Derivative Hydrolysis->Product

Caption: General workflow for the synthesis of phenoxyacetic acid derivatives.

Step-by-Step Protocol:

  • Esterification: Dissolve the substituted phenol (1 equivalent) and ethyl bromoacetate (1.1 equivalents) in dimethylformamide (DMF). Add potassium carbonate (K₂CO₃) (2 equivalents) as a base. Stir the mixture at room temperature for 12 hours. Monitor the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl phenoxyacetate derivative.

  • Hydrolysis: Dissolve the crude ester in a mixture of methanol and a 10% aqueous sodium hydroxide solution. Reflux the mixture for 12 hours.[12]

  • Acidification and Isolation: After cooling, acidify the reaction mixture with dilute hydrochloric acid (HCl) to precipitate the phenoxyacetic acid derivative. Filter the solid, wash with cold water, and dry. Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure product.[12]

Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, a standard for assessing antimicrobial activity.[15][16]

Workflow for Broth Microdilution MIC Assay

G A Prepare serial two-fold dilutions of the test compound in a 96-well plate. B Prepare a standardized bacterial inoculum (0.5 McFarland standard). A->B C Inoculate each well with the bacterial suspension. B->C D Include positive (bacteria, no compound) and negative (broth only) controls. C->D E Incubate the plate at 35°C ± 2°C for 16-20 hours. D->E F Determine the MIC: the lowest concentration with no visible bacterial growth. E->F

Caption: Workflow for the Broth Microdilution MIC Assay.

Step-by-Step Protocol:

  • Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve the desired concentration range.[16]

  • Inoculum Preparation: From a fresh (18-24 hour) culture plate, select several isolated colonies of the test organism. Suspend the colonies in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.[15] Dilute this suspension further in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.[15]

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Leave a well with only broth as a sterility control and a well with broth and bacteria as a growth control.[15]

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in an ambient air incubator.[15]

  • Reading the MIC: After incubation, visually inspect the plate for bacterial growth. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well remains clear).[15]

Protocol 3: In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and cytotoxicity, providing an IC₅₀ value for a test compound.[7]

Workflow for MTT Cytotoxicity Assay

G A Seed cancer cells in a 96-well plate and allow to attach overnight. B Treat cells with various concentrations of the test compound for 24-72 hours. A->B C Add MTT solution to each well and incubate for 2-4 hours. B->C D Viable cells convert yellow MTT to purple formazan crystals. C->D E Solubilize formazan crystals with DMSO or another suitable solvent. D->E F Measure the absorbance at 570 nm using a microplate reader. E->F

Caption: Workflow for the MTT Cytotoxicity Assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells into a 96-well plate at an appropriate density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[7]

  • Compound Treatment: The next day, replace the medium with fresh medium containing various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug). Incubate for a specified period (e.g., 24, 48, or 72 hours).[7]

  • MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the soluble yellow MTT into insoluble purple formazan crystals.[1]

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.[7]

Conclusion

The phenoxyacetic acid scaffold is a testament to the power of structure-activity relationship studies in chemical and biological sciences. From its origins as a potent class of herbicides to its current exploration in diverse therapeutic areas, the ability to fine-tune biological activity through precise chemical modifications is evident. This guide has provided a comparative overview of the SAR for herbicidal, antimicrobial, anticancer, and anti-inflammatory activities, supported by quantitative data and detailed experimental protocols. As research continues, a deeper understanding of these relationships will undoubtedly unlock new applications and lead to the development of more effective and selective agents for agriculture and medicine.

References

  • Jetir.Org. (n.d.). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Retrieved from [Link]

  • MDPI. (2025, April 7). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. Retrieved from [Link]

  • JoVE. (2025, August 20). A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. Retrieved from [Link]

  • Encyclopedia.pub. (2023, July 26). Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenoxy herbicide. Retrieved from [Link]

  • NCBI Bookshelf. (2021, August 28). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. Retrieved from [Link]

  • ResearchGate. (n.d.). Broth microdilution for antibacterial testing as recommended by CLSI protocol. Retrieved from [Link]

  • Moanta, A., & Radu, S. (2008, July 9). New Phenoxyacetic Acid Analogues with Antimicrobial Activity. Molecules. Retrieved from [Link]

  • ResearchGate. (2026, March 8). Synthesis and evaluation of phenoxy acetic acid derivatives as anti-mycobacterial agents | Request PDF. Retrieved from [Link]

  • MDPI. (2024, March 15). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Retrieved from [Link]

  • RSC Publishing. (2025, October 17). Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. Retrieved from [Link]

  • PubMed. (2024, March 15). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Retrieved from [Link]

  • PMC. (2015, July 2). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Retrieved from [Link]

  • MDPI. (2023, July 14). Adsorption of Phenoxyacetic Herbicides from Water on Carbonaceous and Non-Carbonaceous Adsorbents. Retrieved from [Link]

  • ResearchGate. (2025, August 6). New Phenoxyacetic Acid Analogues with Antimicrobial Activity | Request PDF. Retrieved from [Link]

  • PubMed. (2025, May 15). Novel Phenoxyacetic Acid (4-Aminophenoacetic Acid) Shikonin Ester Kills KRAS Mutant Colon Cancer Cells via Targeting the Akt Allosteric Site. Retrieved from [Link]

  • Weed Control Journal. (n.d.). Experimental methods to evaluate herbicides behavior in soil. Retrieved from [Link]

  • PubMed. (2012, August 8). Synthesis and herbicidal activity of 2-(substituted phenoxyacetoxy)alkyl-5,5-dimethyl-1,3,2-dioxaphosphinan-2-one. Retrieved from [Link]

  • WOAH - Asia. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]

  • ACS Publications. (1954, September 1). Herbicidal Activity, Relation Between Molecular Structure and Physiological Activity of Plant Growth Regulators II. Formative Activity of Phenoxyacetic Acids. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Weed Control Journal. (n.d.). Experimental methods to evaluate herbicides behavior in soil. Retrieved from [Link]

  • ResearchGate. (2025, October 12). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Retrieved from [Link]

  • ResearchGate. (2025, April 2). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. Retrieved from [Link]

  • APVMA. (2020, April 7). Guidelines for efficacy evaluation of herbicides: weeds in Australian forests. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Bioactivity and molecular properties of Phenoxyacetic Acids Derived from Eugenol and Guaiacol compared to the herbicide 2,4-D. Retrieved from [Link]

  • The Statesman. (2025, February 5). Curious engagement of phenoxyacetic acid with plants and soil. Retrieved from [Link]

  • European Weed Research Society. (2017, October 13). European Guidelines to conduct herbicide resistance tests. Retrieved from [Link]

  • PubMed. (2015, November 15). Design, synthesis and biological activity of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists. Retrieved from [Link]

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Comparative Guide: Receptor Selectivity and Cross-Reactivity of Alkynylphenoxyacetic Acid CRTH2 Antagonists

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist evaluating novel therapeutics for allergic inflammatory diseases, the primary challenge in targeting lipid mediator pathways is achieving absolute receptor selectivity. Prostaglandin D2 (PGD2) is a potent driver of allergic inflammation, but it operates through a dual-receptor system: the classical DP1 receptor and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2/DP2) ()[1].

The (4-Chloro-2-ethynylphenoxy)acetic acid scaffold represents a highly optimized chemical class designed to selectively antagonize CRTH2. This guide objectively compares the cross-reactivity profile of this alkynylphenoxyacetic acid derivative against historical alternatives, detailing the mechanistic rationale and the self-validating experimental protocols required to prove its efficacy.

Mechanistic Pathway & The Receptor Cross-Reactivity Landscape

To understand the value of the (4-Chloro-2-ethynylphenoxy)acetic acid scaffold, we must analyze the causality behind its structural design. PGD2 binding to DP1 (a Gs-coupled receptor) increases intracellular cAMP, leading to beneficial anti-inflammatory and vasodilatory effects ()[2]. Conversely, PGD2 binding to CRTH2 (a Gi-coupled receptor) decreases cAMP and mobilizes intracellular calcium, driving the chemotaxis of Th2 cells and eosinophils ()[3].

A successful therapeutic must block CRTH2 without cross-reacting with DP1. Furthermore, earlier generation CRTH2 antagonists like Ramatroban suffered from cross-reactivity with the Thromboxane A2 (TP) receptor, leading to off-target cardiovascular effects[1]. The alkynylphenoxyacetic acid class was engineered specifically to eliminate these cross-reactivity liabilities.

G cluster_receptors Receptor Targets PGD2 Prostaglandin D2 (PGD2) DP1 DP1 Receptor (Gs-coupled) PGD2->DP1 Agonist CRTH2 CRTH2 (DP2) Receptor (Gi-coupled) PGD2->CRTH2 Agonist cAMP_up ↑ cAMP (Anti-inflammatory) DP1->cAMP_up cAMP_down ↓ cAMP, ↑ Ca2+ (Pro-inflammatory) CRTH2->cAMP_down TP TP Receptor (Gq-coupled) Drug (4-Chloro-2-ethynylphenoxy)acetic acid Derivatives Drug->DP1 No Cross-Reactivity Drug->CRTH2 Potent Antagonism Drug->TP No Cross-Reactivity

Figure 1: PGD2 signaling pathways and targeted CRTH2 antagonism without DP1/TP cross-reactivity.

Comparative Performance Analysis

The table below summarizes the quantitative receptor binding affinities ( Ki​ ) and functional potencies ( IC50​ ) of the optimized alkynylphenoxyacetic acid derivatives compared to historical benchmarks.

Table 1: Comparative Selectivity Profile of CRTH2 Modulators

Compound ClassCRTH2 Binding ( Ki​ , nM)DP1 Binding ( Ki​ , nM)TP Binding ( Ki​ , nM)Whole Blood ESC ( IC50​ , nM)Mechanistic Limitation
Alkynylphenoxyacetic acid derivatives < 10 > 10,000 > 10,000 < 100 High initial plasma protein binding (resolved via PK optimization)
Ramatroban ~ 100> 10,000~ 10~ 800Dual TP/CRTH2 antagonism causes off-target systemic effects
Indomethacin ~ 500 (Agonist)No BindingNo BindingN/A (Agonist)Non-selective COX inhibition; paradoxical CRTH2 activation

Data synthesized from demonstrating the superior selectivity window of the phenoxyacetic acid scaffold over legacy compounds[1],[4].

Experimental Methodologies: Self-Validating Protocols

To rigorously validate the lack of cross-reactivity and confirm on-target efficacy, a sequential screening cascade must be employed. Relying solely on buffer-based binding assays is a critical error when evaluating phenoxyacetic acids due to their high affinity for human serum albumin.

Workflow Synth Compound Synthesis Binding Primary Screen: 3H-PGD2 Binding Synth->Binding Selectivity Selectivity Panel: DP1 & TP Assays Binding->Selectivity WholeBlood Functional Assay: Eosinophil Shape Change Selectivity->WholeBlood

Figure 2: Sequential screening cascade ensuring target affinity and physiological efficacy.

Protocol 1: Competitive Radioligand Binding Assay (Selectivity Profiling)

Objective: Quantify the exact binding affinity ( Ki​ ) at CRTH2 and prove the absence of binding at DP1.

  • Step 1: Membrane Preparation. Homogenize CHO cells stably expressing human CRTH2 or DP1.

    • Causality & Validation: Stably transfected cell lines ensure a high, consistent receptor density ( Bmax​ ). You must run non-transfected CHO cells in parallel as a self-validating negative control to subtract the non-specific lipid binding inherent to highly lipophilic ligands like PGD2.

  • Step 2: Buffer Optimization. Suspend membranes in 50 mM Tris-HCl (pH 7.4) supplemented with 5 mM MgCl2​ .

    • Causality: Mg2+ ions are strictly required to stabilize the high-affinity, G-protein-coupled state of the CRTH2 receptor. Without it, the receptor uncouples from Gi, drastically altering antagonist competition kinetics.

  • Step 3: Incubation & Competition. Incubate membranes with 1 nM [3H] -PGD2 and varying concentrations of the (4-Chloro-2-ethynylphenoxy)acetic acid derivative (0.1 nM to 10 μM) for 60 minutes at room temperature.

  • Step 4: Separation. Terminate the reaction by rapid filtration through GF/C microplates pre-treated with 0.3% polyethylenimine (PEI).

    • Causality: PEI coats the glass fibers with a positive charge, neutralizing them and preventing the highly negatively charged phenoxyacetic acid compounds from sticking to the filter matrix, which would otherwise create false-positive background noise.

Protocol 2: Human Whole Blood Eosinophil Shape Change (ESC) Assay

Objective: Determine functional antagonism while inherently accounting for plasma protein binding.

  • Step 1: Blood Collection & Pre-incubation. Collect human whole blood in heparinized tubes. Aliquot 100 μL per well and pre-incubate with the antagonist for 10 minutes at 37°C.

    • Causality & Validation: Why use a whole blood matrix instead of isolated eosinophils? Phenoxyacetic acids possess a carboxylic acid moiety that strongly binds to serum albumin ()[5]. An assay utilizing isolated cells in a protein-free buffer will yield artificially inflated potencies. The whole blood assay is a self-validating system that inherently measures only the unbound, biologically active fraction of the drug.

  • Step 2: PGD2 Challenge. Add 10 nM PGD2 to the blood and incubate for exactly 4 minutes.

    • Causality: PGD2 activation of CRTH2 induces rapid actin polymerization, causing eosinophils to change from a resting spherical shape to an activated polarized shape.

  • Step 3: Fixation & Lysis. Halt the reaction immediately by adding 250 μL of ice-cold 2% paraformaldehyde, followed by RBC lysis buffer.

  • Step 4: Flow Cytometry Analysis. Gate the eosinophil population based on high Side Scatter (SSC) and autofluorescence. Measure the increase in Forward Scatter (FSC), which directly correlates with cell shape change. Calculate the IC50​ based on the antagonist's ability to prevent this FSC shift.

References

  • Crosignani, S., et al. (2011). "Discovery of Potent, Selective, and Orally Bioavailable Alkynylphenoxyacetic Acid CRTH2 (DP2) Receptor Antagonists for the Treatment of Allergic Inflammatory Diseases." Journal of Medicinal Chemistry, 54(20), 7299-7317. URL:[Link]

  • Pettipher, R., et al. (2007). "Antagonism of the prostaglandin D2 receptors DP1 and CRTH2 as an approach to treat allergic diseases." Nature Reviews Drug Discovery, 6(4), 313-325. URL: [Link]

  • Sandig, H., et al. (2006). "PGD2 metabolism in plasma: Kinetics and relationship with bioactivity on DP1 and CRTH2 receptors." Journal of Immunology. URL:[Link]

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Toxicological Comparison of Phenoxyacetic Acid Analogues: 2,4-D, MCPA, and 2,4,5-T

Author: BenchChem Technical Support Team. Date: March 2026

Phenoxyacetic acid derivatives—most notably 2,4-dichlorophenoxyacetic acid (2,4-D), 2-methyl-4-chlorophenoxyacetic acid (MCPA), and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T)—are synthetic auxins engineered to disrupt broadleaf plant growth[1]. While they lack specific hormone target receptors in mammals, these compounds exhibit significant off-target mammalian toxicity at elevated concentrations. For researchers and drug development professionals evaluating xenobiotic exposure, safety thresholds, or repurposing structural motifs, understanding the comparative toxicodynamics of these analogues is critical.

This guide provides an objective, data-driven comparison of their toxicological profiles, underlying mechanistic pathways, and validated experimental methodologies for assessing their cellular impact.

Structural Determinants of Toxicity

The toxicokinetic profile of phenoxyacetic acids is heavily dictated by the degree and positioning of halogenation on the aromatic ring, which directly alters their lipophilicity, pKa, and cellular penetrance:

  • 2,4-D: Contains two chlorine atoms. It is moderately lipophilic and primarily excreted unchanged via renal organic anion transporters (OATs). Toxicity typically arises when these clearance pathways become saturated[1].

  • MCPA: The substitution of a chlorine atom with a methyl group at the 2-position alters its solubility and lipophilicity. In acidic microenvironments, the undissociated form of MCPA exhibits enhanced cellular penetration, increasing its localized cytotoxicity[2].

  • 2,4,5-T: The addition of a third chlorine atom significantly increases lipophilicity and environmental persistence. Historically, the synthesis of 2,4,5-T was highly susceptible to contamination with 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD)—a potent teratogen and cumulative toxin—which severely complicated its toxicological profile and led to its widespread restriction[3].

Mechanistic Pathways of Mammalian Toxicity

Despite structural variations, phenoxyacetic acid analogues induce mammalian cellular damage through several conserved biochemical pathways:

  • Mitochondrial Dysfunction & Oxidative Stress: High intracellular concentrations of these herbicides uncouple oxidative phosphorylation, leading to a collapse of the mitochondrial membrane potential. This disruption results in the overproduction of reactive oxygen species (ROS)[4][5].

  • Apoptotic Cascade Activation: The accumulation of ROS acts as an upstream trigger for the AMPKα signaling pathway. This activation promotes the release of cytochrome C from the mitochondria, initiating caspase-3/9-dependent apoptosis. This mechanism is particularly well-documented in pancreatic β-cells and hepatocytes[4][6].

  • PPAR Modulation: Phenoxyacetic acids can act as xenobiotic modulators of Peroxisome Proliferator-Activated Receptors (PPARs), specifically PPARα and PPARγ. This aberrant activation disrupts lipid metabolism and induces peroxisome proliferation, contributing to hepatomegaly and systemic hepatotoxicity[7].

ToxicityMechanisms Tox Phenoxyacetic Acids (2,4-D, MCPA, 2,4,5-T) Uptake Cellular Accumulation (OAT Transporters) Tox->Uptake Mito Mitochondrial Uncoupling Uptake->Mito PPAR PPAR Modulation Uptake->PPAR ROS ROS Overproduction Mito->ROS AMPK AMPKα Activation ROS->AMPK Apopt Mitochondria-Dependent Apoptosis ROS->Apopt AMPK->Apopt Hepato Hepatotoxicity & Peroxisome Proliferation PPAR->Hepato

Mechanistic pathways of phenoxyacetic acid-induced cellular toxicity.

Quantitative Toxicological Comparison

The following table summarizes the acute and subchronic toxicological benchmarks for the three primary analogues, derived from standardized rodent models.

CompoundRat Oral LD50 (mg/kg)NOAEL (mg/kg/day)Primary Target Organ / Key Toxicological Endpoint
2,4-D 607–726[8]5.0 (Chronic)[1]Kidney: Proximal tubular degeneration due to OAT saturation[1][8].
MCPA ~700–1160[2]40.0 (Maternal)Liver & Kidney: Reduced body weight, saturable protein binding[2].
2,4,5-T ~500[9]3.0 (Reproductive)[9]Developmental: Teratogenic effects (cleft palate, skeletal anomalies)[9].

Validated Experimental Methodologies

To accurately assess the toxicological impact of phenoxyacetic acid analogues, assays must be designed to isolate specific mechanistic variables. The following protocols are engineered as self-validating systems.

Protocol 1: In Vitro Assessment of ROS-Mediated Apoptosis

Objective: Quantify the dependence of 2,4-D-induced apoptosis on oxidative stress in pancreatic β-cells (INS-1) or primary hepatocytes.

  • Cell Culture & Pretreatment: Seed cells in 6-well plates at 2×105 cells/well. Pre-treat the experimental group with 5 mM N-acetylcysteine (NAC) for 2 hours prior to herbicide exposure.

    • Causality: NAC acts as a potent ROS scavenger. Pre-treating cells with NAC isolates the specific contribution of oxidative stress to the apoptotic cascade, proving that ROS generation is the upstream trigger rather than a downstream byproduct of cell death[6].

  • Herbicide Exposure: Expose cells to 2,4-D (1 mM to 5 mM) for 24 hours.

  • ROS Quantification: Wash cells and incubate with 10 µM DCFDA for 30 minutes in the dark. Analyze via flow cytometry (Ex: 488 nm, Em: 530 nm).

    • Causality: DCFDA is deacetylated by cellular esterases and subsequently oxidized by ROS into highly fluorescent DCF. This provides a direct, quantifiable measurement of intracellular oxidative stress levels.

  • Apoptosis Analysis: Harvest cells, wash with cold PBS, and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes.

    • Causality: Annexin V binds to externalized phosphatidylserine (indicating early apoptosis), while PI stains the DNA of cells with compromised membranes (late apoptosis/necrosis). This dual-staining differentiates the exact phase and mechanism of cell death.

  • Validation Checkpoint: The assay must include a positive control (e.g., 100 µM H2​O2​ ). If the NAC + 2,4-D group does not revert to near-baseline apoptosis levels, it indicates either insufficient NAC dosing or the presence of a secondary, ROS-independent toxicity mechanism (such as direct membrane disruption).

Protocol 2: In Vivo Subchronic Nephrotoxicity Evaluation

Objective: Evaluate dose-dependent renal clearance saturation and subsequent tubular toxicity.

  • Dosing Regimen: Administer 2,4-D via oral gavage to male F344 rats at doses of 0, 5, 15, and 75 mg/kg/day for 90 days.

    • Causality: F344 rats are the standard model for chlorophenoxy renal toxicity. The 5 mg/kg dose represents the established NOAEL[1], while the 75 mg/kg dose is designed to induce saturable renal clearance, allowing the observation of non-linear toxicity kinetics.

  • Clinical Chemistry: Collect serum and 24-hour urine samples at days 30, 60, and 90. Measure Blood Urea Nitrogen (BUN), serum creatinine, and alkaline phosphatase.

    • Causality: Elevated alkaline phosphatase and altered urinary specific gravity are primary, early-stage indicators of proximal tubular epithelial degeneration caused by the accumulation of the herbicide in the kidneys[1][8].

  • Histopathology: At day 90, harvest kidneys, fix in 10% neutral buffered formalin, embed in paraffin, and stain with Hematoxylin & Eosin (H&E).

    • Causality: Microscopic evaluation is strictly required to confirm structural damage—such as the presence of brown pigment in the tubular epithelium—which often precedes gross organ failure[9].

  • Validation Checkpoint: The non-linear increase in serum BUN and creatinine between the 15 mg/kg and 75 mg/kg groups serves as an internal kinetic validation. If clearance biomarkers remain linear at 75 mg/kg, the OAT saturation threshold has not been breached, requiring a dose escalation to accurately model acute toxicity kinetics.

References

  • Guidelines for Canadian Drinking Water Quality: Guideline Technical Document – 2,4–Dichlorophenoxyacetic Acid. Canada.ca.
  • Public Health Goal for 2,4-Dichlorophenoxyacetic Acid, January 2009. OEHHA (ca.gov).
  • Guidelines for Canadian Drinking Water Quality: Guideline Technical Document – 2-Methyl-4-chlorophenoxyacetic Acid (MCPA). Canada.ca.
  • Chlorophenoxy herbicides (excluding 2,4-D and MCPA)
  • The herbicide 2,4-dichlorophenoxyacetic acid induces pancreatic β-cell death via oxidative stress-activated AMPKα signal downstream-regulated apoptotic p
  • Mechanisms of toxicity, clinical features, and management of acute chlorophenoxy herbicide poisoning: a review. PubMed.
  • PPAR-Mediated Toxicology and Applied Pharmacology. MDPI.
  • Forestry Commission Bulletin: The safety of the herbicides 2, 4-D and 2, 4, 5-T. Forest Research.
  • Toxicity of 2,4-Dichlorophenoxyacetic Acid - Molecular Mechanisms.
  • Toxicokinetics, including saturable protein binding, of 4-chloro-2-methyl phenoxyacetic acid (MCPA) in patients with acute poisoning. PubMed Central.

Sources

Benchmarking (4-Chloro-2-ethynylphenoxy)acetic Acid Derivatives as CRTH2 Antagonists Against Standard Asthma Treatments

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals Content Type: Technical Comparison & Benchmarking Guide

Executive Summary

The development of targeted therapeutics for allergic inflammatory diseases—such as asthma and atopic dermatitis—has increasingly shifted toward endotype-specific interventions. While standard-of-care treatments like inhaled corticosteroids (ICS) and leukotriene receptor antagonists (LTRAs) provide broad or pathway-specific relief, they are often limited by systemic side effects or non-responder rates.

This guide benchmarks (4-chloro-2-ethynylphenoxy)acetic acid derivatives , a highly optimized class of chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2/DP2) antagonists [1], against standard treatments like Montelukast and Fluticasone. By analyzing receptor binding kinetics, whole-blood functional assays, and clinical efficacy proxies, we provide a comprehensive evaluation of this scaffold's utility in drug development.

Mechanistic Rationale: The PGD2-CRTH2 Axis vs. Standard Pathways

To understand the value of the (4-chloro-2-ethynylphenoxy)acetic acid scaffold, we must first analyze the causality of the underlying signaling pathways.

During an allergic response, mast cell degranulation releases massive quantities of Prostaglandin D2 (PGD2) and cysteinyl leukotrienes (e.g., LTD4) [3].

  • The Standard Approach (Montelukast): LTRAs like Montelukast competitively antagonize the CysLT1 receptor, preventing smooth muscle bronchoconstriction. However, they do not directly halt the upstream recruitment of inflammatory cells driven by PGD2.

  • The Broad Approach (Fluticasone): ICS therapies universally suppress gene transcription of inflammatory cytokines via the glucocorticoid receptor, leading to high efficacy but carrying risks of broad immunosuppression.

  • The Targeted Approach (CRTH2 Antagonism): PGD2 binds to the CRTH2 receptor on Th2 cells, eosinophils, and basophils, driving their chemotaxis and activation. Antagonizing CRTH2 halts the inflammatory cascade at the cellular recruitment phase [1].

Chemical Causality of the Scaffold: Early generation CRTH2 antagonists possessed carboxylic acid moieties that suffered from exceptionally high serum protein binding (>99.9%), which drastically reduced the free fraction of the drug in vivo. Furthermore, certain carboxylic acids metabolize into reactive acyl-glucuronides, leading to idiosyncratic toxicity. The incorporation of a 4-chloro and 2-ethynyl substitution on the phenoxyacetic acid core specifically optimizes lipophilic efficiency. This structural tuning maintains excellent receptor affinity ( Ki​<10 nM) while significantly reducing protein binding, translating to robust oral bioavailability and high potency in whole-blood matrices [1].

SignalingPathway MastCell Mast Cell Activation PGD2 Prostaglandin D2 (PGD2) MastCell->PGD2 LTD4 Leukotrienes (e.g., LTD4) MastCell->LTD4 CRTH2 CRTH2 (DP2) Receptor (Th2 cells, Eosinophils) PGD2->CRTH2 CysLT1 CysLT1 Receptor (Airway Smooth Muscle) LTD4->CysLT1 Inflammation Allergic Inflammation (Eosinophilia, Hyperreactivity) CRTH2->Inflammation CysLT1->Inflammation Compound (4-Chloro-2-ethynylphenoxy) acetic acid derivatives Compound->CRTH2 Antagonizes Montelukast Montelukast (LTRA) Montelukast->CysLT1 Antagonizes

Figure 1: Mechanism of action benchmarking CRTH2 antagonists against Montelukast.

Quantitative Benchmarking: Efficacy and Potency Profiles

The following table synthesizes the quantitative performance of optimized (4-chloro-2-ethynylphenoxy)acetic acid derivatives against standard asthma treatments. Clinical efficacy proxies ( ΔFEV1​ %) are derived from comparative trials of CRTH2 antagonists (e.g., BI 671800) versus Montelukast and Fluticasone [2].

Treatment ModalityPrimary TargetReceptor Affinity ( Ki​ )Whole Blood Potency ( IC50​ )Clinical Efficacy Proxy ( ΔFEV1​ %)Key Mechanistic Limitation
(4-Chloro-2-ethynylphenoxy)acetic acid derivatives CRTH2 (DP2)< 10 nM< 100 nM~3.9%Efficacy is highly dependent on eosinophilic endotypes.
Montelukast CysLT1~0.5 nMN/A (Different pathway)~2.4%High rate of non-responders; FDA neuropsychiatric warnings.
Fluticasone Propionate Glucocorticoid ReceptorN/AN/A~8.6%Broad immunosuppression; potential local/systemic side effects.

Data Interpretation: While Fluticasone remains the gold standard for raw bronchodilation ( ΔFEV1​ ~8.6%), the CRTH2 antagonist class outperforms Montelukast (~3.9% vs ~2.4%) in controller-naïve patients, specifically by targeting the upstream eosinophilic inflammatory cascade rather than just downstream smooth muscle constriction [2].

Experimental Methodologies

To ensure scientific integrity, the benchmarking of these compounds relies on self-validating experimental systems. The protocols below detail the exact methodologies used to determine the metrics in the benchmarking table.

Protocol 1: CRTH2 Radioligand Binding Assay (Receptor Affinity)

Causality: To determine the true thermodynamic affinity ( Ki​ ) of the compound without the confounding variables of membrane permeability or protein binding, we utilize a radioligand competitive binding assay using isolated cell membranes.

  • Preparation: Culture CHO-K1 cells stably expressing the human CRTH2 receptor. Harvest and homogenize cells in binding buffer (50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM[3H]-PGD2 (the competitive radioligand), and varying concentrations of the (4-chloro-2-ethynylphenoxy)acetic acid derivative (10 pM to 10 µM).

  • Self-Validation (Internal Control): Include wells with 10 µM unlabeled PGD2 to define Non-Specific Binding (NSB). Total binding minus NSB yields the specific binding window.

  • Filtration & Detection: Incubate for 60 minutes at room temperature to reach equilibrium. Rapidly filter through GF/C glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester. Wash three times with ice-cold buffer to remove unbound radioligand.

  • Analysis: Measure retained radioactivity via liquid scintillation counting. Calculate the IC50​ using non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation.

Protocol 2: Human Whole Blood Eosinophil Shape Change (ESC) Assay

Causality: A compound may exhibit sub-nanomolar affinity in buffer but fail in vivo due to serum protein sequestration. The ESC assay is conducted in whole blood to intrinsically account for the protein binding shift. When PGD2 binds CRTH2 on eosinophils, it triggers rapid actin polymerization, causing the cells to change from a spherical to a polarized shape. This physical change is quantifiable via the Forward Scatter (FSC) channel in flow cytometry [1].

  • Blood Collection: Draw human venous blood into sodium heparin tubes. (Do not use EDTA, as calcium is required for actin polymerization).

  • Pre-Incubation: Aliquot 100 µL of whole blood per tube. Add the test compound at varying concentrations and incubate for 10 minutes at 37°C.

  • Stimulation: Add 10 nM of PGD2 to induce shape change. Incubate for exactly 4 minutes at 37°C.

  • Self-Validation (Internal Controls): Run a Vehicle Control (no PGD2, no drug) to establish baseline FSC, and a Maximal Stimulation Control (PGD2, no drug) to establish the maximum assay window.

  • Fixation & Lysis: Immediately halt the reaction by adding 1 mL of ice-cold fixative/lysis buffer (paraformaldehyde/ammonium chloride). Incubate on ice for 15 minutes to lyse red blood cells.

  • Flow Cytometry: Centrifuge, wash the leukocyte pellet, and analyze via FACS. Gate the eosinophil population based on high Side Scatter (SSC) and intrinsic autofluorescence. Quantify the shift in the mean FSC.

Workflow Step1 1. Blood Collection (Heparinized) Step2 2. Compound Incubation (10 min, 37°C) Step1->Step2 Step3 3. PGD2 Stimulation (10 nM, 4 min) Step2->Step3 Step4 4. Fixation & Lysis (Paraformaldehyde) Step3->Step4 Step5 5. Flow Cytometry (FSC/SSC Analysis) Step4->Step5

Figure 2: Human Whole Blood Eosinophil Shape Change (ESC) assay workflow.

Conclusion & Translational Outlook

Benchmarking the (4-chloro-2-ethynylphenoxy)acetic acid scaffold against standard asthma treatments reveals a highly specialized therapeutic profile. By overcoming the pharmacokinetic limitations (protein binding and reactive metabolites) of early-generation carboxylic acid antagonists, this scaffold achieves potent whole-blood efficacy ( IC50​<100 nM) [1].

Clinically, CRTH2 antagonists act as a critical bridge. They offer superior targeted efficacy compared to Montelukast for eosinophil-driven endotypes, without subjecting the patient to the broad immunosuppressive risks associated with Fluticasone [2]. For drug development professionals, utilizing this alkynylphenoxyacetic acid scaffold represents a validated, structurally optimized starting point for next-generation anti-allergic therapeutics.

References

  • Crosignani S, Prêtre A, Jorand-Lebrun C, et al. Discovery of Potent, Selective, and Orally Bioavailable Alkynylphenoxyacetic Acid CRTH2 (DP2) Receptor Antagonists for the Treatment of Allergic Inflammatory Diseases. Journal of Medicinal Chemistry. 2011;54(20):7299-7317. Available at:[Link]

  • Hall IP, Fowler AV, et al. Efficacy of BI 671800, an oral CRTH2 antagonist, in poorly controlled asthma as sole controller and in the presence of inhaled corticosteroid treatment. Pulmonary Pharmacology & Therapeutics. 2015;32:37-44. Available at:[Link]

  • Peebles RS Jr, Aronica MA. Prostaglandins in Asthma and Allergic Diseases. Pharmacology & Therapeutics. 2015. Available at:[Link]

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of (4-Chloro-2-ethynylphenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for laboratory safety and environmental stewardship. The handling and disposal of specialized chemical reagents, such as (4-Chloro-2-ethynylphenoxy)acetic acid, demand a meticulous and informed approach. This guide, moving beyond a simple checklist, provides a deep, scientifically-grounded framework for the safe and compliant disposal of this compound, ensuring the protection of both laboratory personnel and the environment.

(4-Chloro-2-ethynylphenoxy)acetic acid, a member of the chlorinated phenoxyacetic acid class of compounds, requires careful management as a hazardous waste. While not specifically listed as a "P-listed" acutely hazardous waste by the U.S. Environmental Protection Agency (EPA), its chemical properties and those of related compounds necessitate its treatment as a toxic hazardous waste.[1][2] Adherence to all local, state, and federal regulations is paramount for its disposal.[3]

I. Immediate Safety and Personal Protective Equipment (PPE)

Before handling (4-Chloro-2-ethynylphenoxy)acetic acid, a thorough risk assessment is essential. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.[4]

Core PPE Requirements:

  • Eye and Face Protection: Chemical safety goggles are mandatory. For tasks with a higher risk of splashing, a face shield should be worn in conjunction with goggles.[3]

  • Skin Protection: A lab coat is essential. Nitrile gloves are recommended for their resistance to a range of chemicals. It is crucial to consult the glove manufacturer's specific chemical resistance data.[5]

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to minimize inhalation of any dust or vapors.[3]

Table 1: Personal Protective Equipment (PPE) for Handling (4-Chloro-2-ethynylphenoxy)acetic Acid

Body AreaRequired PPERationale
Eyes/Face Chemical safety goggles; Face shield (for splash risk)Protects against splashes and airborne particles that can cause serious eye damage.[6]
Hands Chemically resistant gloves (e.g., Nitrile)Prevents skin contact, which can lead to irritation or absorption of the chemical.[5]
Body Laboratory coatProtects against incidental contact and contamination of personal clothing.
Respiratory Use within a chemical fume hoodMinimizes inhalation of potentially harmful dust or vapors.[3]
II. Spill Management Protocol

In the event of a spill, a prompt and systematic response is critical to mitigate exposure and prevent environmental contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the full complement of required PPE.

  • Contain the Spill: For solid spills, carefully cover the material with an absorbent, inert material such as vermiculite or sand to prevent the generation of dust. For liquid spills, use a chemical absorbent pad or spill pillow.

  • Collect the Spilled Material: Gently sweep or scoop the contained material into a designated, labeled hazardous waste container. Avoid actions that could create dust.

  • Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., soapy water), followed by a clean, wet cloth. All cleaning materials must be disposed of as hazardous waste.

  • Dispose of Contaminated Materials: Place all contaminated absorbents, cleaning materials, and PPE into a sealed, properly labeled hazardous waste container.

III. Waste Disposal Workflow

The disposal of (4-Chloro-2-ethynylphenoxy)acetic acid and its contaminated materials must be handled as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.[5]

dot

DisposalWorkflow cluster_collection Waste Collection cluster_labeling Labeling and Storage cluster_disposal Final Disposal Collect Collect Waste in a Designated, Labeled Container Segregate Segregate from Incompatible Materials Collect->Segregate Ensure proper storage Label Label Container with 'Hazardous Waste' and Chemical Name Store Store in a Secure, Well-Ventilated Area Label->Store Maintain compliance ContactEHS Contact Environmental Health & Safety (EHS) for Pickup LicensedDisposal Arrange for Disposal by a Licensed Hazardous Waste Vendor ContactEHS->LicensedDisposal Initiate disposal process end End: Compliant Disposal LicensedDisposal->end start Start: Generation of (4-Chloro-2-ethynylphenoxy)acetic acid Waste start->Collect

Caption: Waste Disposal Workflow for (4-Chloro-2-ethynylphenoxy)acetic acid.

Detailed Disposal Steps:

  • Waste Identification and Collection: All materials contaminated with (4-Chloro-2-ethynylphenoxy)acetic acid, including unused product, contaminated labware, and cleaning materials, are considered hazardous waste.[5] Collect these materials in a designated, chemically compatible, and sealable container.

  • Container Management: Ensure the waste container is in good condition and is kept closed except when adding waste.[3] The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "(4-Chloro-2-ethynylphenoxy)acetic acid".

  • Storage: Store the sealed waste container in a designated, secure, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong bases, and strong acids.[6]

  • Professional Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed environmental disposal service.[5] These services are equipped to handle and transport hazardous materials in compliance with all regulations.

IV. Chemical Neutralization (for consideration by trained personnel only)

While direct disposal through a licensed vendor is the recommended and safest method, in some instances, chemical treatment to reduce the hazard of the waste may be considered by trained professionals in a controlled laboratory setting and in accordance with institutional policies and local regulations.

For acidic wastes like (4-Chloro-2-ethynylphenoxy)acetic acid, neutralization with a weak base can be a preliminary step. However, this process must be conducted with extreme caution due to the potential for exothermic reactions.

Illustrative Neutralization Protocol (for informational purposes only):

  • Work in a Fume Hood: All steps must be performed in a certified chemical fume hood.

  • Prepare a Cooling Bath: Place the container with the acidic waste in an ice bath to manage heat generation.

  • Slowly Add a Weak Base: Gradually add a dilute solution of a weak base, such as sodium bicarbonate (baking soda), to the acidic waste with constant stirring. Monitor the pH of the solution.

  • Target Neutral pH: Continue adding the base until the pH of the solution is between 6.0 and 8.0.

  • Dispose of Neutralized Solution: Even after neutralization, the resulting solution may still be considered hazardous due to the presence of the chlorinated organic compound. It must be collected and disposed of as hazardous waste.

Important Note: Neutralization does not eliminate the hazardous nature of the chlorinated organic component of the waste.

V. Regulatory Compliance

The disposal of (4-Chloro-2-ethynylphenoxy)acetic acid is governed by the Resource Conservation and Recovery Act (RCRA) in the United States, which is administered by the EPA. While this specific compound may not be explicitly listed, its characteristics as a chlorinated phenoxyacetic acid derivative would likely classify it as a D016 or D017 hazardous waste, or more generally as a toxic waste.[7] It is the responsibility of the waste generator to make an accurate hazardous waste determination.[2]

References

  • HW Drugs. (n.d.). EPA Subpart P Regulations. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Code. Retrieved from [Link]

  • Google Patents. (n.d.). CN102336654A - Chlorination method of phenoxyacetic acid and its derivatives.
  • Letters in Applied NanoBioScience. (2024, March 11). Removal of a Toxic Herbicide 2,4,5- trichlorophenoxyacetic Acid Using a Recycling Eco- friendly Adsorbent. Retrieved from [Link]

  • Haugland, R. A., Schlemm, D. J., Lyons, R. P., Sferra, P. R., & Chakrabarty, A. M. (1990). Degradation of the chlorinated phenoxyacetate herbicides 2,4-dichlorophenoxyacetic acid and 2,4,5-trichlorophenoxyacetic acid by pure and mixed bacterial cultures. Applied and Environmental Microbiology, 56(5), 1357–1362.
  • New Jersey Department of Health. (n.d.). Hazard Summary: 4-Chloro-2-Methyl-Phenoxyacetic Acid. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]

  • Gil, M. I., et al. (2021).
  • GovInfo. (2014, November 7). Federal Register/Vol. 79, No. 216/Friday, November 7, 2014/Rules and Regulations. Retrieved from [Link]

  • Minnesota Pollution Control Agency. (2020, March 8). P-list and F-list of acute hazardous wastes. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). 7.1.1 General Neutralization Procedures. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Land Disposal Restrictions - List Details. Retrieved from [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 4-Chlorophenoxyacetic acid, 98%. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.